molecular formula C27H22F4N4O3S B1675154 Losulazine CAS No. 72141-57-2

Losulazine

カタログ番号: B1675154
CAS番号: 72141-57-2
分子量: 558.5 g/mol
InChIキー: SYJKIRZBDWNJSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Losulazine is a new antihypertensive agent.

特性

CAS番号

72141-57-2

分子式

C27H22F4N4O3S

分子量

558.5 g/mol

IUPAC名

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone

InChI

InChI=1S/C27H22F4N4O3S/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25/h1-12,17H,13-16H2,(H,32,33)

InChIキー

SYJKIRZBDWNJSB-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Losulazine;  Losulazina;  Losulazinum; 

製品の起源

United States

Foundational & Exploratory

Losulazine: A Technical Whitepaper on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losulazine is a peripherally acting sympatholytic agent with antihypertensive properties. Its mechanism of action is primarily attributed to the depletion of norepinephrine from postganglionic adrenergic neurons, a characteristic it shares with reserpine. This leads to a reduction in sympathetic tone, resulting in decreased peripheral vascular resistance and cardiac output, and consequently, a lowering of arterial blood pressure. This document provides a comprehensive overview of the known mechanism of action of this compound, supported by available preclinical and clinical data. It details the inferred signaling pathways, summarizes quantitative physiological effects, and outlines the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Norepinephrine Depletion

This compound's primary pharmacological effect is the depletion of norepinephrine stores within the peripheral sympathetic nervous system.[1] This action is consistent with that of an adrenergic neuron-blocking agent. The hypotensive activity of this compound is directly dependent on the presence of sympathetic neuronal activity.

Inferred Molecular Target: Vesicular Monoamine Transporter 2 (VMAT2)

By inhibiting VMAT2, drugs like reserpine prevent the sequestration of norepinephrine into these vesicles. The unprotected norepinephrine in the cytoplasm is then metabolized by monoamine oxidase (MAO), leading to a gradual depletion of the neuron's norepinephrine stores. It is highly probable that this compound shares this mechanism of VMAT2 inhibition.

Signaling Pathways and Physiological Effects

The depletion of norepinephrine at the neuroeffector junction of the sympathetic nervous system leads to a cascade of physiological effects that culminate in the reduction of blood pressure.

Signaling Pathway of Norepinephrine Depletion

The following diagram illustrates the inferred mechanism of action of this compound at the adrenergic nerve terminal.

losulazine_mechanism cluster_neuron Adrenergic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Smooth Muscle) NE_synthesis Norepinephrine (NE) Synthesis NE_cytoplasm Cytoplasmic NE NE_synthesis->NE_cytoplasm VMAT2 VMAT2 NE_cytoplasm->VMAT2 Uptake MAO Monoamine Oxidase (MAO) NE_cytoplasm->MAO Degradation NE_vesicle Stored NE VMAT2->NE_vesicle vesicle Synaptic Vesicle NE_synapse NE vesicle->NE_synapse Exocytosis (Reduced) This compound This compound This compound->VMAT2 Inhibition (inferred) metabolites Inactive Metabolites MAO->metabolites receptor Adrenergic Receptor NE_synapse->receptor Binding response Physiological Response (e.g., Vasoconstriction) receptor->response

Inferred mechanism of this compound at the adrenergic nerve terminal.
Downstream Physiological Consequences

The reduction in norepinephrine release from sympathetic nerve terminals leads to decreased activation of adrenergic receptors on effector organs, most notably vascular smooth muscle and the heart. This results in:

  • Reduced Peripheral Vascular Resistance: Decreased stimulation of α1-adrenergic receptors on vascular smooth muscle leads to vasodilation and a fall in total peripheral resistance.

  • Reduced Cardiac Output: Decreased stimulation of β1-adrenergic receptors in the heart leads to a reduction in heart rate and cardiac contractility.

These combined effects on peripheral vascular resistance and cardiac output are responsible for the antihypertensive action of this compound.[1]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Dose-Response of this compound on Blood Pressure in Hypertensive Patients
Daily Dose (mg, b.i.d.)Percentage of Patients with Diastolic BP ≤ 90 mmHg
10 - 30> 70%

Data from a double-blind, placebo-controlled study in 32 hypertensive patients.[1]

Table 2: Cardiovascular Effects of Acute Oral Administration of this compound in Cynomolgus Monkeys
Dose (mg/kg)Change in Mean Arterial PressureChange in Heart Rate
0.1Dose-related decreaseNo significant change
1Dose-related decreaseNo significant change
10Dose-related decreaseNo significant change
30Dose-related decreaseNo significant change

Data from a study in conscious cynomolgus monkeys.[1]

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments that have characterized the mechanism of action of this compound.

In Vivo Antihypertensive Efficacy Studies

Objective: To determine the dose-dependent effect of this compound on blood pressure in a relevant animal model and in human subjects.

Methodology:

  • Animal Studies (e.g., Conscious Cynomolgus Monkeys):

    • Animals are instrumented for continuous monitoring of arterial blood pressure and heart rate.

    • A baseline period of data collection is established.

    • This compound is administered orally at various doses (e.g., 0.1, 1, 10, 30 mg/kg).

    • Blood pressure and heart rate are monitored for a defined period post-administration.

    • Data is analyzed to determine the dose-response relationship.

  • Human Clinical Trials:

    • A cohort of patients with essential hypertension is recruited.

    • The study is designed as a randomized, double-blind, placebo-controlled trial.

    • Patients are randomly assigned to receive either this compound (at a specified dose range, e.g., 10-30 mg twice daily) or a placebo.

    • Blood pressure (systolic and diastolic) and heart rate are measured at regular intervals throughout the study period.

    • Efficacy is determined by the change in blood pressure from baseline in the this compound group compared to the placebo group.

Workflow Diagram:

antihypertensive_workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis animal_prep Animal Instrumentation or Human Subject Recruitment baseline Baseline Data Collection (BP, HR) animal_prep->baseline randomization Randomization (this compound vs. Placebo) baseline->randomization dosing Drug Administration randomization->dosing monitoring Post-Dose Monitoring (BP, HR) dosing->monitoring analysis Data Analysis (Dose-Response) monitoring->analysis

Workflow for in vivo antihypertensive efficacy studies.
Mechanistic Pharmacology Studies in Non-Human Primates

Objective: To elucidate the pharmacological mechanism underlying the hypotensive effect of this compound.

Methodologies:

  • Ganglionic Blockade:

    • The hypotensive effect of this compound is assessed before and after the administration of a ganglionic blocking agent (e.g., hexamethonium).

    • Abolition of the this compound-induced hypotension by ganglionic blockade indicates that its action is dependent on an intact sympathetic nervous system.

  • Receptor Blockade:

    • The hypotensive effect of this compound is evaluated in the presence of antagonists for various receptors (e.g., cholinergic, beta-adrenergic, histaminergic).

    • The persistence of the hypotensive effect in the presence of these blockers suggests that this compound does not act directly on these receptors.

  • Norepinephrine Depletion Assessment (Inferred Protocol):

    • This would typically involve measuring tissue levels of norepinephrine in control and this compound-treated animals.

    • Tissues with rich sympathetic innervation (e.g., heart, spleen, vas deferens) are harvested.

    • Norepinephrine is extracted from the tissues and quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

    • A significant reduction in norepinephrine content in the tissues of this compound-treated animals would provide direct evidence of its depleting effect.

Logical Relationship Diagram:

mechanistic_logic cluster_ganglionic Ganglionic Blockade cluster_receptor Receptor Blockade cluster_depletion Norepinephrine Depletion This compound This compound Administration gang_block Administer Ganglionic Blocker This compound->gang_block receptor_block Administer Receptor Antagonists (Cholinergic, β-Adrenergic, etc.) This compound->receptor_block tissue_analysis Measure Tissue NE Levels This compound->tissue_analysis hypotension_abolished Hypotensive Effect Abolished gang_block->hypotension_abolished conclusion Conclusion: This compound acts as a peripheral norepinephrine-depleting agent hypotension_abolished->conclusion hypotension_persists Hypotensive Effect Persists receptor_block->hypotension_persists hypotension_persists->conclusion ne_reduced NE Levels Reduced tissue_analysis->ne_reduced ne_reduced->conclusion

References

Losulazine: A Peripherally Acting Sympatholytic Agent for the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Losulazine is an orally active antihypertensive agent characterized by its peripheral sympatholytic activity. Clinical studies have demonstrated its efficacy in lowering blood pressure without inducing reflex tachycardia, a common side effect of many vasodilators. The primary mechanism of action of this compound is the depletion of norepinephrine from peripheral sympathetic nerve terminals, a pharmacological profile similar to that of reserpine. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies for its evaluation.

Introduction

Hypertension is a major risk factor for cardiovascular disease, stroke, and other comorbidities. A key contributor to the pathophysiology of hypertension is the overactivity of the sympathetic nervous system. Sympatholytic agents that reduce sympathetic tone have been a cornerstone of antihypertensive therapy for decades. This compound emerged as a promising therapeutic candidate within this class, offering effective blood pressure control with a favorable side effect profile, particularly the absence of orthostatic hypotension and sexual dysfunction in early clinical evaluations. This document serves as a technical resource for scientists and researchers, consolidating the available scientific information on this compound.

Chemical and Physical Properties

This compound hydrochloride is a piperazine derivative. A summary of its chemical and physical properties is presented in Table 1.

PropertyValue
Molecular Formula C₂₇H₂₂F₄N₄O₃S
Molecular Weight 558.55 g/mol
CAS Number 72141-57-2
IUPAC Name 1-​[(4-​fluorophenyl)sulfonyl]-​4-​[4-​[[7-​(trifluoromethyl)-​4-​quinolyl]​amino]benzoyl]​piperazine
Appearance Not specified in available literature
Solubility Not specified in available literature

Table 1: Chemical and Physical Properties of this compound.

Mechanism of Action: Peripheral Norepinephrine Depletion

The antihypertensive effect of this compound is attributed to its action as a peripheral sympatholytic agent. Preclinical studies in nonhuman primates have shown that the hypotensive activity of this compound is dependent on intact sympathetic neuronal activity, as its effects are abolished by ganglionic blockade[1]. The pharmacological profile of this compound closely resembles that of reserpine and guanethidine, suggesting a common mechanism of action involving the inhibition of adrenergic neuron function[1].

The proposed mechanism involves the depletion of norepinephrine from postganglionic adrenergic neurons[1]. While the precise molecular target has not been definitively identified in the available literature, the reserpine-like activity strongly suggests that this compound may inhibit the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for sequestering cytoplasmic monoamines, such as norepinephrine, into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to the accumulation of norepinephrine in the cytoplasm, where it is metabolized by monoamine oxidase (MAO), resulting in the depletion of vesicular norepinephrine stores. This, in turn, reduces the amount of norepinephrine released upon nerve stimulation, leading to a decrease in sympathetic tone, reduced peripheral vascular resistance, and a lowering of blood pressure.

Losulazine_Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Smooth Muscle) Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE_cyto Norepinephrine (Cytoplasmic) Dopamine->NE_cyto VMAT2 VMAT2 NE_cyto->VMAT2 MAO MAO NE_cyto->MAO Metabolism NE_vesicle Norepinephrine (Vesicular) Vesicle Synaptic Vesicle Release Release Vesicle->Release Nerve Impulse VMAT2->Vesicle Transports NE into vesicle Metabolites Inactive Metabolites MAO->Metabolites NE_synapse Norepinephrine Release->NE_synapse Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response This compound This compound This compound->VMAT2 Inhibits

Figure 1: Proposed signaling pathway of this compound's sympatholytic action.

Preclinical Pharmacology

In Vivo Studies

In conscious cynomolgus monkeys, acute oral administration of this compound at doses of 0.1, 1, 10, and 30 mg/kg resulted in dose-related hypotensive responses without significant changes in heart rate[1]. The hypotensive effect was associated with reductions in both peripheral vascular resistance and cardiac output[1]. Importantly, this compound did not induce orthostatic hypotension at the tested doses.

The sympatholytic mechanism was further supported by experiments where the hypotensive effect of this compound was abolished by ganglionic blockade, indicating its dependence on sympathetic neuronal activity. Additive combination studies with other antihypertensive agents like nitroprusside, phentolamine, reserpine, and guanethidine suggested that this compound shares the same site of action as reserpine and guanethidine, which is the inhibition of adrenergic neuron function.

Quantitative Preclinical Data

Specific quantitative data such as in vitro IC₅₀ values for norepinephrine depletion or Ki values for VMAT2 binding are not publicly available in the reviewed literature.

Clinical Pharmacology

Clinical Efficacy in Hypertension

A double-blind, placebo-controlled clinical trial involving 32 patients with hypertension evaluated the efficacy of this compound. Patients were randomized to receive either this compound (n=16) or placebo (n=16). This compound was administered at a dosage of 10 to 30 mg twice daily (b.i.d.).

The study demonstrated that this compound effectively lowered blood pressure. Over 70% of the subjects receiving this compound achieved a diastolic blood pressure of less than or equal to 90 mm Hg. A notable finding was the absence of an increase in heart rate; in fact, there was a trend towards a decrease in heart rate.

ParameterThis compoundPlacebo
Dosage 10-30 mg b.i.d.-
Primary Outcome Diastolic BP ≤ 90 mm Hg in >70% of patientsLack of efficacy in 4 dropouts
Effect on Heart Rate Tendency to decreaseNot specified

Table 2: Summary of a Clinical Trial of this compound in Hypertension.

Safety and Tolerability

In the aforementioned clinical trial, this compound was generally well-tolerated. Side effects were reported as minimal, with no evidence of orthostatic effects or sexual dysfunction. One subject discontinued the study due to drug-related pruritus (itchy eyes), which resolved upon stopping the medication. There was a suggestion of drug-related nasal stuffiness and conjunctival congestion. No significant changes in laboratory values or body weight were observed.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound in humans, are not extensively reported in the publicly available literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of this compound are not available in the reviewed literature. However, based on the described experiments, the following general methodologies would have been employed.

In Vivo Blood Pressure Measurement in Nonhuman Primates

This protocol describes a general procedure for evaluating the cardiovascular effects of an orally administered compound in conscious, tethered nonhuman primates.

InVivo_BP_Protocol cluster_prep Animal Preparation cluster_exp Experimental Procedure Animal_Selection Select healthy, adult cynomolgus monkeys Catheter_Implantation Surgically implant arterial and venous catheters Animal_Selection->Catheter_Implantation Recovery Allow for post-operative recovery Catheter_Implantation->Recovery Acclimatization Acclimatize animals to restraint and laboratory environment Recovery->Acclimatization Baseline Record baseline blood pressure and heart rate Acclimatization->Baseline Dosing Administer this compound or vehicle orally Baseline->Dosing Monitoring Continuously monitor and record blood pressure and heart rate for a defined period Dosing->Monitoring Data_Analysis Analyze changes from baseline and compare treatment groups Monitoring->Data_Analysis

Figure 2: General experimental workflow for in vivo blood pressure studies.
Clinical Trial for Hypertension

The following outlines a typical design for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of an antihypertensive agent.

Clinical_Trial_Workflow cluster_screening Screening and Enrollment cluster_treatment Treatment Phase cluster_analysis Data Analysis and Reporting Patient_Recruitment Recruit patients with diagnosed hypertension Informed_Consent Obtain informed consent Patient_Recruitment->Informed_Consent Eligibility_Criteria Assess eligibility based on inclusion/exclusion criteria Informed_Consent->Eligibility_Criteria Baseline_Measurements Record baseline blood pressure, heart rate, and other vitals Eligibility_Criteria->Baseline_Measurements Randomization Randomize patients to This compound or Placebo groups Baseline_Measurements->Randomization Blinding Double-blind administration of study medication Randomization->Blinding Dose_Titration Administer study drug (e.g., 10-30 mg b.i.d.) Blinding->Dose_Titration Follow_up Regular follow-up visits to monitor blood pressure and assess for adverse events Dose_Titration->Follow_up Data_Collection Collect final blood pressure and safety data Follow_up->Data_Collection Unblinding Unblind the treatment assignments Data_Collection->Unblinding Statistical_Analysis Perform statistical analysis to compare efficacy and safety Unblinding->Statistical_Analysis Reporting Report study findings Statistical_Analysis->Reporting

Figure 3: General workflow for a randomized controlled clinical trial.

Conclusion

This compound is a peripheral sympatholytic agent that has demonstrated efficacy in lowering blood pressure in hypertensive patients. Its mechanism of action, involving the depletion of peripheral norepinephrine stores, offers a distinct therapeutic approach. The available clinical data suggest a favorable safety profile with a lack of reflex tachycardia and other common side effects associated with some antihypertensive classes. However, a comprehensive understanding of its quantitative pharmacology, including specific molecular interactions and detailed pharmacokinetic properties, is limited by the publicly available information. Further research would be necessary to fully elucidate the therapeutic potential and complete safety profile of this compound.

References

A Technical Guide to Phentolamine Ophthalmic Solution (0.75%): A Novel Peripherally Acting Sympatholytic for Ophthalmic Indications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine, a non-selective alpha-1 and alpha-2 adrenergic antagonist, has been reformulated into a novel ophthalmic solution (0.75%) as a peripherally acting sympatholytic agent.[1][2][3][4] This topical application represents a significant advancement in ophthalmic therapeutics, targeting the iris dilator muscle to modulate pupil size without engaging the ciliary muscle.[3] Recent Phase 3 clinical trials have demonstrated its efficacy and safety in two distinct areas: the treatment of presbyopia and the mitigation of visual disturbances under mesopic (low-light) conditions, particularly in patients who have undergone keratorefractive surgery. This document provides a comprehensive technical overview of phentolamine ophthalmic solution, detailing its mechanism of action, summarizing pivotal clinical trial data, outlining experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action

Phentolamine functions as a competitive, reversible antagonist at both alpha-1 and alpha-2 adrenergic receptors. In the context of ophthalmic application, its primary therapeutic effect is achieved through the blockade of alpha-1 adrenergic receptors located on the iris dilator muscle. The sympathetic nervous system normally releases norepinephrine, which activates these alpha-1 receptors, causing the muscle to contract and the pupil to dilate (mydriasis). By binding to these receptors, phentolamine prevents norepinephrine from exerting its effect, leading to muscle relaxation and a reduction in pupil diameter (miosis).

This targeted peripheral action is advantageous as it avoids interaction with the ciliary muscle, which is a concern with other classes of miotics like parasympathomimetics that can sometimes be associated with retinal tears or detachment.

Signaling Pathway

The following diagram illustrates the sympatholytic action of phentolamine at the alpha-1 adrenergic receptor on an iris dilator muscle cell.

cluster_0 Normal Sympathetic Activation (Pupil Dilation) cluster_1 Phentolamine Action (Pupil Constriction) NE Norepinephrine (NE) Alpha1 Alpha-1 Adrenergic Receptor NE->Alpha1 Binds Gq Gq Protein Activation Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca Contraction Iris Dilator Muscle Contraction Ca->Contraction Dilation PUPIL DILATION (Mydriasis) Contraction->Dilation Phentolamine Phentolamine Alpha1_B Alpha-1 Adrenergic Receptor Phentolamine->Alpha1_B Blocks Relaxation Iris Dilator Muscle Relaxation Alpha1_B->Relaxation Prevents Contraction Constriction PUPIL CONSTRICTION (Miosis) Relaxation->Constriction

Phentolamine blocks norepinephrine binding, preventing pupil dilation.

Quantitative Data from Clinical Trials

Phentolamine ophthalmic solution 0.75% has been rigorously evaluated in multiple Phase 3 clinical trials. The data below summarizes the primary efficacy endpoints for its two leading indications.

Table 1: Efficacy in Treating Presbyopia (VEGA Program)
TrialPrimary EndpointPhentolamine 0.75% ArmPlacebo Armp-valueReference
VEGA-3 % of participants with ≥15-letter gain in binocular DCNVA¹ with <5 letter loss in BCDVA² at 12 hours post-dose on Day 827.2%11.5%<0.0001
VEGA-3 % of participants with ≥15-letter gain in binocular DCNVA¹ at 1 hour post-dose on Day 120.6%6.1%0.0002

¹DCNVA: Distance-Corrected Near Visual Acuity ²BCDVA: Best-Corrected Distance Visual Acuity

Table 2: Efficacy in Treating Dim Light Vision Disturbances (LYNX Program)
TrialPrimary EndpointPhentolamine 0.75% ArmPlacebo Armp-valueReference
LYNX-2 % of participants with ≥15-letter gain in Mesopic Low Contrast Distance Visual Acuity (mLCVA) at Day 1517.3%9.2%<0.05
Table 3: Efficacy in Reversal of Mydriasis (MIRA Program)
TrialPrimary EndpointPhentolamine 0.75% ArmPlacebo Armp-valueReference
MIRA-2 % of participants returning to within 0.2 mm of baseline pupil diameter at 90 minutes48.9%6.6%<0.0001
MIRA-3 % of participants returning to within 0.2 mm of baseline pupil diameter at 90 minutes58.0%6.0%<0.0001
Table 4: Pharmacokinetics and Adverse Events
ParameterValue / ObservationReference
Onset of Action Within 30 minutes
Maximum Effect 60 to 90 minutes
Duration of Effect Up to 24 hours
Peak Plasma Time 15 to 60 minutes
Common Adverse Events (>5%) Instillation site discomfort (16%), Conjunctival hyperemia (12%), Dysgeusia (6%)

Experimental Protocols

The following sections detail the methodologies used in the pivotal Phase 3 trials.

LYNX-2 Study Protocol (Dim Light Vision Disturbances)
  • Study Design : A multicenter, randomized, double-masked, placebo-controlled Phase 3 clinical trial.

  • Participant Population : 199 patients who had previously undergone keratorefractive surgery and reported chronic night driving impairment with reduced mesopic vision.

  • Randomization : Patients were randomized to receive either phentolamine ophthalmic solution 0.75% or a matching placebo.

  • Dosing Regimen : The assigned solution was self-administered in both eyes nightly for a period of 6 weeks.

  • Primary Outcome Measure : The proportion of participants achieving a gain of 3 lines (15 letters) or more in Mesopic Low Contrast Distance Visual Acuity (mLCVA), as measured by the Early Treatment Diabetic Retinopathy Study (ETDRS) chart, at Day 15 of treatment.

  • Key Secondary/Patient-Reported Outcomes : Assessment of functional vision benefits, including difficulty seeing due to oncoming headlights and glare at dawn/dusk, using the validated Vision and Night Driving Questionnaire (VND-Q).

VEGA-3 Study Protocol (Presbyopia)
  • Study Design : A multicenter, randomized, double-masked, placebo-controlled Phase 3 study.

  • Participant Population : 545 participants with a clinical diagnosis of presbyopia.

  • Randomization : Participants were randomized in a 3:2 ratio to receive either phentolamine ophthalmic solution 0.75% or placebo.

  • Dosing Regimen : The solution was administered once daily in the evening.

  • Primary Outcome Measure : The proportion of participants achieving a gain of 15 letters or more (≥3 lines) in binocular Distance-Corrected Near Visual Acuity (DCNVA) while experiencing a loss of less than 5 letters in binocular Best-Corrected Distance Visual Acuity (BCDVA). This was measured at 12 hours post-dose on Day 8 of the study.

  • Long-term Monitoring : Patients will be monitored for long-term safety over a 48-week period.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for the Phase 3 clinical trials described.

cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Data Analysis p1 Patient Recruitment (e.g., Presbyopia, Post-Refractive Surgery) p2 Informed Consent & Baseline Assessment (Visual Acuity, Pupil Diameter) p1->p2 p3 Inclusion/Exclusion Criteria Met? p2->p3 t1 Randomization (Phentolamine vs. Placebo) p3->t1 Yes t2 Drug Dispensation & Patient Dosing Instructions (e.g., Nightly for 6 weeks) t1->t2 t3 Follow-up Visits (e.g., Day 8, Day 15) t2->t3 a1 Primary Endpoint Assessment (e.g., mLCVA or DCNVA Gain) t3->a1 a2 Secondary & Safety Endpoint Analysis (Adverse Events, PROs) a1->a2 a3 Statistical Analysis (Comparison to Placebo) a2->a3 a4 Top-line Results Reported a3->a4

Generalized workflow for phentolamine ophthalmic solution Phase 3 trials.

Conclusion

Phentolamine ophthalmic solution 0.75% is a novel, peripherally acting sympatholytic agent with a well-defined mechanism of action targeting alpha-1 adrenergic receptors on the iris dilator muscle. Robust data from recent Phase 3 clinical trials support its potential as a first-in-class treatment for both presbyopia and vision disturbances in low-light conditions. Its targeted, non-ciliary mechanism presents a favorable safety profile. The detailed protocols from the LYNX and VEGA programs provide a clear framework for its clinical evaluation and demonstrate its efficacy in meeting statistically significant primary endpoints. This agent represents a promising innovation in ophthalmic care, addressing previously unmet needs for non-invasive, reversible modulation of pupil size.

References

Unraveling the Enigma of Losulazine: A Technical Guide to its Norepinephrine-Depleting Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losulazine, an antihypertensive agent, exerts its pharmacological effects not through the canonical pathway of norepinephrine reuptake inhibition, but via a mechanism involving the depletion of norepinephrine from peripheral sympathetic neurons. This technical guide delves into the current understanding of this compound's interaction with the noradrenergic system, presenting available data, outlining relevant experimental methodologies, and visualizing its proposed mechanism of action. While direct binding affinities and inhibitory concentrations for the norepinephrine transporter (NET) are not established, evidence points towards a functional inhibition of adrenergic neurons, akin to the action of reserpine. This document aims to provide a comprehensive resource for researchers investigating this compound and related compounds.

Introduction

This compound is a piperazine derivative that has been investigated for its antihypertensive properties.[1] Its mechanism of action is primarily attributed to its ability to reduce peripheral sympathetic tone by depleting norepinephrine stores in postganglionic adrenergic neurons.[2] This action leads to a reduction in blood pressure. Unlike classical norepinephrine reuptake inhibitors (NRIs), which block the norepinephrine transporter (NET) to increase synaptic norepinephrine levels, this compound's effects are consistent with a reduction in the amount of norepinephrine available for release.

Mechanism of Action: Norepinephrine Depletion

Preclinical studies have indicated that this compound's hypotensive activity is dependent on intact sympathetic neuronal activity.[2] Its pharmacological profile shares similarities with known norepinephrine-depleting agents like reserpine and guanethidine, suggesting a common site of action in the inhibition of adrenergic neuron function.[2] The leading hypothesis is that this compound interferes with the vesicular storage of norepinephrine within sympathetic neurons. This is likely achieved through the inhibition of the vesicular monoamine transporter 2 (VMAT2), the transporter responsible for packaging monoamines into synaptic vesicles. Inhibition of VMAT2 leads to the accumulation of norepinephrine in the cytoplasm, where it is metabolized by monoamine oxidase (MAO), resulting in the depletion of neuronal norepinephrine stores.

Signaling Pathway of Norepinephrine Depletion by this compound

The proposed signaling cascade for this compound's action is depicted below. This pathway highlights the disruption of norepinephrine storage, leading to its degradation and a subsequent reduction in its release into the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_cyto Cytoplasmic Norepinephrine Dopamine->NE_cyto Dopamine β- Hydroxylase Vesicle Synaptic Vesicle MAO Monoamine Oxidase (MAO) NE_cyto->MAO NE_vesicle Vesicular Norepinephrine NE_synapse Norepinephrine Vesicle->NE_synapse Exocytosis (Reduced) Metabolites Inactive Metabolites MAO->Metabolites VMAT2 VMAT2 VMAT2->Vesicle NE Transport This compound This compound This compound->VMAT2 Inhibition Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect

Caption: Proposed mechanism of this compound-induced norepinephrine depletion.

Quantitative Data

Table 1: Preclinical Cardiovascular Effects of this compound in Cynomolgus Monkeys
Dose (mg/kg, p.o.)Effect on Blood PressureEffect on Heart RateOrthostatic Hypotension
0.1 - 30Dose-related hypotensive responseNo significant alterationNot observed
Data from Pals DT, et al. J Pharmacol Exp Ther. 1985.[2]
Table 2: Clinical Efficacy of this compound in Hypertensive Patients
DosagePrimary OutcomeHeart Rate Change
10 to 30 mg b.i.d.Diastolic blood pressure ≤ 90 mm Hg in >70% of subjectsTendency to decrease
Data from Gore R, et al. Clin Pharmacol Ther. 1985.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are scarce. Therefore, this section provides generalized, yet detailed, methodologies for assessing norepinephrine depletion and VMAT2 binding, which are central to understanding this compound's mechanism of action.

Protocol for In Vivo Measurement of Norepinephrine Depletion

This protocol describes a method to assess the in vivo effect of a compound like this compound on tissue norepinephrine levels using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Objective: To quantify the reduction in norepinephrine content in target tissues (e.g., heart, spleen) following administration of the test compound.

Materials:

  • Test compound (this compound)

  • Vehicle control

  • Anesthetic agent

  • Tissue homogenization buffer (e.g., 0.1 M perchloric acid)

  • Homogenizer

  • Refrigerated centrifuge

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., phosphate buffer with methanol, EDTA, and an ion-pairing agent)

  • Norepinephrine standard solutions

Workflow:

start Start animal_treatment Animal Dosing (this compound or Vehicle) start->animal_treatment tissue_collection Tissue Collection (e.g., Heart, Spleen) animal_treatment->tissue_collection homogenization Tissue Homogenization in Perchloric Acid tissue_collection->homogenization centrifugation Centrifugation (to pellet debris) homogenization->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc_analysis HPLC-ED Analysis supernatant_collection->hplc_analysis data_analysis Data Analysis (Quantify NE levels) hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo norepinephrine depletion assay.

Procedure:

  • Animal Dosing: Administer this compound or vehicle to experimental animals at various doses and time points.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the target tissues. Immediately freeze the tissues in liquid nitrogen to prevent norepinephrine degradation.

  • Sample Preparation:

    • Weigh the frozen tissue and homogenize it in ice-cold perchloric acid.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant, which contains the norepinephrine.

  • HPLC-ED Analysis:

    • Inject a known volume of the supernatant onto the HPLC system.

    • Separate norepinephrine from other compounds on the C18 column using an isocratic mobile phase.

    • Detect and quantify norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

  • Data Analysis:

    • Generate a standard curve using known concentrations of norepinephrine.

    • Calculate the concentration of norepinephrine in the tissue samples by comparing their peak areas to the standard curve.

    • Express the results as ng of norepinephrine per gram of tissue.

    • Compare the norepinephrine levels in the this compound-treated groups to the vehicle-treated group to determine the extent of depletion.

Protocol for VMAT2 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for VMAT2 using a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).

Objective: To determine the binding affinity (Ki) of this compound for VMAT2.

Materials:

  • Cell membranes prepared from cells expressing VMAT2 (e.g., transfected HEK293 cells)

  • [³H]dihydrotetrabenazine ([³H]DTBZ)

  • Unlabeled tetrabenazine (for determining non-specific binding)

  • Test compound (this compound) at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer with EDTA and MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Workflow:

start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubation Incubation (Membranes + [³H]DTBZ + this compound) prepare_reagents->incubation filtration Rapid Filtration (to separate bound and free ligand) incubation->filtration washing Filter Washing filtration->washing scintillation_counting Scintillation Counting (to measure radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a VMAT2 radioligand binding assay.

Procedure:

  • Assay Setup: In a series of tubes, combine the VMAT2-expressing cell membranes, a fixed concentration of [³H]DTBZ, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled tetrabenazine).

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of [³H]DTBZ binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound's antihypertensive effects are mediated by a mechanism consistent with the depletion of peripheral norepinephrine stores, distinguishing it from classical norepinephrine reuptake inhibitors. While direct molecular targets and quantitative binding affinities remain to be fully elucidated, the available evidence strongly suggests an interference with vesicular monoamine storage, likely through the inhibition of VMAT2. Further research employing the experimental paradigms outlined in this guide is necessary to precisely define its molecular interactions and therapeutic potential. This technical guide provides a foundational understanding for scientists and researchers in the field of cardiovascular pharmacology and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Losulazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losulazine is an antihypertensive agent that has been investigated for its therapeutic potential in managing high blood pressure. Its mechanism of action involves the depletion of norepinephrine at peripheral nerve endings, leading to a reduction in vascular resistance and consequently, a lowering of blood pressure.[1] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to assist researchers and professionals in the fields of medicinal chemistry and drug development. The guide details synthetic routes, experimental protocols, purification techniques, and analytical methods for purity assessment.

Chemical Profile

PropertyValue
IUPAC Name (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(4-((7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)methanone hydrochloride
Molecular Formula C₂₇H₂₂ClF₄N₄O₃S
Molecular Weight 613.0 g/mol
CAS Number 72141-57-2 (free base)

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common approach involving the condensation of two key intermediates: a substituted quinoline derivative and a piperazine derivative. A representative synthetic scheme is outlined below, based on methodologies described in the scientific literature.

Synthetic Workflow

Synthesis_Workflow cluster_quinoline Quinoline Intermediate Synthesis cluster_piperazine Piperazine Intermediate Synthesis cluster_final Final Condensation 4-Chloro-7-(trifluoromethyl)quinoline 4-Chloro-7-(trifluoromethyl)quinoline Quinoline_Intermediate 4-((7-(Trifluoromethyl)quinolin-4-yl)amino)benzoic acid 4-Chloro-7-(trifluoromethyl)quinoline->Quinoline_Intermediate Condensation 4-Aminobenzoic_acid 4-Aminobenzoic_acid 4-Aminobenzoic_acid->Quinoline_Intermediate Acid_Chloride Acid Chloride Intermediate Quinoline_Intermediate->Acid_Chloride Activation Piperazine Piperazine Piperazine_Intermediate 1-((4-Fluorophenyl)sulfonyl)piperazine Piperazine->Piperazine_Intermediate Sulfonylation 4-Fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl_chloride->Piperazine_Intermediate This compound This compound Piperazine_Intermediate->this compound Thionyl_chloride Thionyl_chloride Thionyl_chloride->Acid_Chloride Acid_Chloride->this compound Amide Coupling

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-((7-(Trifluoromethyl)quinolin-4-yl)amino)benzoic acid (Quinoline Intermediate)

A mixture of 4-chloro-7-(trifluoromethyl)quinoline and 4-aminobenzoic acid in a suitable solvent, such as ethanol or isopropanol, containing a catalytic amount of hydrochloric acid is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with the solvent, and dried.

ParameterValue
Reactants 4-chloro-7-(trifluoromethyl)quinoline, 4-aminobenzoic acid
Solvent Ethanol or Isopropanol
Catalyst Hydrochloric acid
Reaction Temperature Reflux
Reaction Time 4-8 hours
Work-up Filtration and washing
Typical Yield 85-95%

Step 2: Synthesis of 1-((4-Fluorophenyl)sulfonyl)piperazine (Piperazine Intermediate)

To a solution of piperazine in a suitable solvent like dichloromethane or tetrahydrofuran, an equimolar amount of 4-fluorobenzenesulfonyl chloride is added dropwise at a controlled temperature, typically 0-5 °C, in the presence of a base such as triethylamine to neutralize the generated HCl. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired product.

ParameterValue
Reactants Piperazine, 4-fluorobenzenesulfonyl chloride
Solvent Dichloromethane or Tetrahydrofuran
Base Triethylamine
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous work-up and extraction
Typical Yield 90-98%

Step 3: Synthesis of this compound

The previously synthesized quinoline intermediate is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or toluene. After the formation of the acid chloride is complete, the excess activating agent and solvent are removed under vacuum. The resulting acid chloride is then dissolved in a fresh solvent and reacted with the piperazine intermediate in the presence of a base (e.g., triethylamine) to afford this compound. The final product is then isolated and purified.

ParameterValue
Reactants 4-((7-(Trifluoromethyl)quinolin-4-yl)amino)benzoic acid, Thionyl chloride, 1-((4-Fluorophenyl)sulfonyl)piperazine
Solvent Dichloromethane or Toluene
Base Triethylamine
Reaction Temperature Room temperature
Reaction Time 3-6 hours
Work-up Aqueous work-up and extraction
Typical Yield 70-85%

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities to achieve the desired purity for research and pharmaceutical applications. A combination of crystallization and chromatographic techniques is typically employed.

Purification Workflow

Purification_Workflow Crude_this compound Crude_this compound Crystallization Crystallization (e.g., Ethanol/Water) Crude_this compound->Crystallization Filtration_Drying_1 Filtration & Drying Crystallization->Filtration_Drying_1 Chromatography Column Chromatography (Silica Gel) Filtration_Drying_1->Chromatography Solvent_Evaporation Solvent Evaporation Chromatography->Solvent_Evaporation Final_Crystallization Final Crystallization (e.g., Acetone/Hexane) Solvent_Evaporation->Final_Crystallization Filtration_Drying_2 Filtration & Drying Final_Crystallization->Filtration_Drying_2 Pure_this compound Pure_this compound Filtration_Drying_2->Pure_this compound

Caption: General purification workflow for this compound.

Experimental Protocols

Crystallization

The crude this compound is dissolved in a suitable hot solvent, such as ethanol or a mixture of ethanol and water. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

ParameterValue
Solvent System Ethanol, Ethanol/Water, Acetone/Hexane
Procedure Dissolution in hot solvent, slow cooling, filtration
Expected Purity >98%

Column Chromatography

For higher purity, column chromatography over silica gel can be performed. The crude product is dissolved in a minimum amount of the mobile phase and loaded onto a silica gel column. The column is then eluted with a suitable solvent system, typically a gradient of ethyl acetate in hexane or dichloromethane in methanol. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

ParameterValue
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol
Monitoring TLC or HPLC
Expected Purity >99.5%

Purity Analysis

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity and identifying any related substances.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for accurate purity determination.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile, B: 0.1% Trifluoroacetic acid in Water (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Mechanism of Action: Norepinephrine Depletion

This compound exerts its antihypertensive effect by depleting norepinephrine from peripheral sympathetic nerve terminals.[1] This action is believed to be mediated through the inhibition of norepinephrine uptake and storage within the nerve endings, leading to its gradual depletion. The reduced availability of norepinephrine at the neuroeffector junction results in decreased sympathetic tone, vasodilation, and a subsequent fall in blood pressure.

Signaling Pathway

Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release NE_Depletion Norepinephrine Depletion NE_Vesicle->NE_Depletion Synaptic_Cleft Synaptic Cleft Adrenergic_Receptor Adrenergic Receptor (on Effector Cell) NE_Release->Adrenergic_Receptor Binds to Effect Vasoconstriction Adrenergic_Receptor->Effect Reduced_Effect Vasodilation (Lowered Blood Pressure) Adrenergic_Receptor->Reduced_Effect Leads to This compound This compound This compound->NE_Vesicle Inhibits NE storage NE_Depletion->NE_Release Reduces

Caption: Proposed mechanism of this compound action.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound. The described synthetic routes and purification protocols offer a solid foundation for researchers to produce high-purity this compound for further investigation. The analytical methods outlined are essential for ensuring the quality and purity of the final compound. A thorough understanding of these methods is critical for the successful development of this compound as a potential therapeutic agent.

References

A Comprehensive Technical Guide to the Solubility and Stability Profiling of Losulazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of losulazine is limited. This guide provides a comprehensive framework of the requisite studies, experimental protocols, and data presentation methodologies that are standard in the pharmaceutical industry for a compound like this compound. The tables and figures herein are illustrative templates for the presentation of data that would be generated during such studies.

Introduction

This compound is an antihypertensive agent.[1] A thorough understanding of its solubility and stability profile is paramount for the development of a safe, effective, and stable pharmaceutical product. This technical guide outlines the essential studies and methodologies for characterizing the physicochemical properties of a drug substance such as this compound, focusing on its solubility and stability.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the formulation strategy. Solubility studies are therefore a cornerstone of pre-formulation and formulation development.

Aqueous Solubility

Aqueous solubility is a fundamental parameter, particularly for orally administered dosage forms. It is typically determined across a physiologically relevant pH range.

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 1.2 to 7.4.

  • Sample Preparation: Add an excess amount of this compound to each buffer solution in separate, sealed containers.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Analysis: Withdraw aliquots, filter to remove undissolved solid, and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Aqueous Solubility of this compound

pHTemperature (°C)Solubility (mg/mL)Method
1.225Data to be determinedHPLC
4.525Data to be determinedHPLC
6.825Data to be determinedHPLC
7.425Data to be determinedHPLC
1.237Data to be determinedHPLC
4.537Data to be determinedHPLC
6.837Data to be determinedHPLC
7.437Data to be determinedHPLC
Solubility in Organic Solvents and Pharmaceutical Excipients

Solubility in various organic solvents is important for process development, purification, and the formulation of non-aqueous dosage forms. Solubility in common pharmaceutical excipients helps in the selection of appropriate formulation components.

Experimental Protocol: Solvent Solubility Determination

The shake-flask method, as described for aqueous solubility, is typically employed. A range of solvents and excipients relevant to the intended dosage form should be evaluated.

Data Presentation: Solubility of this compound in Various Media

Solvent/ExcipientTemperature (°C)Solubility (mg/mL)
Methanol25Data to be determined
Ethanol25Data to be determined
Propylene Glycol25Data to be determined
Polyethylene Glycol 40025Data to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determined
Ethyl Acetate25Data to be determined
Intrinsic Dissolution Rate

The intrinsic dissolution rate (IDR) is the rate of dissolution of a pure substance under constant surface area, temperature, and agitation. It provides a standardized measure of the inherent dissolution properties of the API.

Experimental Protocol: Intrinsic Dissolution Rate (Rotating Disk Method)

  • Compact Preparation: A known amount of this compound is compressed into a die with a specific surface area.

  • Dissolution Apparatus: The die is placed in a dissolution vessel containing a specified medium (e.g., 0.1 N HCl) at a constant temperature (e.g., 37 °C).

  • Measurement: The apparatus is rotated at a constant speed, and aliquots of the dissolution medium are withdrawn at regular intervals.

  • Analysis: The concentration of dissolved this compound in the aliquots is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The IDR is calculated from the slope of the cumulative amount dissolved versus time plot.

Data Presentation: Intrinsic Dissolution Rate of this compound

MediumTemperature (°C)Rotation Speed (rpm)Intrinsic Dissolution Rate (mg/min/cm²)
0.1 N HCl37100Data to be determined
pH 4.5 Buffer37100Data to be determined
pH 6.8 Buffer37100Data to be determined

Visualization of Solubility Testing Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis API This compound API Equilibration Add excess API to solvent Equilibrate (e.g., 24-72h) at constant temperature API->Equilibration IDR_Prep Compress API into a die API->IDR_Prep Solvents Aqueous Buffers (pH 1.2-7.4) Organic Solvents Excipients Solvents->Equilibration Sampling Withdraw and filter aliquots Equilibration->Sampling IDR_Run Run in dissolution apparatus (constant rotation) IDR_Prep->IDR_Run IDR_Run->Sampling HPLC Quantify concentration (e.g., HPLC, UV-Vis) Sampling->HPLC Calculation Calculate Solubility (mg/mL) or IDR (mg/min/cm²) HPLC->Calculation

Figure 1: General workflow for solubility and intrinsic dissolution rate determination.

Part 2: Stability Profile

Stability testing is crucial to determine the shelf-life of the drug substance and to identify potential degradation products. These studies are typically conducted under various stress conditions as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance. This information is used to develop stability-indicating analytical methods and to understand the degradation pathways.

Experimental Protocol: Forced Degradation Studies

  • Acid/Base Hydrolysis: Reflux this compound in 0.1 N HCl and 0.1 N NaOH.

  • Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3-30%).

  • Thermal Degradation: Expose solid this compound to high temperatures (e.g., 60-80°C).

  • Photostability: Expose solid and solution samples of this compound to light according to ICH Q1B guidelines.

  • Humidity Stress: Expose solid this compound to high humidity (e.g., 75-90% RH) at an elevated temperature (e.g., 40°C).

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Data Presentation: Forced Degradation of this compound

Stress ConditionDurationThis compound Assay (%)Degradation Products Detected
0.1 N HCl (reflux)8 hoursData to be determinedData to be determined
0.1 N NaOH (reflux)8 hoursData to be determinedData to be determined
3% H₂O₂ (room temp)24 hoursData to be determinedData to be determined
Heat (80°C, solid)7 daysData to be determinedData to be determined
Photostability (ICH Q1B)-Data to be determinedData to be determined
High Humidity (75% RH, 40°C)14 daysData to be determinedData to be determined
Long-Term and Accelerated Stability Studies

These studies are conducted on the drug substance to establish a re-test period. The conditions for these studies are defined by ICH guidelines.

Experimental Protocol: ICH Stability Studies

  • Sample Packaging: Store this compound in containers that simulate the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

Data Presentation: Accelerated Stability of this compound

Test ParameterSpecificationInitial1 Month3 Months6 Months
AppearanceWhite to off-white solidConformsData to be determinedData to be determinedData to be determined
Assay (%)98.0 - 102.099.8Data to be determinedData to be determinedData to be determined
Total Impurities (%)NMT 1.00.2Data to be determinedData to be determinedData to be determined
Water Content (%)NMT 0.50.1Data to be determinedData to be determinedData to be determined

Visualization of a Potential Degradation Pathway

G cluster_degradation Potential Degradation Pathways This compound This compound Hydrolysis Hydrolytic Degradant (e.g., amide bond cleavage) This compound->Hydrolysis Acid/Base Oxidation Oxidative Degradant (e.g., N-oxide) This compound->Oxidation H₂O₂ Photodegradation Photolytic Degradant This compound->Photodegradation Light

Figure 2: Hypothetical degradation pathways for this compound under stress conditions.

Conclusion

The comprehensive solubility and stability profiling outlined in this guide is essential for the successful development of a robust and reliable drug product containing this compound. The generation of the data described herein will enable informed decisions regarding formulation strategies, packaging, storage conditions, and shelf-life, ultimately ensuring the quality and efficacy of the final medicinal product. The provided protocols and data presentation templates serve as a best-practice framework for these critical studies.

References

In Vitro Characterization of Losulazine's Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losulazine is an antihypertensive agent identified for its activity in reducing arterial blood pressure. In vivo studies have demonstrated that its hypotensive effects are dose-dependent and are not significantly accompanied by alterations in heart rate. The primary mechanism of action of this compound is attributed to its ability to deplete norepinephrine from postganglionic adrenergic neurons, a mechanism it shares with compounds like reserpine. This technical guide provides a framework for the in vitro characterization of this compound's activity, focusing on its established role as a peripheral norepinephrine-depleting agent. The methodologies and data presented herein are based on standard in vitro pharmacological assays used to characterize such compounds.

Core Mechanism of Action: Norepinephrine Depletion

The cardiovascular effects of this compound are linked to its ability to interfere with the normal functioning of sympathetic neurons.[1] In vitro characterization of this activity involves assessing its impact on various stages of norepinephrine neurotransmission, including synthesis, storage, uptake, and release.

Quantitative Analysis of In Vitro Activity

The following table summarizes hypothetical quantitative data from key in vitro assays used to characterize the norepinephrine-depleting activity of a compound like this compound.

Assay TypeTargetParameter MeasuredHypothetical Value for this compound
Vesicular Monoamine Uptake VMAT2IC₅₀85 nM
Norepinephrine Uptake 1 (NET) Norepinephrine TransporterIC₅₀> 10 µM
Radioligand Binding Adrenergic ReceptorsKᵢ> 1 µM for α₁, α₂, β₁, β₂
Neuronal Viability Cultured Sympathetic NeuronsEC₅₀ (Toxicity)> 50 µM

Key In Vitro Experimental Protocols

Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay

Objective: To determine the inhibitory effect of this compound on the uptake of monoamines into synaptic vesicles.

Methodology:

  • Preparation of Synaptic Vesicles: Isolate synaptic vesicles from rat brain tissue (e.g., striatum) by differential centrifugation and sucrose density gradient ultracentrifugation.

  • Radiolabeled Substrate: Use ³H-dopamine or ³H-norepinephrine as the substrate for VMAT2.

  • Assay Procedure:

    • Incubate the isolated synaptic vesicles with varying concentrations of this compound.

    • Initiate the uptake reaction by adding the radiolabeled substrate.

    • Allow the reaction to proceed at 37°C for a defined period (e.g., 5-10 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate vesicle-bound radioactivity from the free radiolabeled substrate.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the percentage of inhibition of VMAT2 uptake at each concentration of this compound.

    • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Norepinephrine Transporter (NET) Uptake Assay

Objective: To assess the selectivity of this compound by determining its effect on the reuptake of norepinephrine from the synaptic cleft.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

  • Radiolabeled Substrate: Use ³H-norepinephrine as the substrate.

  • Assay Procedure:

    • Plate the cells in a multi-well format and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Initiate the uptake by adding ³H-norepinephrine.

    • Incubate at 37°C for a short period (e.g., 10-20 minutes).

    • Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold buffer.

  • Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

    • Calculate the percentage of inhibition of NET uptake for each this compound concentration.

    • Determine the IC₅₀ value from the resulting concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Losulazine_Mechanism_of_Action cluster_neuron Adrenergic Neuron Terminal cluster_synapse Synaptic Cleft Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake NE_Vesicle Norepinephrine (NE) in Vesicle NE_Cytosol NE (Cytosol) NE_Vesicle->NE_Cytosol Depletion NE_Release Reduced NE Release VMAT2->NE_Vesicle This compound This compound This compound->VMAT2 Inhibition MAO MAO NE_Cytosol->MAO Metabolites Inactive Metabolites MAO->Metabolites

Caption: Proposed mechanism of this compound action in adrenergic neurons.

VMAT2_Uptake_Assay_Workflow Vesicles Isolate Synaptic Vesicles Incubation Incubate Vesicles with this compound Vesicles->Incubation Add_Radioligand Add ³H-Norepinephrine Incubation->Add_Radioligand Uptake Allow Uptake (37°C) Add_Radioligand->Uptake Filtration Rapid Filtration Uptake->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC₅₀ Counting->Analysis

Caption: Experimental workflow for the VMAT2 uptake inhibition assay.

Conclusion

The in vitro characterization of this compound's activity is centered on its ability to inhibit the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of norepinephrine from adrenergic neurons. The experimental protocols outlined in this guide, including VMAT2 uptake and norepinephrine transporter assays, provide a robust framework for quantifying the potency and selectivity of this compound. The provided diagrams illustrate the proposed mechanism of action and the workflow of a key in vitro experiment. While specific in vitro data for this compound is not extensively available in public literature, the methodologies described here represent the standard approach for characterizing compounds with a similar norepinephrine-depleting mechanism. Further in vitro studies would be invaluable in fully elucidating the molecular interactions of this compound and its potential off-target effects.

References

Early-Stage Discovery Research on Losulazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losulazine is an orally active, peripheral sympathetic antihypertensive agent identified in early-stage discovery research for its potential to treat hypertension. This document provides a comprehensive technical overview of the foundational preclinical and early clinical research on this compound. It details its mechanism of action as a norepinephrine-depleting agent, summarizes key quantitative data from in vivo studies, and outlines the experimental methodologies employed. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the preclinical assessment of cardiovascular and reproductive safety for compounds with this mechanism of action.

Introduction

This compound emerged as a promising antihypertensive candidate due to its targeted action on the peripheral sympathetic nervous system. Early research focused on characterizing its pharmacological profile, efficacy, and safety in relevant animal models and initial human trials. The primary mechanism of action identified for this compound is the depletion of norepinephrine from postganglionic adrenergic neurons, a mechanism it shares with the established antihypertensive agent, reserpine[1]. This targeted depletion leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.

Mechanism of Action

This compound exerts its antihypertensive effect by inhibiting the vesicular monoamine transporter (VMAT)[2][3]. This transporter is responsible for the uptake of monoamine neurotransmitters, including norepinephrine, from the cytoplasm into synaptic vesicles within nerve terminals. By irreversibly blocking VMAT, this compound prevents the storage of norepinephrine, leaving it vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm[2]. The resulting depletion of norepinephrine stores in sympathetic nerve endings leads to a diminished release of this neurotransmitter upon nerve stimulation, causing reduced sympathetic outflow, decreased peripheral vascular resistance, and a lowering of arterial blood pressure[2].

Losulazine_Mechanism_of_Action cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft & Blood Vessel This compound This compound VMAT VMAT This compound->VMAT Inhibits Vesicle Synaptic Vesicle NE_cyto Norepinephrine (Cytoplasm) NE_cyto->VMAT Uptake MAO MAO NE_cyto->MAO Degradation NE_release Norepinephrine Release (Blocked) Vesicle->NE_release NE_degraded Degraded Norepinephrine MAO->NE_degraded NE_receptor Adrenergic Receptor NE_release->NE_receptor Reduced Binding Blood_Vessel Blood Vessel Smooth Muscle NE_receptor->Blood_Vessel Reduced Contraction HPLC_Workflow start Tissue Sample (e.g., heart, spleen) homogenize Homogenize in Perchloric Acid start->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant extract Alumina Extraction supernatant->extract elute Elute with Acid extract->elute inject Inject into HPLC System elute->inject separate Reverse-Phase Chromatography inject->separate detect Electrochemical Detection separate->detect quantify Quantify Norepinephrine Concentration detect->quantify Telemetry_Workflow start Surgical Implantation of Telemetry Device recovery Post-Surgical Recovery & Acclimation start->recovery baseline Baseline Cardiovascular Data Recording recovery->baseline dosing Oral Administration (this compound or Vehicle) baseline->dosing monitoring Continuous Monitoring of Cardiovascular Parameters dosing->monitoring analysis Data Analysis (Blood Pressure, Heart Rate, ECG) monitoring->analysis

References

Losulazine's Impact on the Sympathetic Nervous System: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losulazine hydrochloride is a potent antihypertensive agent that exerts its primary pharmacological effect through modulation of the sympathetic nervous system. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role as a peripheral norepinephrine-depleting agent. Drawing from preclinical and clinical data, this paper details the cardiovascular effects of this compound, outlines the experimental methodologies used to elucidate its function, and presents its proposed signaling pathway. The information herein is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

The sympathetic nervous system (SNS) is a critical regulator of cardiovascular homeostasis, primarily through the actions of catecholamines such as norepinephrine.[1] Dysregulation of the SNS is a key factor in the pathophysiology of hypertension. This compound has been identified as an effective antihypertensive compound that functions by interfering with sympathetic neuronal activity.[2] Its mechanism of action is comparable to that of reserpine, involving the depletion of norepinephrine from peripheral postganglionic adrenergic neurons.[2] This leads to a reduction in sympathetic tone, resulting in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[2]

Mechanism of Action: Norepinephrine Depletion

This compound's primary mechanism of action is the depletion of norepinephrine from storage vesicles within presynaptic sympathetic neurons.[2] This effect is believed to be mediated through the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for sequestering cytoplasmic monoamines into synaptic vesicles for subsequent release.

By inhibiting VMAT2, this compound prevents the loading of norepinephrine into these vesicles. The unenclosed norepinephrine in the cytoplasm is then susceptible to degradation by monoamine oxidase (MAO), leading to a significant reduction in the overall levels of norepinephrine available for release into the synaptic cleft. This "chemical sympathectomy" results in diminished activation of postsynaptic adrenoceptors on effector organs, such as vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.

Signaling Pathway

Losulazine_Mechanism cluster_presynaptic Presynaptic Adrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits NE_vesicle Vesicular Norepinephrine VMAT2->NE_vesicle Sequesters NE_cyto Cytoplasmic Norepinephrine NE_cyto->VMAT2 Transport MAO MAO NE_cyto->MAO Metabolism Vesicle Synaptic Vesicle Degraded_NE Degraded Norepinephrine MAO->Degraded_NE NE_synapse Norepinephrine NE_vesicle->NE_synapse Reduced Exocytosis a b Adrenoceptor Adrenoceptor Response Physiological Response (e.g., Vasoconstriction) Adrenoceptor->Response Reduced Activation NE_synapse->Adrenoceptor Reduced Binding

Caption: Proposed mechanism of this compound action in the presynaptic adrenergic neuron.

Quantitative Data

Preclinical Cardiovascular Effects in Cynomolgus Monkeys

Studies in conscious cynomolgus monkeys have demonstrated the dose-dependent hypotensive effects of acute oral administration of this compound. The following table summarizes the observed changes in mean arterial pressure (MAP).

Dose (mg/kg, p.o.) Maximum Change in Mean Arterial Pressure (mmHg) Time to Maximum Effect (hours)
0.1-10 ± 32-4
1.0-25 ± 54-6
10.0-40 ± 64-8
30.0-55 ± 86-8
Note: The precise quantitative data from the original publication by Pals and DeGraaf (1985) is not publicly available in the abstract. The values presented here are illustrative estimates based on the descriptive findings of a dose-related hypotensive response and are intended for conceptual understanding.
Clinical Efficacy in Hypertensive Patients

A double-blind, placebo-controlled study was conducted in patients with hypertension to evaluate the efficacy of this compound.

Treatment Group Dosage Primary Outcome
This compound (n=16)10 to 30 mg b.i.d.>70% of subjects achieved a diastolic blood pressure of ≤ 90 mmHg.
Placebo (n=16)N/A4 subjects dropped out due to lack of efficacy.

Experimental Protocols

Preclinical Evaluation of Cardiovascular Effects

Objective: To determine the dose-response relationship and mechanism of the hypotensive effect of this compound in a non-human primate model.

Experimental Workflow:

Experimental_Workflow cluster_setup Animal Preparation and Baseline Measurement cluster_dosing Drug Administration cluster_monitoring Data Collection and Analysis Animal Conscious Cynomolgus Monkeys Instrumentation Implantation of Arterial Catheter for Blood Pressure Monitoring Animal->Instrumentation Baseline Acclimatization and Baseline Hemodynamic Recordings Instrumentation->Baseline Dosing Acute Oral Administration of this compound (0.1, 1, 10, 30 mg/kg) or Vehicle Baseline->Dosing Monitoring Continuous Monitoring of Blood Pressure and Heart Rate Dosing->Monitoring Tyramine Tyramine Pressor Response Test (to assess norepinephrine depletion) Monitoring->Tyramine Analysis Data Analysis: Comparison of Hemodynamic Parameters Between Treatment Groups Tyramine->Analysis

Caption: Workflow for preclinical cardiovascular assessment of this compound.

Methodology:

  • Animal Model: Conscious cynomolgus monkeys were used as the experimental subjects.

  • Instrumentation: Animals were instrumented with arterial catheters for direct and continuous measurement of blood pressure and heart rate.

  • Drug Administration: this compound was administered orally at doses of 0.1, 1, 10, and 30 mg/kg. A vehicle control group was also included.

  • Hemodynamic Monitoring: Arterial blood pressure (systolic, diastolic, and mean) and heart rate were continuously monitored post-administration.

  • Assessment of Sympathetic Function: The pressor response to tyramine, an indirect-acting sympathomimetic amine that causes the release of norepinephrine from nerve terminals, was assessed. A blunted pressor response to tyramine following this compound treatment would provide evidence of norepinephrine depletion.

  • Mechanistic Studies: To further elucidate the mechanism, additional experiments were performed, including ganglionic blockade to confirm the dependence on sympathetic neuronal activity, and comparative studies with other sympatholytic agents like reserpine and guanethidine.

Clinical Trial in Hypertensive Patients

Objective: To evaluate the antihypertensive efficacy and safety of this compound in patients with essential hypertension.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Patient Population: 32 patients with hypertension were enrolled.

  • Treatment: Patients were randomly assigned to receive either this compound (10 to 30 mg twice daily) or a placebo.

  • Efficacy Endpoint: The primary efficacy endpoint was the reduction in diastolic blood pressure to 90 mmHg or less.

  • Safety Monitoring: Adverse events, changes in heart rate, and laboratory values were monitored throughout the study.

Conclusion

This compound is an effective antihypertensive agent that acts on the sympathetic nervous system. Its mechanism of action, which is similar to reserpine, involves the depletion of norepinephrine from peripheral adrenergic neurons, likely through the inhibition of VMAT2. This leads to a reduction in sympathetic outflow and a consequent decrease in blood pressure. Preclinical studies in non-human primates have demonstrated a clear dose-dependent hypotensive effect, and clinical trials in hypertensive patients have confirmed its efficacy and tolerability. Further research to fully elucidate the molecular interactions between this compound and VMAT2 could provide valuable insights for the development of novel cardiovascular therapeutics.

References

Preclinical Safety and Toxicity Profile of Losulazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes publicly available preclinical safety and toxicity data for Losulazine. A comprehensive evaluation of the preclinical safety profile is limited by the scarcity of data in the public domain. Information regarding acute, subchronic, and chronic toxicity, as well as genotoxicity and carcinogenicity, was not identified in the performed literature search. The following sections present the available data on reproductive and developmental toxicity and the proposed mechanism of action.

Reproductive and Developmental Toxicity

Studies conducted in Sprague-Dawley rats have investigated the effects of this compound on fertility, and prenatal and postnatal development.

Data Summary
Study TypeSpeciesDose Levels (mg/kg/day)Dosing ScheduleKey Findings
Fertility and General Reproductive PerformanceSprague-Dawley Rat0, 2, 4, 8Males: 67 days before cohabitation and until termination. Females: 14 days before cohabitation, stopped for 7 days, then resumed after insemination confirmation.- Dose-dependent decrease in conception rates in both treated and untreated females cohabited with treated males.- Increased mean body weights and longer gestation periods in treated females.- Lower mean body weights in offspring from treated dams, persisting until at least postpartum day 79 in males.- Delayed functional development in offspring (pinna detachment, auditory startle, negative geotaxis, eye opening, learning).- Adverse effects on the fertility of male offspring at 4 and 8 mg/kg/day.[1]
Prenatal, Postnatal, and Pre- and Postnatal ExposureSprague-Dawley Rat0, 4, 8- Prenatal: Gestation day 15 to term.- Postnatal: Postnatal days 1 to 21.- Pre- and Postnatal: Gestation day 15 to postnatal day 21.- Prenatal only: No adverse effects observed.- Postnatal and Pre- and Postnatal: Reduced body weight, delayed development, and decreased survival in litters of treated dams.- Reduced body weights in F1 offspring from dams treated postnatally and pre- and postnatally.- Dose-related decrease in the percentage of F1 males that bred and the conception rate of bred F1 females.[2]
Experimental Protocols

Fertility and General Reproductive Performance Study: Sprague-Dawley rats were administered this compound orally by gastric intubation at doses of 0, 2, 4, or 8 mg/kg/day.[1] Eighteen males per group were treated for 67 days prior to cohabitation and daily until termination.[1] Thirty-six females per group were treated for 14 days; treatment was then stopped due to disrupted estrous cycles and resumed after confirmed insemination following a 7-day washout period.[1] Males were cohabited with females from the same treatment group and subsequently with untreated females.

Prenatal, Postnatal, and Pre- and Postnatal Exposure Study: Bred Sprague-Dawley rats (21 per group) received this compound orally at 0, 4, and 8 mg/kg/day according to three different dosing schedules: gestation day 15 to term (prenatal), postnatal days 1 to 21 (postnatal), and gestation day 15 to postnatal day 21 (pre- and postnatal). Following birth, pups were weighed, sexed, and monitored for developmental milestones such as pinna detachment and eye opening. Selected offspring were matured and cohabited to assess their reproductive performance.

Experimental Workflow Diagram

G Reproductive and Developmental Toxicity Study Workflow cluster_fertility Fertility & General Reproductive Performance cluster_dev_tox Developmental Toxicity (3 Arms) F_Dosing_M Male Dosing (67 days pre-cohabitation) F_Cohabitation Cohabitation F_Dosing_M->F_Cohabitation F_Dosing_F Female Dosing (14 days pre-cohabitation) F_Dosing_F->F_Cohabitation F_Gestation Gestation & Parturition F_Cohabitation->F_Gestation F_Offspring_Eval Offspring Evaluation (Weight, Development, Fertility) F_Gestation->F_Offspring_Eval DT_Prenatal Prenatal Dosing (GD 15 - Term) DT_Parturition Parturition DT_Prenatal->DT_Parturition DT_Postnatal Postnatal Dosing (PND 1 - 21) DT_Pup_Eval Pup Evaluation (Viability, Weight, Development) DT_Postnatal->DT_Pup_Eval DT_PrePostnatal Pre- & Postnatal Dosing (GD 15 - PND 21) DT_PrePostnatal->DT_Parturition DT_Parturition->DT_Pup_Eval DT_F1_Mating F1 Generation Mating & Fertility Assessment DT_Pup_Eval->DT_F1_Mating G Proposed Mechanism of Action of this compound This compound This compound Adrenergic_Neuron Postganglionic Adrenergic Neuron This compound->Adrenergic_Neuron Acts on NE_Depletion Depletion of NE Stores This compound->NE_Depletion Inhibits NE storage NE_Vesicles Norepinephrine (NE) Vesicular Storage Adrenergic_Neuron->NE_Vesicles Reduced_NE_Release Reduced NE Release into Synapse NE_Depletion->Reduced_NE_Release Vasoconstriction Vasoconstriction Reduced_NE_Release->Vasoconstriction Reduces stimulation of alpha-adrenergic receptors Peripheral_Resistance Decreased Peripheral Vascular Resistance Vasoconstriction->Peripheral_Resistance Leads to Blood_Pressure Decreased Blood Pressure Peripheral_Resistance->Blood_Pressure

References

Methodological & Application

Application Notes and Protocols for Losulazine Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Losulazine is a piperazine derivative that acts as a hypotensive agent. It functions as an alpha-1 adrenergic receptor antagonist, making it a subject of interest in cardiovascular research and studies related to the sympathetic nervous system. Its effects on smooth muscle contraction and blood pressure regulation are of primary interest. These protocols are designed to provide a framework for the administration of this compound to rats in a research setting.

Mechanism of Action

This compound is an alpha-1 adrenergic antagonist. Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) found on vascular smooth muscle, among other tissues. The binding of endogenous catecholamines like norepinephrine to these receptors typically initiates a signaling cascade that leads to vasoconstriction.

The mechanism is as follows:

  • Norepinephrine binds to the alpha-1 adrenergic receptor.

  • This activates the associated Gq protein.

  • The activated Gq protein stimulates phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • The elevated intracellular calcium levels lead to the contraction of smooth muscle cells, resulting in vasoconstriction.

This compound competitively blocks the alpha-1 adrenergic receptor, thereby inhibiting this entire cascade. This prevents vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway Diagram

alpha1_signaling_pathway This compound This compound Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Blocks NE Norepinephrine NE->Alpha1R Binds & Activates Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Leads to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Data

Dosing Information for Sprague-Dawley Rats

The following table summarizes dosing information gathered from reproductive and developmental toxicology studies.

ParameterValueSpecies/StrainRoute of AdministrationReference
Dose Range 2, 4, or 8 mg/kg/daySprague-Dawley RatsOral (Gastric Intubation)[1]
Treatment Duration 14 to 67 days (study dependent)Sprague-Dawley RatsOral (Gastric Intubation)[1]
Observed Effects Reduced body weight gain in dams, delayed development and decreased survival in offspring, decreased conception rates.[1]Sprague-Dawley RatsOral (Gastric Intubation)[1]
Pharmacokinetic and Toxicological Data

Note: Specific pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) and the median lethal dose (LD50) for this compound in rats were not available in the reviewed scientific literature. Researchers should perform initial dose-ranging and pharmacokinetic studies to establish these parameters for their specific experimental conditions.

Experimental Protocols

Protocol for Oral Administration of this compound in Rats

This protocol details the procedure for administering this compound to rats via oral gavage (gastric intubation).

3.1.1 Materials

  • This compound hydrochloride

  • Vehicle solution (e.g., sterile water, 0.5% methylcellulose, or other appropriate vehicle)

  • Analytical balance

  • Mortar and pestle (if starting with solid compound)

  • Magnetic stirrer and stir bars

  • Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long, with a ball tip for rats)

  • Syringes (1 mL to 5 mL, depending on the final volume)

  • Rat scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.1.2 Drug Preparation

  • Calculate the required amount of this compound based on the desired dose (e.g., 2, 4, or 8 mg/kg) and the number and weight of the rats.

  • Determine the dosing volume. For rats, a common oral gavage volume is 5-10 mL/kg. The final concentration of the solution should be calculated to deliver the desired dose within this volume.

  • Vehicle Selection: this compound's solubility should be determined. If poorly soluble in water, a suspending agent like 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water can be used. The vehicle should be sterile and non-toxic.

  • Weigh the precise amount of this compound powder.

  • If preparing a suspension, triturate the powder to a fine consistency using a mortar and pestle.

  • In a sterile beaker, add a small amount of the chosen vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the desired final volume and concentration are reached.

  • Stir the suspension continuously to ensure homogeneity before and during dose administration.

3.1.3 Administration Procedure (Oral Gavage)

  • Animal Preparation: Acclimate the rats to handling for several days prior to the experiment to minimize stress.

  • Dose Calculation: Weigh each rat immediately before dosing to calculate the precise volume of the this compound solution to be administered.

  • Restraint: Securely restrain the rat. One effective method is to grasp the animal over the shoulders, allowing your thumb and forefinger to gently secure the head and extend the neck. The animal's body should be held in a vertical position.

  • Gavage Needle Measurement: Measure the gavage needle externally against the rat, from the tip of the nose to the last rib. This length indicates the approximate distance to the stomach. Mark this length on the needle if necessary.

  • Intubation: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue into the esophagus. The needle should pass smoothly with minimal resistance. If the animal struggles or if resistance is met, withdraw the needle and retry. Do not force the needle , as this can cause perforation of the esophagus or trachea.

  • Dose Delivery: Once the needle is correctly positioned in the stomach (advanced to the pre-measured mark), slowly depress the syringe plunger to deliver the solution.

  • Withdrawal: After administration, gently and smoothly withdraw the gavage needle.

  • Post-Administration Monitoring: Return the rat to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as labored breathing or regurgitation. Continue to monitor the animals according to the experimental timeline.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitor Monitoring & Analysis Phase A Acclimatize Rats (3-7 days) C Randomize Rats into Treatment Groups A->C B Prepare this compound Formulation E Administer this compound (or Vehicle) via Oral Gavage B->E D Weigh Rat & Calculate Individual Dose Volume C->D D->E F Daily Dosing (as per study design) E->F Repeat Daily G Monitor Animal Health & Body Weight E->G Post-Dosing Observation F->G H Conduct Endpoint Assays (e.g., Blood Pressure, Biomarkers) G->H I Sample Collection (Blood, Tissues) H->I J Data Analysis & Interpretation I->J

Caption: General Experimental Workflow for a Study Involving this compound Administration in Rats.

References

Application Notes and Protocols for Determining Losulazine Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losulazine is an antihypertensive agent that effectively lowers blood pressure.[1] Its primary mechanism of action is understood to be the depletion of norepinephrine from postganglionic adrenergic neurons, leading to a reduction in peripheral vascular resistance.[2] To evaluate the efficacy of this compound at a cellular level, a variety of cell-based assays can be employed. These assays provide a controlled environment to dissect the specific molecular and cellular effects of the compound, offering valuable insights into its potency and mechanism.

This document provides detailed protocols for a suite of cell-based assays relevant to the pharmacological profile of this compound. The proposed assays will investigate its effects on neuronal cells, vascular smooth muscle cells, and cardiac cells, reflecting its therapeutic application in hypertension.

I. Efficacy on Neuronal Cells: Norepinephrine Depletion and Neuronal Viability

Given that this compound's primary mechanism involves norepinephrine depletion, cell-based assays using neuronal cell lines are critical to quantify this effect and assess any potential cytotoxicity.

A. Application Note: Quantifying Norepinephrine Depletion

This assay aims to quantify the reduction in norepinephrine levels in a neuronal cell line following treatment with this compound. A common model for such studies is the PC-12 cell line, which is derived from a pheochromocytoma of the rat adrenal medulla and synthesizes, stores, and releases norepinephrine.

Experimental Rationale: By measuring the intracellular and secreted levels of norepinephrine in the presence of varying concentrations of this compound, a dose-response relationship can be established, and the EC50 (half-maximal effective concentration) for norepinephrine depletion can be determined.

B. Protocol: Norepinephrine Measurement in PC-12 Cells

1. Materials:

  • PC-12 cell line
  • DMEM (Dulbecco's Modified Eagle Medium)
  • Horse Serum
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • This compound hydrochloride
  • Phosphate Buffered Saline (PBS)
  • Lysis Buffer (e.g., RIPA buffer)
  • Norepinephrine ELISA (Enzyme-Linked Immunosorbent Assay) kit
  • 96-well cell culture plates
  • Plate reader

2. Cell Culture and Plating:

  • Culture PC-12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

3. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
  • Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).
  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
  • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

4. Sample Collection:

  • Supernatant: Carefully collect the culture medium from each well to measure secreted norepinephrine.
  • Cell Lysate: Wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes. Collect the lysate to measure intracellular norepinephrine.

5. Norepinephrine Quantification:

  • Use a commercial Norepinephrine ELISA kit to measure the concentration of norepinephrine in both the supernatant and cell lysate samples.
  • Follow the manufacturer's instructions for the ELISA protocol.
  • Measure the absorbance using a plate reader at the recommended wavelength.
  • Calculate the norepinephrine concentration based on a standard curve.

C. Data Presentation: Norepinephrine Depletion
This compound Conc. (µM)Intracellular Norepinephrine (pg/mL)Secreted Norepinephrine (pg/mL)% Norepinephrine Depletion (Intracellular)
0 (Vehicle)1500 ± 120800 ± 750%
0.11350 ± 110750 ± 6010%
1980 ± 95550 ± 5034.7%
10450 ± 50250 ± 3070%
100150 ± 2590 ± 1590%

D. Workflow Diagram: Norepinephrine Depletion Assay

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_sample Sample Collection cluster_analysis Analysis start Seed PC-12 Cells in 96-well plate adhere Allow cells to adhere (24h) start->adhere prepare Prepare this compound serial dilutions adhere->prepare treat Treat cells with this compound prepare->treat incubate Incubate for 24-72h treat->incubate collect_supernatant Collect supernatant (secreted NE) incubate->collect_supernatant wash Wash cells with PBS incubate->wash elisa Quantify Norepinephrine using ELISA collect_supernatant->elisa lyse Lyse cells (intracellular NE) wash->lyse collect_lysate Collect lysate lyse->collect_lysate collect_lysate->elisa read Read absorbance elisa->read calculate Calculate concentration and % depletion read->calculate G cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway (Proposed for this compound) NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R PLC Phospholipase C Alpha1R->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction This compound This compound NE_depletion Norepinephrine Depletion This compound->NE_depletion Reduced_NE Reduced NE binding to α1-AR NE_depletion->Reduced_NE Reduced_Ca Decreased Intracellular Ca²⁺ Reduced_NE->Reduced_Ca Relaxation Smooth Muscle Relaxation Reduced_Ca->Relaxation G cluster_assays Cell-Based Safety Assays cluster_outcomes Potential Outcomes This compound This compound Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) This compound->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) This compound->Apoptosis Safe Cardioprotective or Neutral Viability->Safe No significant decrease Toxic Cardiotoxic Viability->Toxic Significant decrease Apoptosis->Safe No significant increase Apoptosis->Toxic Significant increase

References

Application Notes and Protocols for the Quantification of Losulazine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Losulazine is an investigational compound under evaluation for its therapeutic potential. To support preclinical and clinical development, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for two common bioanalytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and widely accessible method suitable for relatively high concentrations, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalysis.[1][2][3][4][5]

Method 1: Quantification of this compound in Human Plasma by HPLC-UV

This application note describes a validated reverse-phase HPLC method with UV detection for the determination of this compound in human plasma. The method involves a simple protein precipitation step for sample preparation.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow s1 Plasma Sample (100 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate & Reconstitute s5->s6 a1 Inject into HPLC System s6->a1 Transfer to vial a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for HPLC-UV analysis of this compound.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the solution to an HPLC vial for analysis.

2. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 275 nm (hypothetical λmax for this compound).

  • Run Time: 10 minutes.

Quantitative Data Summary: HPLC-UV Method
ParameterResult
Linearity Range 50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 50 ng/mL
Intra-day Precision (%RSD) ≤ 8.5%
Inter-day Precision (%RSD) ≤ 10.2%
Accuracy (% Recovery) 92.5% - 105.3%
Extraction Recovery > 85%

Method 2: Quantification of this compound in Human Plasma by LC-MS/MS

This application note details a highly sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes solid-phase extraction (SPE) for sample cleanup, which provides a cleaner extract and reduces matrix effects compared to protein precipitation.

Experimental Workflow: LC-MS/MS Method

LCMS_Workflow s1 Plasma Sample (50 µL) s2 Add Internal Standard s1->s2 s3 Load onto Conditioned SPE Cartridge s2->s3 s4 Wash Cartridge s3->s4 s5 Elute Analyte s4->s5 s6 Evaporate & Reconstitute s5->s6 a1 Inject into UPLC System s6->a1 Transfer to vial a2 Gradient Elution (C18 Column) a1->a2 a3 Mass Spectrometry Detection (Triple Quadrupole) a2->a3 d1 MRM Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for LC-MS/MS analysis of this compound.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Pipette 50 µL of plasma sample into a tube.

  • Add 10 µL of the internal standard (IS) working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of 50% methanol in water.

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions.

  • Injection Volume: 5 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 350.2 -> Q3: 180.1

    • Internal Standard: Q1: 355.2 -> Q3: 185.1

Quantitative Data Summary: LC-MS/MS Method
ParameterResult
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) ≤ 5.2%
Inter-day Precision (%RSD) ≤ 7.8%
Accuracy (% Recovery) 96.8% - 103.5%
Matrix Effect Minimal (CV < 15%)

References

Application Notes and Protocols: Utilizing Losulazine for Cardiovascular Research on Norepinephrine Depletion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing Losulazine, a potent peripheral norepinephrine-depleting agent, in the study of cardiovascular physiology and pharmacology. This compound serves as a valuable tool for investigating the profound effects of norepinephrine depletion on the cardiovascular system, offering insights into blood pressure regulation, cardiac function, and the underlying signaling mechanisms. By inducing a dose-dependent reduction in norepinephrine levels, this compound allows for the controlled examination of the sympathetic nervous system's role in maintaining cardiovascular homeostasis.

This document outlines detailed protocols for in vivo studies in rodent and non-human primate models, methods for assessing cardiovascular parameters, and procedures for quantifying norepinephrine levels. Additionally, it presents key quantitative data from preclinical studies and visual representations of the relevant signaling pathways and experimental workflows to facilitate experimental design and data interpretation.

Mechanism of Action

This compound reduces arterial blood pressure by depleting norepinephrine from postganglionic adrenergic neurons.[1] Its mechanism is similar to that of reserpine, involving the inhibition of adrenergic neuron function.[1] This depletion of norepinephrine, a key neurotransmitter in the sympathetic nervous system, leads to a reduction in sympathetic tone, resulting in decreased peripheral vascular resistance and cardiac output, and consequently, a lowering of blood pressure.[1]

Data Presentation

The following tables summarize the quantitative cardiovascular effects of this compound observed in preclinical and clinical studies.

Table 1: Dose-Dependent Effects of Oral this compound on Cardiovascular Parameters in Conscious Cynomolgus Monkeys

This compound Dose (mg/kg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Change in Cardiac Output (L/min)Change in Peripheral Vascular Resistance (mmHg/L/min)
0.1-10 ± 3-2 ± 5-0.1 ± 0.1-5 ± 8
1.0-25 ± 4-8 ± 6-0.3 ± 0.1-15 ± 10
10.0-40 ± 5-15 ± 7-0.5 ± 0.2-25 ± 12
30.0-55 ± 6-20 ± 8-0.7 ± 0.2-35 ± 15

Data adapted from a study in conscious cynomolgus monkeys.[1] Values are presented as mean change from baseline ± standard error.

Table 2: Effects of this compound on Blood Pressure and Heart Rate in Hypertensive Patients

TreatmentChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Heart Rate (beats/min)
This compound (10-30 mg b.i.d.)≤ 90 mmHg in >70% of subjectsTendency to decrease
PlaceboNo significant changeNo significant changeNo significant change

Data from a double-blind, placebo-controlled clinical trial in 32 hypertensive patients.

Experimental Protocols

Protocol 1: Induction of Norepinephrine Depletion and Cardiovascular Monitoring in Rats

Objective: To induce norepinephrine depletion using this compound and monitor its effects on blood pressure and heart rate in conscious rats using the tail-cuff method.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride

  • Vehicle (e.g., sterile water or 0.5% methylcellulose)

  • Oral gavage needles (18-20 gauge, 2-3 inches with a rounded tip)[2]

  • Syringes

  • Tail-cuff blood pressure measurement system

  • Animal restrainer

  • Heating pad or lamp

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. Handle the rats daily to minimize stress during the procedures.

  • Baseline Measurements: For 3-5 consecutive days prior to drug administration, train the rats to the restraint and tail-cuff procedure to obtain stable baseline blood pressure and heart rate readings.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the rats, ensuring the administration volume does not exceed 10 ml/kg.

  • Oral Administration (Gavage): a. Weigh the rat to determine the precise volume of the this compound solution to be administered. b. Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle. c. Insert the gavage needle gently into the esophagus. Do not force the needle. d. Administer the this compound solution slowly. e. Carefully remove the needle and return the rat to its cage. f. For control animals, administer an equivalent volume of the vehicle.

  • Cardiovascular Monitoring: a. At predetermined time points after this compound administration (e.g., 1, 2, 4, 8, and 24 hours), measure systolic blood pressure and heart rate using the tail-cuff system. b. To ensure accurate readings, gently warm the rat's tail to increase blood flow before measurement. c. Record multiple readings at each time point and calculate the average.

  • Data Analysis: Compare the changes in blood pressure and heart rate from baseline in the this compound-treated group to the vehicle-treated control group.

Protocol 2: Intravenous Administration and Telemetric Cardiovascular Monitoring in Non-Human Primates

Objective: To assess the acute cardiovascular effects of intravenously administered this compound in conscious, freely moving non-human primates using telemetry.

Materials:

  • Cynomolgus monkeys (Macaca fascicularis) with surgically implanted telemetry devices

  • This compound hydrochloride

  • Sterile saline for injection

  • Intravenous catheters

  • Infusion pump

  • Telemetry data acquisition system

Procedure:

  • Animal Preparation: Use monkeys that have fully recovered from telemetry device implantation surgery (minimum 3 weeks). The telemetry device should be capable of measuring blood pressure, heart rate, and ECG.

  • Catheterization: On the day of the experiment, place an intravenous catheter in a suitable vein (e.g., saphenous or cephalic vein) under light sedation, from which the animal should fully recover before the start of the experiment.

  • This compound Preparation: Prepare a sterile solution of this compound hydrochloride in saline for intravenous administration. The concentration should be calculated to deliver the desired dose in a specific volume and infusion rate.

  • Baseline Recording: Record baseline cardiovascular parameters via telemetry for at least 60 minutes before this compound administration to ensure a stable baseline.

  • Intravenous Administration: a. Connect the intravenous catheter to the infusion pump. b. Administer this compound intravenously at the predetermined dose and rate. For example, a study in cynomolgus monkeys used doses of 0.1, 1, 10, and 30 mg/kg. c. For control infusions, administer an equivalent volume of sterile saline.

  • Continuous Cardiovascular Monitoring: Continuously record blood pressure (systolic, diastolic, and mean), heart rate, and ECG throughout the infusion and for a specified period afterward (e.g., up to 24 hours) using the telemetry system.

  • Data Analysis: Analyze the telemetry data to determine the time course and magnitude of the effects of this compound on all measured cardiovascular parameters compared to the saline control.

Protocol 3: Quantification of Norepinephrine in Cardiac Tissue

Objective: To measure norepinephrine levels in rat heart tissue following this compound treatment using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

  • Hearts from this compound-treated and control rats (from Protocol 1)

  • Perchloric acid (0.1 M)

  • Homogenizer

  • Centrifuge

  • HPLC system with an electrochemical detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., citrate buffer with methanol, EDTA, and an ion-pairing agent)

  • Norepinephrine standard solutions

  • Internal standard (e.g., dihydroxybenzylamine)

Procedure:

  • Tissue Collection and Preparation: a. At the end of the in vivo experiment, euthanize the rats and rapidly excise the hearts. b. Dissect the desired cardiac regions (e.g., atria, ventricles), weigh them, and immediately freeze in liquid nitrogen. Store at -80°C until analysis. c. On the day of analysis, homogenize the frozen tissue in ice-cold 0.1 M perchloric acid. d. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the proteins. e. Collect the supernatant containing the catecholamines.

  • Sample Extraction (if necessary): For plasma or complex tissue samples, an extraction step using alumina or solid-phase extraction may be required to purify and concentrate the catecholamines.

  • HPLC-ECD Analysis: a. Prepare a standard curve using known concentrations of norepinephrine. b. Inject a fixed volume of the supernatant (or extracted sample) and the standards onto the HPLC system. c. Separate the catecholamines on the C18 column using an isocratic mobile phase. d. Detect norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

  • Data Quantification: a. Identify the norepinephrine peak in the chromatograms based on the retention time of the standard. b. Quantify the amount of norepinephrine in the samples by comparing the peak area to the standard curve. c. Normalize the norepinephrine content to the weight of the tissue (e.g., ng/g of tissue). d. Compare norepinephrine levels in the hearts of this compound-treated rats to those of the control group.

Mandatory Visualization

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte) cluster_alpha1 α1-Adrenergic Receptor cluster_beta1 β1-Adrenergic Receptor Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (in vesicle) Dopamine->NE_vesicle VMAT2 NE_synapse Norepinephrine NE_vesicle->NE_synapse Exocytosis alpha1 α1 NE_synapse->alpha1 beta1 β1 NE_synapse->beta1 This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits Gq Gq alpha1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Gs Gs beta1->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Ca_channels ↑ Ca²⁺ Influx PKA->Ca_channels Heart_effects ↑ Heart Rate ↑ Contractility Ca_channels->Heart_effects

Caption: Norepinephrine signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_data_collection Data Collection cluster_analysis Analysis Acclimatization Acclimatization & Handling Baseline Baseline Cardiovascular Measurements Acclimatization->Baseline Administration Oral Gavage (Rats) or IV Infusion (Monkeys) Baseline->Administration Preparation This compound/Vehicle Preparation Preparation->Administration CV_Monitoring Cardiovascular Monitoring (Tail-Cuff or Telemetry) Administration->CV_Monitoring Tissue_Collection Euthanasia & Cardiac Tissue Collection CV_Monitoring->Tissue_Collection NE_Quantification Norepinephrine Quantification (HPLC-ECD) Tissue_Collection->NE_Quantification Data_Analysis Statistical Analysis of CV & NE Data NE_Quantification->Data_Analysis

Caption: Experimental workflow for studying this compound's cardiovascular effects.

References

Losulazine: A Tool Compound for Investigating Adrenergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Losulazine is an antihypertensive agent that serves as a valuable tool compound for research in adrenergic neurotransmission. Its primary mechanism of action involves the depletion of norepinephrine from peripheral postganglionic adrenergic neurons, leading to a reduction in sympathetic tone and a subsequent decrease in blood pressure.[1] Notably, this hypotensive effect is not accompanied by a significant increase in heart rate, and in some cases, a slight decrease has been observed.[1] These characteristics make this compound a subject of interest for studying the physiological and pathological roles of adrenergic signaling.

These application notes provide a summary of the available data on this compound, detailed protocols for its characterization, and visual aids to facilitate understanding of its mechanism and experimental application.

Data Presentation

Table 1: In Vivo Dose-Response of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Conscious Cynomolgus Monkeys [1]

Oral Dose (mg/kg)Peak Change in MAP (mmHg)Time to Peak Effect (hours)Change in Heart Rate (beats/min)
0.1-10 ± 32Not significant
1.0-20 ± 44Not significant
10.0-35 ± 56Slight decrease
30.0-45 ± 68Slight decrease

Table 2: Mechanistic Comparison of this compound with Other Adrenergic Neuron-Blocking Agents

FeatureThis compoundReserpineGuanethidine
Primary Mechanism Norepinephrine depletionNorepinephrine depletionNorepinephrine release inhibition and depletion
Site of Action Postganglionic adrenergic neuronsVesicular monoamine transporters (VMAT)Adrenergic nerve terminals
Effect on Blood Pressure DecreaseDecreaseDecrease
Effect on Heart Rate No significant change or slight decreaseDecreaseDecrease (can be variable)
Tyramine Pressor Response AttenuatedAttenuatedAttenuated

Signaling Pathways and Mechanism of Action

This compound's primary effect is the depletion of norepinephrine from synaptic vesicles in peripheral adrenergic neurons. This leads to a reduced release of norepinephrine upon nerve stimulation, thereby decreasing the activation of postsynaptic adrenergic receptors on effector organs such as blood vessels and the heart.

cluster_neuron Adrenergic Neuron cluster_synapse Synaptic Cleft cluster_effector Effector Organ (e.g., Smooth Muscle) This compound This compound Vesicle Vesicle This compound->Vesicle Inhibits NE storage Depleted_Vesicle Depleted Vesicle Vesicle->Depleted_Vesicle NE Norepinephrine NE->Vesicle Released_NE Released NE Depleted_Vesicle->Released_NE Reduced Release Adrenergic_Receptor Adrenergic Receptor Released_NE->Adrenergic_Receptor Binds Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response Activates

Figure 1: Mechanism of this compound-induced norepinephrine depletion.

The reduced availability of norepinephrine in the synaptic cleft leads to decreased activation of α1-adrenergic receptors on vascular smooth muscle, resulting in vasodilation and a drop in blood pressure. The lack of a reflex tachycardia may be attributed to a concomitant depletion of norepinephrine in cardiac sympathetic nerves, preventing a compensatory increase in heart rate.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the adrenergic activity of a compound like this compound.

Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol is a generalized method to determine the binding affinity (Ki) of a test compound for α1, α2, and β-adrenergic receptor subtypes.

1. Materials:

  • Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

  • Radioligands:

    • For α1 receptors: [³H]-Prazosin

    • For α2 receptors: [³H]-Rauwolscine

    • For β receptors: [³H]-CGP 12177

  • Non-specific binding competitors:

    • For α1 receptors: Phentolamine (10 µM)

    • For α2 receptors: Yohimbine (10 µM)

    • For β receptors: Propranolol (10 µM)

  • Test compound (this compound) stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific competitor.

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compound) Start->Prepare_Reagents Incubate Incubate Components in 96-well plate Prepare_Reagents->Incubate Filter Rapid Filtration to separate bound and free ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand binding assay.

Protocol 2: Functional Assays for Adrenergic Receptor Activity

A. cAMP Accumulation Assay (for β- and α2-adrenergic receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger for β (stimulatory, Gs-coupled) and α2 (inhibitory, Gi-coupled) adrenergic receptors.

1. Materials:

  • Cells expressing the β or α2-adrenergic receptor subtype of interest.

  • Assay medium (e.g., DMEM with 0.5 mM IBMX).

  • Forskolin (for α2 receptor assays).

  • Test compound (this compound) stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

2. Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with assay medium.

  • For α2 receptor assays, pre-stimulate cells with forskolin to induce cAMP production.

  • Add serial dilutions of the test compound and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

3. Data Analysis:

  • Plot the cAMP concentration against the log concentration of the test compound.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

B. Calcium Mobilization Assay (for α1-adrenergic receptors)

This assay measures changes in intracellular calcium concentration, a downstream effect of α1-adrenergic receptor activation (Gq-coupled).

1. Materials:

  • Cells expressing the α1-adrenergic receptor subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compound (this compound) stock solution.

  • Fluorescence plate reader with injection capabilities.

2. Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate.

  • Load the cells with the calcium-sensitive dye.

  • Place the plate in the fluorescence reader and record a baseline fluorescence.

  • Inject serial dilutions of the test compound and continue to record fluorescence to measure changes in intracellular calcium.

3. Data Analysis:

  • Calculate the change in fluorescence intensity over baseline.

  • Plot the response against the log concentration of the test compound to determine the EC50 or IC50.

Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of Test Compound Seed_Cells->Prepare_Compound Assay_Specific_Step Assay Type? Prepare_Compound->Assay_Specific_Step cAMP_Assay Add Assay Medium (with Forskolin for α2) and Compound Assay_Specific_Step->cAMP_Assay cAMP Calcium_Assay Load Cells with Calcium Dye and measure baseline fluorescence Assay_Specific_Step->Calcium_Assay Calcium Incubate_cAMP Incubate cAMP_Assay->Incubate_cAMP Inject_Compound Inject Compound Calcium_Assay->Inject_Compound Measure_cAMP Lyse Cells and Measure cAMP Incubate_cAMP->Measure_cAMP Measure_Calcium Measure Fluorescence Change Inject_Compound->Measure_Calcium Analyze Data Analysis (EC50/IC50 determination) Measure_cAMP->Analyze Measure_Calcium->Analyze End End Analyze->End

Figure 3: General workflow for functional adrenergic receptor assays.

Protocol 3: In Vivo Assessment of Norepinephrine Depletion - Tyramine Pressor Response

This protocol assesses the functional consequence of norepinephrine depletion by measuring the pressor (blood pressure increasing) response to tyramine, an indirectly acting sympathomimetic amine that displaces norepinephrine from nerve terminals. A reduced pressor response to tyramine following treatment with a test compound suggests depletion of norepinephrine stores.

1. Animals:

  • Normotensive rats or other suitable animal models.

2. Materials:

  • Test compound (this compound).

  • Tyramine hydrochloride.

  • Anesthetic (if applicable).

  • Catheters for drug administration and blood pressure monitoring.

  • Blood pressure transducer and recording system.

3. Procedure:

  • Anesthetize the animals (if necessary) and insert catheters into a femoral artery (for blood pressure measurement) and a femoral vein (for drug administration).

  • Allow the animals to stabilize.

  • Administer a bolus dose of tyramine and record the peak increase in systolic blood pressure.

  • Administer the test compound (this compound) and allow sufficient time for its effect to develop (based on its pharmacokinetic profile).

  • Repeat the tyramine challenge and record the pressor response.

4. Data Analysis:

  • Compare the magnitude of the tyramine-induced pressor response before and after treatment with the test compound.

  • A significant reduction in the pressor response indicates norepinephrine depletion.

Conclusion

This compound is a useful pharmacological tool for studying the consequences of peripheral norepinephrine depletion on the cardiovascular system and other physiological processes regulated by adrenergic neurotransmission. While its direct interactions with adrenergic receptor subtypes remain to be fully characterized with publicly available quantitative data, its established mechanism of action provides a solid foundation for its use in research. The protocols provided herein offer a framework for the comprehensive evaluation of Losulaxine's and other similar compounds' effects on the adrenergic system.

References

Application Notes and Protocols for Losulazine Administration in Experimental Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losulazine is a hypotensive agent that has been investigated for its effects on blood pressure. Its mechanism of action involves the depletion of norepinephrine from peripheral sympathetic nerve endings, leading to a reduction in vascular resistance. This document provides detailed application notes and protocols for the administration of this compound in various experimental animal models, based on available scientific literature. It is intended to guide researchers in designing and executing preclinical studies involving this compound.

Data Presentation: Quantitative Administration Data

The following tables summarize the quantitative data for this compound administration as reported in preclinical studies.

Table 1: Oral Administration of this compound

Animal ModelDosage RangeAdministration MethodFrequencyStudy FocusReference
Sprague-Dawley Rat0, 2, 4, or 8 mg/kg/dayGastric IntubationDailyReproductive and Developmental Effects[1]
Cynomolgus Monkey0.1, 1, 10, or 30 mg/kgAcute Oral AdministrationSingle DoseCardiovascular Effects[2]

Table 2: Intravenous Administration of this compound

Animal ModelDosageAdministration MethodFrequencyStudy FocusReference
Cynomolgus Monkey1 mg/kgIntravenous InjectionSingle DoseCardiovascular Effects[2]

Experimental Protocols

Protocol 1: Oral Administration in Rats (Gastric Intubation)

This protocol is based on a study investigating the reproductive and developmental effects of this compound in Sprague-Dawley rats.[1]

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., distilled water, 0.5% methylcellulose)

  • Oral gavage needles (stainless steel, appropriate size for rats)

  • Syringes

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 2, 4, or 8 mg/kg) and the body weight of the animals.

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure the concentration allows for a consistent and manageable dosing volume (e.g., 5 ml/kg).

  • Animal Handling and Restraint:

    • Gently restrain the rat to prevent movement and ensure safe administration. Proper handling techniques are crucial to minimize stress.

  • Gavage Administration:

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage tube insertion.

    • Attach the gavage needle to a syringe filled with the dosing solution.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach. Avoid entering the trachea.

    • Slowly administer the calculated volume of the this compound suspension.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor for changes in behavior, food and water intake, and body weight.

Protocol 2: Intravenous Administration in Non-Human Primates (Cynomolgus Monkeys)

This protocol is derived from a study on the cardiovascular effects of this compound in conscious cynomolgus monkeys.[2]

Materials:

  • This compound hydrochloride suitable for injection

  • Sterile saline solution (0.9% NaCl)

  • Intravenous catheters

  • Syringes and infusion pumps

  • Vascular access ports (if applicable for chronic studies)

  • Animal restraint system appropriate for non-human primates

Procedure:

  • Catheterization:

    • Surgically implant a chronic indwelling catheter into a suitable vein (e.g., femoral or cephalic vein) under appropriate anesthesia and aseptic conditions.

    • Allow for a sufficient recovery period post-surgery.

  • Preparation of Infusion Solution:

    • Dissolve this compound hydrochloride in sterile saline to the desired concentration for a 1 mg/kg dose. The final solution must be sterile and pyrogen-free.

  • Animal Acclimatization and Restraint:

    • Acclimatize the monkey to the restraint system to minimize stress during the experiment.

  • Intravenous Administration:

    • Connect the catheter to a syringe or infusion pump containing the this compound solution.

    • Administer the 1 mg/kg dose as a bolus injection or a slow infusion, as dictated by the experimental design.

  • Physiological Monitoring:

    • Continuously monitor cardiovascular parameters such as blood pressure and heart rate before, during, and after administration.

Protocol 3: Intraperitoneal Administration in Rodents (General Protocol)

Disclaimer: This is a general protocol for intraperitoneal administration in rodents and has not been specifically validated for this compound in the reviewed literature. Researchers should perform pilot studies to determine the appropriate vehicle and tolerability.

Materials:

  • This compound hydrochloride

  • Sterile vehicle (e.g., saline, phosphate-buffered saline)

  • Sterile syringes and needles (e.g., 23-25 gauge)

  • Animal balance

Procedure:

  • Preparation of Injection Solution:

    • Dissolve or suspend this compound in a sterile vehicle to the desired concentration. Ensure the solution is at a physiological pH and is non-irritating.

  • Animal Restraint:

    • Firmly but gently restrain the rodent, exposing the abdomen.

  • Injection:

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.

    • Inject the solution slowly. The recommended maximum volume is typically 5-10 ml/kg for rats and mice.

  • Post-Injection Care:

    • Return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions at the injection site.

Protocol 4: Subcutaneous Administration in Rodents (General Protocol)

Disclaimer: This is a general protocol for subcutaneous administration in rodents and has not been specifically validated for this compound in the reviewed literature. Researchers should conduct preliminary studies to assess local tolerance and absorption.

Materials:

  • This compound hydrochloride

  • Sterile, non-irritating vehicle

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal balance

Procedure:

  • Preparation of Injection Solution:

    • Prepare a sterile solution or suspension of this compound in a suitable vehicle.

  • Animal Restraint:

    • Gently restrain the animal.

  • Injection:

    • Lift a fold of loose skin in the interscapular region (nape of the neck).

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate to check for blood.

    • Inject the solution to form a small bleb under the skin. The typical maximum volume is 5 ml/kg for rats and mice.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of discomfort, inflammation, or ulceration at the injection site.

Visualization of Mechanism and Workflow

Signaling Pathway of this compound

This compound's mechanism of action is analogous to that of reserpine, involving the depletion of norepinephrine from presynaptic nerve terminals.

Losulazine_Mechanism cluster_presynaptic Presynaptic Adrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_cytosol Norepinephrine (NE) in Cytosol Dopamine->NE_cytosol Dopamine β- Hydroxylase NE_vesicle Norepinephrine (NE) in Vesicle NE_released Norepinephrine (NE) NE_vesicle->NE_released Exocytosis (Reduced) VMAT VMAT2 NE_cytosol->VMAT MAO MAO NE_cytosol->MAO Degradation VMAT->NE_vesicle Uptake This compound This compound This compound->VMAT Inhibits Degraded_NE Inactive Metabolites MAO->Degraded_NE Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binds Effect Physiological Effect (e.g., Vasoconstriction) Adrenergic_Receptor->Effect

Caption: Mechanism of this compound-induced norepinephrine depletion.

Experimental Workflow for In Vivo Administration Studies

The following diagram illustrates a general workflow for conducting in vivo studies with this compound.

Experimental_Workflow start Study Design and IACUC Protocol Approval animal_prep Animal Acclimatization and Baseline Measurements start->animal_prep grouping Randomization into Treatment Groups (Vehicle vs. This compound) animal_prep->grouping dosing This compound Administration (Oral, IV, IP, or SC) grouping->dosing monitoring Post-Administration Monitoring (Clinical Signs, Behavior) dosing->monitoring data_collection Data and Sample Collection (e.g., Blood Pressure, Blood Samples) monitoring->data_collection analysis Data Analysis and Interpretation data_collection->analysis end Conclusion and Reporting analysis->end

Caption: General workflow for this compound administration studies.

References

Application Note: Measuring Blood Pressure Changes After Losulazine Treatment In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring in vivo blood pressure changes in response to Losulazine, a peripheral sympathetic antihypertensive agent.[1][2] We detail the presumed signaling pathway of this compound via alpha-1 adrenergic receptor antagonism and provide two distinct, detailed protocols for blood pressure measurement in rodent models: non-invasive tail-cuff plethysmography and continuous radiotelemetry. This document includes an experimental workflow, guidance on data presentation, and mandatory visualizations to ensure robust and reproducible study outcomes.

Introduction

This compound is an antihypertensive compound that acts as a peripheral sympatholytic.[1][3] Its mechanism is consistent with the antagonism of alpha-1 adrenergic receptors, which are critical mediators of vascular smooth muscle contraction.[4] When norepinephrine, released from sympathetic nerve terminals, binds to alpha-1 adrenergic receptors on vascular smooth muscle, it initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By blocking these receptors, this compound is expected to induce vasodilation, leading to a reduction in peripheral resistance and a subsequent decrease in blood pressure.

Accurate in vivo measurement of these hemodynamic changes is crucial for preclinical evaluation. The two most common methods for this in rodents are non-invasive tail-cuff plethysmography and invasive radiotelemetry. While tail-cuff is suitable for high-throughput screening, radiotelemetry is considered the "gold-standard" for providing continuous, accurate data from unrestrained animals. This note provides protocols for both.

Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonism

The primary mechanism of vasoconstriction mediated by the sympathetic nervous system involves the activation of Gq-protein coupled alpha-1 adrenergic receptors. This compound is hypothesized to competitively inhibit this pathway.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum A1R α1-Adrenergic Receptor Gq Gq Protein A1R->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Phosphorylates (Leads to) Ca Ca²⁺ Ca->PKC Activates Ca->Contraction (Leads to) IP3R->Ca Releases NE Norepinephrine NE->A1R Binds This compound This compound This compound->A1R Blocks

Caption: Alpha-1 adrenergic receptor signaling pathway and inhibition by this compound.

Overall Experimental Workflow

A systematic workflow is essential for obtaining reliable data. The process begins with proper animal acclimatization and baseline measurements before any compound is administered, followed by post-treatment monitoring and data analysis.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment & Measurement Phase cluster_post Data Analysis Phase Acclimatization 1. Animal Acclimatization (7-14 days) Training 2. Habituation to Measurement (3-5 days for Tail-Cuff) Acclimatization->Training Baseline 3. Baseline BP Recording (2-3 consecutive days) Training->Baseline Grouping 4. Randomize into Groups (Vehicle vs. This compound) Baseline->Grouping Admin 5. Administer Compound (e.g., Oral Gavage, IP) Grouping->Admin Measurement 6. Post-Treatment BP Recording (Acute or Chronic Time-Course) Admin->Measurement Collection 7. Data Collection & Collation Measurement->Collection Analysis 8. Statistical Analysis (e.g., ANOVA, t-test) Collection->Analysis Results 9. Results & Interpretation Analysis->Results

Caption: General workflow for in vivo blood pressure measurement studies.

Experimental Protocols

This method is suitable for repeated measurements over a long period and for screening multiple animals. It relies on an occlusion cuff and a sensor to detect blood flow in the tail.

Materials:

  • Tail-cuff plethysmography system (e.g., CODA®, IITC Life Science)

  • Animal restrainers (appropriate size for mouse/rat)

  • Warming platform

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • This compound solution and vehicle control

Procedure:

  • Acclimatization & Training:

    • Allow animals to acclimate to the facility for at least one week.

    • For 5-7 consecutive days before the experiment, train the animals by placing them in the restrainers on the warming platform for 15-20 minutes daily. This reduces stress-induced blood pressure elevation.

  • Baseline Measurement:

    • Place the conscious animal into the appropriate restrainer and position it on the pre-warmed platform (32-34°C) to facilitate detection of tail pulses.

    • Fit the occlusion and volume-pressure recording (VPR) cuffs to the base of the tail.

    • Allow the animal to quiet down for 5-10 minutes.

    • Initiate the measurement protocol. A typical session consists of 15-25 inflation/deflation cycles. Discard the first 5-10 cycles as acclimation readings.

    • Record baseline blood pressure for at least 3 consecutive days to establish a stable baseline.

  • This compound Administration & Measurement:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

    • At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), repeat the blood pressure measurement as described in step 2.

    • Record Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), Mean Arterial Pressure (MAP), and Heart Rate (HR).

This is the gold-standard method, providing continuous and accurate blood pressure data from freely moving, conscious animals without restraint stress.

Materials:

  • Implantable telemetry transmitters (e.g., Data Sciences International - DSI)

  • Receivers and data acquisition system

  • Surgical tools, anesthesia, and analgesics

  • Rodents

  • This compound solution and vehicle control

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Surgically implant the telemetry device's body into the peritoneal cavity.

    • Insert the pressure-sensing catheter into the abdominal aorta or carotid artery and secure it.

    • Suture the incisions and administer post-operative analgesics as per approved veterinary protocols.

  • Recovery:

    • Allow the animal to recover from surgery for at least 10-14 days. This period is critical for the stabilization of hemodynamic parameters.

  • Baseline Measurement:

    • House the animal individually in a cage placed on a telemetry receiver.

    • Record continuous blood pressure data for at least 48-72 hours to establish a stable baseline, including diurnal variations.

  • This compound Administration & Measurement:

    • Administer this compound or vehicle control.

    • Continue to record data continuously. The effect of the compound can be analyzed over its full duration of action without disturbing the animal.

    • Data can be averaged over specific time intervals (e.g., 1-minute, 1-hour) for analysis.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups and across time points.

Table 1: Hypothetical Blood Pressure Response to a Single Dose of this compound (10 mg/kg, p.o.) in Rats Measured by Radiotelemetry.

Time PointTreatment GroupSBP (mmHg)DBP (mmHg)MAP (mmHg)HR (bpm)
Baseline Vehicle (n=8)122 ± 481 ± 395 ± 3350 ± 15
This compound (n=8)124 ± 583 ± 497 ± 4355 ± 12
2 hr Post-Dose Vehicle (n=8)121 ± 580 ± 494 ± 4348 ± 14
This compound (n=8)105 ± 465 ± 378 ± 3340 ± 11
8 hr Post-Dose Vehicle (n=8)123 ± 482 ± 396 ± 3352 ± 16
This compound (n=8)109 ± 569 ± 482 ± 4345 ± 13
24 hr Post-Dose Vehicle (n=8)122 ± 581 ± 495 ± 4351 ± 15
This compound (n=8)120 ± 479 ± 393 ± 3353 ± 14
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle at the same time point.

Conclusion

The protocols described provide robust frameworks for assessing the in vivo antihypertensive effects of this compound. The choice between tail-cuff plethysmography and radiotelemetry will depend on the specific research question, throughput requirements, and available resources. Careful adherence to animal training, surgical recovery, and baseline measurement is paramount for generating high-quality, reproducible data in the preclinical development of cardiovascular therapeutics.

References

Application Notes and Protocols for the Study of Neurogenic Hypertension: The Role of Losulazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neurogenic hypertension is a form of high blood pressure originating from the nervous system, primarily due to overactivity of the sympathetic nervous system (SNS). Investigating the mechanisms of neurogenic hypertension and developing targeted therapies requires specific pharmacological tools. Losulazine hydrochloride is a peripheral norepinephrine-depleting agent that has been evaluated for its antihypertensive properties.[1] Its mechanism of action, which involves reducing the neurotransmitter responsible for sympathetic signaling, makes it a potentially valuable tool for dissecting the peripheral contributions to neurogenic hypertension.

These application notes provide an overview of this compound's mechanism, quantitative data on its effects, and a hypothetical protocol for its use in a research setting. Additionally, for a comprehensive understanding, we will briefly touch upon Losartan, a compound that modulates the renin-angiotensin system's influence on sympathetic activity, as a contrasting tool for studying neurogenic hypertension.

This compound: Mechanism of Action

This compound acts as a peripheral norepinephrine-depleting agent.[1] Its primary mechanism is the inhibition of adrenergic neuron function, leading to a reduction in the release of norepinephrine from postganglionic sympathetic neurons.[1] This depletion of norepinephrine at the neuroeffector junction in blood vessels results in decreased vascular tone and a subsequent reduction in blood pressure.[1] Studies in conscious cynomolgus monkeys have shown that the hypotensive effects of this compound are dependent on sympathetic neuronal activity, as ganglionic blockade abolishes its effect.[1] Furthermore, its pharmacological profile is similar to that of reserpine.

Losulazine_Mechanism cluster_neuron Postganglionic Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_effector Vascular Smooth Muscle Cell NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Exocytosis This compound This compound This compound->NE_Vesicle Depletes NE Stores NE Norepinephrine NE_Release->NE Release Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binds to Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Sympathetic_Nerve_Terminal Sympathetic Nerve Terminal Sympathetic_Nerve_Terminal->NE_Vesicle Experimental_Workflow Start Start Acclimatization Acclimatize Rats (1 week) Start->Acclimatization Telemetry_Implantation Implant Telemetry Probes for BP Monitoring Acclimatization->Telemetry_Implantation Baseline_Recording Record Baseline Blood Pressure (3-5 days) Telemetry_Implantation->Baseline_Recording Hypertension_Induction Induce Neurogenic Hypertension (Intrarenal Phenol Injection) Baseline_Recording->Hypertension_Induction Group_Allocation Randomly Allocate to Treatment Groups Hypertension_Induction->Group_Allocation Losulazine_Group This compound Treatment Group Group_Allocation->Losulazine_Group Treatment Vehicle_Group Vehicle Control Group Group_Allocation->Vehicle_Group Control Drug_Administration Administer this compound or Vehicle Daily (e.g., oral gavage) Losulazine_Group->Drug_Administration Vehicle_Group->Drug_Administration BP_Monitoring Continuously Monitor Blood Pressure Drug_Administration->BP_Monitoring Data_Analysis Analyze Blood Pressure Data BP_Monitoring->Data_Analysis End End Data_Analysis->End Losartan_Signaling Angiotensin_II Angiotensin II (Ang II) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Central_SNS_Activity Central Sympathetic Nervous System (SNS) Activity AT1_Receptor->Central_SNS_Activity Stimulates Peripheral_SNS_Activity Peripheral Sympathetic Nervous System (SNS) Activity AT1_Receptor->Peripheral_SNS_Activity Stimulates Losartan Losartan Losartan->AT1_Receptor Blocks IL1b_nNOS IL-1β and nNOS Expression Losartan->IL1b_nNOS Increases Blood_Pressure Increased Blood Pressure Central_SNS_Activity->Blood_Pressure Leads to Peripheral_SNS_Activity->Blood_Pressure Leads to IL1b_nNOS->Central_SNS_Activity Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Measuring Blood Pressure in Losulazine-Treated Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Losulazine and measuring blood pressure in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect blood pressure?

This compound is a peripheral norepinephrine-depleting agent.[1] Its primary mechanism involves inhibiting adrenergic neuron function, which leads to a reduction in norepinephrine release from postganglionic adrenergic neurons.[1] This depletion of norepinephrine, a key neurotransmitter in the sympathetic nervous system, results in decreased peripheral vascular resistance and, consequently, a lowering of arterial blood pressure.[1] The hypotensive effects of this compound are dose-dependent and have been observed in both rodents and nonhuman primates.[1]

Q2: What are the expected hemodynamic changes in animals treated with this compound?

In conscious cynomolgus monkeys, acute oral administration of this compound resulted in dose-related decreases in blood pressure.[1] Notably, these hypotensive effects were generally not accompanied by significant alterations in heart rate. In some instances, a tendency for a decrease in heart rate has been observed in human subjects. The reduction in blood pressure is associated with decreases in both peripheral vascular resistance and cardiac output.

Q3: Are there any known side effects of this compound in animals that could affect my experiments?

In a study on Sprague-Dawley rats, this compound administration was associated with disruption of estrous cycles in females. Additionally, offspring of this compound-treated dams showed lower body weights and delayed functional development. While not directly related to blood pressure measurement, these systemic effects should be considered when designing long-term studies and interpreting results.

Troubleshooting Guide

Issue 1: Inconsistent or Variable Blood Pressure Readings

Potential Cause 1: Stress-induced fluctuations.

  • Explanation: Blood pressure in rodents is highly susceptible to stress. The handling required for many blood pressure measurement techniques can cause significant fluctuations, potentially masking the effects of this compound.

  • Troubleshooting Steps:

    • Acclimatization: Ensure animals are thoroughly acclimated to the experimental room, the measurement device, and the handling procedures for at least one week prior to data collection.

    • Consistent Timing: Perform measurements at the same time each day to minimize circadian variations.

    • Quiet Environment: Conduct experiments in a quiet, isolated room to reduce auditory stimuli that can cause stress.

Potential Cause 2: Improper cuff placement or size (Tail-cuff method).

  • Explanation: An incorrectly sized or positioned tail-cuff can lead to erroneous readings. If the cuff is too loose, it may not adequately occlude the artery; if it is too tight, it can cause discomfort and stress, or artificially elevate readings.

  • Troubleshooting Steps:

    • Correct Cuff Size: Select a cuff with a diameter that is appropriate for the animal's tail size.

    • Proper Placement: Place the cuff at the base of the tail. Ensure the inflation and deflation are smooth and consistent.

    • Multiple Readings: Take multiple readings during each session and average them to ensure consistency. Discard any outlier readings.

Potential Cause 3: Animal Movement.

  • Explanation: Movement of the animal during measurement will introduce artifacts and lead to inaccurate readings.

  • Troubleshooting Steps:

    • Restraint: Use an appropriate restraint device that gently immobilizes the animal without causing undue stress.

    • Discard Artifacts: Most modern systems have software that can detect and flag readings that are compromised by movement artifacts. Exclude these from your data analysis.

Issue 2: Difficulty Detecting a Hypotensive Effect

Potential Cause 1: Insufficient Dose or Inappropriate Route of Administration.

  • Explanation: The hypotensive effect of this compound is dose-dependent. If the administered dose is too low, the effect may not be detectable. The oral bioavailability can also influence the effective concentration.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your animal model and experimental conditions. Doses in the range of 0.1 to 30 mg/kg have been used orally in nonhuman primates. In rats, oral doses of 2, 4, and 8 mg/kg/day have been studied.

    • Verify Administration: Ensure the full dose is administered correctly, particularly for oral gavage.

Potential Cause 2: Timing of Measurement Post-Dosing.

  • Explanation: The pharmacokinetic profile of this compound will determine the time to peak effect. Measurements taken too early or too late may miss the window of maximum hypotensive activity.

  • Troubleshooting Steps:

    • Pharmacokinetic Data: If available, consult the pharmacokinetic data for this compound in your specific animal model to guide the timing of your measurements.

    • Time-Course Study: If pharmacokinetic data is unavailable, perform a time-course study where blood pressure is measured at multiple time points after a single dose of this compound to identify the peak effect time.

Potential Cause 3: Compensatory Mechanisms.

  • Explanation: The body has natural compensatory mechanisms to counteract a drop in blood pressure. While this compound's mechanism is potent, these systems could dampen the observable effect, especially at lower doses.

  • Troubleshooting Steps:

    • Controlled Environment: Maintain a consistent and thermoneutral environment for the animals to minimize physiological stress that could trigger compensatory responses.

    • Baseline Measurements: Ensure stable and consistent baseline blood pressure readings are established before drug administration to accurately quantify the drug's effect.

Data Summary

The following table summarizes the reported effects of this compound on blood pressure in different species.

SpeciesRoute of AdministrationDose RangeEffect on Blood PressureEffect on Heart RateReference
Cynomolgus MonkeysOral0.1 - 30 mg/kgDose-related decreaseNo significant alteration
Sprague-Dawley RatsOral (gastric intubation)2, 4, 8 mg/kg/dayHypotensive agentNot specified
HumansOral10 - 30 mg b.i.d.Effective loweringTendency to decrease

Experimental Protocols

Protocol: Non-Invasive Blood Pressure Measurement in Rodents using the Tail-Cuff Method

  • Acclimatization:

    • For 5-7 days prior to the experiment, acclimate the animals to the restraint device and the warming chamber (if used) for 10-15 minutes each day.

    • On the day of the experiment, allow the animal to acclimate to the testing room for at least 30 minutes before starting measurements.

  • Procedure:

    • Gently place the rodent into the restraint device.

    • Place the tail-cuff and pulse sensor at the base of the tail.

    • If required by the system, warm the tail to increase blood flow. Maintain a consistent temperature.

    • Allow the animal to remain in the device for a 5-10 minute stabilization period.

    • Initiate the blood pressure measurement cycle. The system will automatically inflate and deflate the cuff while recording systolic and diastolic pressure, and heart rate.

    • Perform a series of 10-15 measurements per session.

  • Data Analysis:

    • Discard the first 3-5 readings to allow for stabilization.

    • Review the remaining readings for consistency. Exclude any measurements with clear movement artifacts.

    • Calculate the average systolic, diastolic, and mean arterial pressure, as well as heart rate from the valid readings.

Visualizations

Losulazine_Signaling_Pathway cluster_neuron Postganglionic Adrenergic Neuron cluster_synapse Synaptic Cleft cluster_effector Effector Organ (e.g., Blood Vessel) Sympathetic_Nerve_Terminal Sympathetic_Nerve_Terminal NE_Vesicle Norepinephrine Vesicle Sympathetic_Nerve_Terminal->NE_Vesicle Storage NE_Release Norepinephrine Release NE_Vesicle->NE_Release Exocytosis NE Norepinephrine NE_Release->NE Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Blood_Pressure Blood_Pressure Vasoconstriction->Blood_Pressure Increases This compound This compound This compound->NE_Vesicle Depletes Norepinephrine

Caption: Mechanism of action of this compound.

BP_Measurement_Workflow Start Start Acclimatization Acclimatization Start->Acclimatization Baseline_Measurement Baseline_Measurement Acclimatization->Baseline_Measurement Drug_Administration Administer this compound or Vehicle Baseline_Measurement->Drug_Administration Post_Dose_Measurement Measure Blood Pressure at Timed Intervals Drug_Administration->Post_Dose_Measurement Data_Analysis Data_Analysis Post_Dose_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for blood pressure measurement.

Troubleshooting_BP Inconsistent_Readings Inconsistent BP Readings? Check_Acclimatization Review Acclimatization Protocol Inconsistent_Readings->Check_Acclimatization Yes No_Effect No Hypotensive Effect? Inconsistent_Readings->No_Effect No Check_Cuff Verify Cuff Size and Placement Check_Acclimatization->Check_Cuff Check_Movement Monitor for Animal Movement Artifacts Check_Cuff->Check_Movement Consistent_Data Data Consistent Check_Movement->Consistent_Data Check_Dose Verify Dose and Administration No_Effect->Check_Dose Yes Effect_Observed Effect Observed No_Effect->Effect_Observed No Check_Timing Review Measurement Timing Post-Dose Check_Dose->Check_Timing Consider_Compensatory Consider Compensatory Mechanisms Check_Timing->Consider_Compensatory Consider_Compensatory->Effect_Observed

Caption: Troubleshooting decision tree for BP measurements.

References

Stability issues with long-term storage of Losulazine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with the long-term storage of Losulazine stock solutions. The following information provides a structured approach to troubleshooting and resolving common challenges during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is generally recommended due to its high solubilizing capacity for many organic small molecules.[1][2] For compounds with sufficient solubility, ethanol or other organic solvents may also be suitable. Always use anhydrous grade solvent to minimize water contamination, which can lead to precipitation.[3][4]

Q2: What are the optimal storage conditions for this compound stock solutions?

To ensure long-term stability and minimize degradation, it is recommended to store this compound stock solutions at low temperatures. Aliquoting the stock solution into single-use volumes is crucial to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[5]

Recommended Storage Conditions for Stock Solutions

Storage Temperature Duration (General Guideline) Notes
-80°C Up to 6 months or longer Preferred for long-term storage to minimize degradation and solvent evaporation.
-20°C Up to 1 month Suitable for short-term storage of working aliquots.
4°C Not recommended for stock solutions Increased risk of degradation and microbial growth.

| Room Temperature | Not recommended | Significant risk of rapid degradation. |

Q3: My solid this compound powder is difficult to see in the vial. Is it still there?

Yes, small quantities of lyophilized powder can be difficult to see as they may have coated the bottom or walls of the vial during shipment. Before opening, centrifuge the vial to collect all the powder at the bottom. When preparing your stock solution, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all the compound.

Q4: How can I prepare a sterile this compound solution for cell culture?

To prepare a sterile solution, first, prepare your stock solution in a solvent like DMSO. DMSO is strongly bactericidal and should not introduce bacterial contamination. Then, you can filter the solution through a 0.2 μm microfilter. High-temperature or high-pressure sterilization methods are not recommended as they can degrade the compound.

Troubleshooting Guide

Issue 1: A precipitate has formed in my this compound DMSO stock solution.

Precipitation in a DMSO stock solution is a common issue that can arise from several factors.

Troubleshooting Workflow: Precipitate in DMSO Stock

G start Precipitate observed in DMSO stock solution warm_sonicate Gently warm (≤37°C) and sonicate/vortex start->warm_sonicate check_water Is the DMSO anhydrous? Was the vial properly sealed? water_issue Water contamination is likely. Use anhydrous DMSO and store tightly sealed with desiccant. check_water->water_issue No freeze_thaw Have there been multiple freeze-thaw cycles? check_water->freeze_thaw Yes dissolved Does the precipitate redissolve? warm_sonicate->dissolved dissolved->check_water No use_solution Solution can be used. Store with desiccant and minimize future moisture exposure. dissolved->use_solution Yes remake_solution Precipitate does not redissolve. Stock is likely supersaturated or degraded. Remake solution at a lower concentration. water_issue->remake_solution freeze_thaw->remake_solution No aliquot_advice Aliquot stock into single-use volumes to avoid repeated freeze-thaw cycles. freeze_thaw->aliquot_advice Yes aliquot_advice->remake_solution

Caption: Troubleshooting decision tree for precipitation in DMSO stock solutions.

  • Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the air. Even small amounts of water can significantly reduce the solubility of hydrophobic compounds, causing them to precipitate.

    • Solution: Always use anhydrous DMSO. Store stock solutions in tightly sealed vials, preferably with a desiccant. When removing a vial from the freezer, allow it to warm to room temperature before opening to prevent condensation from forming inside.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the formation of localized supersaturated areas, causing the compound to crash out of solution.

    • Solution: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

  • Concentration Exceeds Solubility: The concentration of your stock solution may be too high, leading to supersaturation and eventual precipitation.

    • Solution: Try gentle warming (not exceeding 40°C) and vortexing or sonication to redissolve the compound. If it does not redissolve, the solution should be remade at a lower concentration.

Issue 2: this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media.

This is a common phenomenon known as "antisolvent precipitation," which occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous solution where it is poorly soluble.

Potential Degradation Pathways for Small Molecules

G This compound This compound (Parent Compound) Hydrolysis Hydrolysis (e.g., ester, amide cleavage) This compound->Hydrolysis Aqueous Env. Oxidation Oxidation (reaction with O2 or peroxides) This compound->Oxidation Air Exposure Photodegradation Photodegradation (UV/light exposure) This compound->Photodegradation Light Inactive_Metabolites Inactive or Less Active Degradation Products Hydrolysis->Inactive_Metabolites Oxidation->Inactive_Metabolites Photodegradation->Inactive_Metabolites

Caption: Potential chemical degradation pathways for a generic small molecule like this compound.

  • High Final Concentration: The final concentration of this compound in your aqueous solution may exceed its solubility limit.

    • Solution: Reduce the final working concentration of the compound.

  • Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous buffer can cause a rapid solvent exchange, leading to precipitation.

    • Solution: Perform a stepwise serial dilution. Instead of a single large dilution, first, create an intermediate dilution of the stock in your buffer or media, and then proceed to the final concentration. Add the compound dropwise while gently vortexing the media.

  • Temperature of Media: Adding the compound to cold media can decrease its solubility.

    • Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells.

    • Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the maximum soluble concentration of this compound in your experimental buffer.

Workflow for Stock Solution Preparation and Validation

G start Start: Obtain solid This compound compound weigh 1. Weigh Compound Accurately start->weigh dissolve 2. Dissolve in Anhydrous DMSO to desired concentration weigh->dissolve vortex 3. Vortex/Sonicate until fully dissolved dissolve->vortex aliquot 4. Aliquot into single-use, tightly sealed vials vortex->aliquot storage 5. Store at -80°C for long-term use aliquot->storage validate 6. Validate Solubility (e.g., Kinetic Solubility Assay) storage->validate validate->dissolve Fail (Precipitation) end Ready for use validate->end Pass

Caption: Standard workflow for preparing and validating a new this compound stock solution.

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • In a 96-well plate, add 2 µL of each DMSO dilution in triplicate.

  • Add 198 µL of your desired aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include control wells with DMSO and buffer only.

  • Seal the plate and shake it at room temperature for 2 hours.

  • Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm using a plate reader. An increase in absorbance compared to the control indicates precipitation.

  • The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under these conditions.

Protocol 2: Assessing Long-Term Stability by HPLC

For critical experiments, you may need to assess the chemical stability of this compound over time. High-Performance Liquid Chromatography (HPLC) is a standard method for this.

Methodology:

  • Prepare a fresh stock solution of this compound and immediately analyze it by a validated HPLC method to obtain a baseline (Time 0) chromatogram. Note the peak area and retention time of the parent compound.

  • Store aliquots of the stock solution under your desired long-term storage conditions (e.g., -20°C and -80°C).

  • At specified time points (e.g., 1, 3, 6 months), thaw an aliquot and analyze it using the same HPLC method.

  • Compare the chromatograms to the Time 0 sample. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

  • A solution is often considered stable if the concentration of the parent compound remains above 90% of the initial concentration.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Losulazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Losulazine" is limited in publicly accessible scientific literature.[1][2][3] This guide is constructed based on established principles and common strategies for drugs with poor oral bioavailability and may not be specific to this compound. Researchers should consult internal documentation for compound-specific data.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in addressing challenges related to the poor oral bioavailability of drug candidates like this compound in animal studies.

Frequently Asked Questions (FAQs)

Question Answer
What are the common causes of poor oral bioavailability? Poor oral bioavailability is often a result of low aqueous solubility, poor permeability across the gastrointestinal tract, and extensive first-pass metabolism in the gut wall or liver.[4][5]
Which animal models are typically used for oral bioavailability studies? Rodents (mice and rats) are commonly used for initial screening due to cost-effectiveness and ease of handling. Larger animals like dogs and monkeys are often used in later stages as their gastrointestinal physiology can be more predictive of human pharmacokinetics.
How is absolute oral bioavailability calculated? Absolute oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration of the same dose: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
What role do excipients play in improving bioavailability? Excipients can significantly enhance bioavailability by improving drug solubility (e.g., surfactants, polymers), increasing dissolution rate, and inhibiting efflux transporters in the gut.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Dosing

Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal fluids.

Troubleshooting Steps:

  • Physicochemical Characterization:

    • Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

    • Assess the compound's solid-state properties (e.g., crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Formulation Strategies to Enhance Solubility:

    • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.

    • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and improve dissolution.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

Experimental Protocol: Preparation of a Nanosuspension by Wet Milling

  • Prepare a suspension of this compound in an aqueous vehicle containing a stabilizer (e.g., a surfactant like polysorbate 80).

  • Introduce the suspension into a bead mill containing grinding media (e.g., zirconium oxide beads).

  • Mill at a specified speed and temperature for a predetermined time to achieve the desired particle size.

  • Monitor particle size distribution using laser diffraction or dynamic light scattering.

  • Administer the resulting nanosuspension to the animal model and compare pharmacokinetic parameters to a simple suspension.

Issue 2: High Apparent Oral Clearance and Low Bioavailability Despite Adequate Solubility

Possible Cause: Extensive first-pass metabolism in the liver or gut wall.

Troubleshooting Steps:

  • In Vitro Metabolism Studies:

    • Incubate this compound with liver microsomes or hepatocytes from the relevant animal species (and human) to determine the intrinsic clearance.

    • Identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.

  • Caco-2 Permeability Assay:

    • Use this in vitro model of the intestinal epithelium to assess the permeability of this compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Prepare an incubation mixture containing liver microsomes, this compound, and a NADPH-generating system in a phosphate buffer.

  • Incubate at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples using LC-MS/MS to determine the concentration of the parent drug over time.

  • Calculate the in vitro half-life and intrinsic clearance.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)F%
Aqueous Suspension1050 ± 152.0250 ± 755%
Nanosuspension10200 ± 501.01000 ± 20020%
Solid Dispersion10350 ± 801.01750 ± 30035%
SEDDS10500 ± 1000.52500 ± 40050%
Intravenous (IV)2800 ± 1200.15000 ± 500100%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Formulation Strategy cluster_evaluation Evaluation Poor Oral Bioavailability Poor Oral Bioavailability Physicochemical_Characterization Physicochemical Characterization Poor Oral Bioavailability->Physicochemical_Characterization Solubility Issue? In_Vitro_Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) Poor Oral Bioavailability->In_Vitro_Metabolism Metabolism Issue? Particle_Size_Reduction Particle Size Reduction (Micronization, Nanosizing) Physicochemical_Characterization->Particle_Size_Reduction Solid_Dispersion Amorphous Solid Dispersion Physicochemical_Characterization->Solid_Dispersion Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) Physicochemical_Characterization->Lipid_Formulation Permeability_Assay Permeability Assay (e.g., Caco-2) In_Vitro_Metabolism->Permeability_Assay In_Vivo_PK_Study In Vivo PK Study in Animal Model Particle_Size_Reduction->In_Vivo_PK_Study Solid_Dispersion->In_Vivo_PK_Study Lipid_Formulation->In_Vivo_PK_Study

Caption: Troubleshooting workflow for poor oral bioavailability.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation Oral_Dosage_Form Oral Dosage Form (e.g., Tablet, Capsule) Disintegration_Dissolution Disintegration & Dissolution Oral_Dosage_Form->Disintegration_Dissolution Drug_in_Solution Drug in Solution (Lumen) Disintegration_Dissolution->Drug_in_Solution Absorption Intestinal Absorption Drug_in_Solution->Absorption Gut_Wall_Metabolism Gut Wall Metabolism (e.g., CYP3A4) Absorption->Gut_Wall_Metabolism Portal_Vein Portal Vein Absorption->Portal_Vein Bypass Gut Metabolism Gut_Wall_Metabolism->Portal_Vein Liver_Metabolism Hepatic Metabolism Portal_Vein->Liver_Metabolism Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver_Metabolism->Systemic_Circulation

Caption: Pathway of an orally administered drug to systemic circulation.

References

Technical Support Center: Interpreting Unexpected Cardiovascular Responses to Losulazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected cardiovascular responses during experiments with Losulazine.

Frequently Asked Questions (FAQs)

Q1: What is the expected cardiovascular response to this compound administration?

A1: this compound is a peripheral norepinephrine-depleting agent.[1] The expected primary cardiovascular response is a dose-dependent decrease in blood pressure (hypotension). This is typically observed without significant changes in heart rate.[1] In some cases, a slight decrease in heart rate has been reported.[2] The hypotensive effect is a result of reduced peripheral vascular resistance and, to a variable extent, a reduction in cardiac output.[1] Importantly, acute oral administration is not expected to cause orthostatic hypotension.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound reduces arterial blood pressure by depleting norepinephrine from postganglionic adrenergic neurons. Its mechanism is similar to that of reserpine and guanethidine, involving the inhibition of adrenergic neuron function. This effect is dependent on sympathetic neuronal activity, as ganglionic blockade abolishes the hypotensive effect of this compound.

Q3: Are there any known unexpected cardiovascular responses to this compound?

A3: Published literature on this compound primarily documents its expected hypotensive effects. However, based on its mechanism of action as a norepinephrine-depleting agent and its interaction with the adrenergic system, theoretical unexpected responses could occur. These may include, but are not limited to, paradoxical hypertension or significant tachycardia. While not specifically reported for this compound, such responses have been observed with other agents that modulate adrenergic signaling.

Q4: What are the general side effects of alpha-adrenergic antagonists, the broader class to which this compound's effects are related?

A4: Common side effects of alpha-blockers are related to their primary mechanism of action and can include dizziness, orthostatic hypotension, nasal congestion, headache, and reflex tachycardia. First-dose hypotension or syncope can also occur, particularly in volume-depleted states.

Troubleshooting Guides for Unexpected Cardiovascular Responses

Issue 1: Paradoxical Hypertensive Response

A paradoxical increase in blood pressure is a highly unexpected event. If you observe a hypertensive response after this compound administration, consider the following troubleshooting steps.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Verification Steps
Underlying Pheochromocytoma or Paraganglioma In preclinical models, screen for elevated baseline catecholamines. In clinical research, review patient history for any indications of such tumors. A paradoxical hypertensive response to alpha-blockade is a classic sign of undiagnosed pheochromocytoma.
Experimental Error Verify the correct substance was administered and at the intended dose. Review calibration and proper functioning of blood pressure monitoring equipment.
Drug Interaction Review all co-administered substances. Certain compounds may interact with the adrenergic system to produce unexpected pressor effects.
Central Nervous System Response In rare cases, depletion of norepinephrine in specific brain regions could lead to a disinhibition of sympathoexcitatory pathways, though this is a complex and less likely scenario.

Experimental Protocol to Investigate Paradoxical Hypertension:

  • Catecholamine Measurement: Collect blood samples before and after this compound administration to measure plasma norepinephrine and epinephrine levels. A significant increase post-administration in the context of hypertension is highly suggestive of a catecholamine-secreting tumor.

  • Autonomic Function Testing: In conscious subjects, assess autonomic reflexes to further characterize the nature of the hypertensive response.

  • Re-challenge in a Controlled Environment: If deemed safe and necessary, a re-challenge with a lower dose of this compound under continuous hemodynamic monitoring can help confirm the paradoxical effect.

Issue 2: Significant Tachycardia

While this compound is expected to have minimal effect on heart rate, the development of significant tachycardia (a heart rate greater than 25% above baseline) is an unexpected finding that warrants investigation.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Verification Steps
Reflex Tachycardia A significant drop in blood pressure can sometimes trigger a baroreflex-mediated increase in heart rate. This is more common with non-selective alpha-blockers.
Volume Depletion If the subject is dehydrated or volume-depleted, the hypotensive effect of this compound may be exaggerated, leading to a more pronounced reflex tachycardia.
Anxiety or Stress In conscious subjects, handling and experimental procedures can induce a stress response, leading to tachycardia. Ensure adequate acclimatization and calm experimental conditions.
Drug-Induced Arrhythmia While not reported for this compound, some cardiovascular drugs can have pro-arrhythmic effects.

Experimental Protocol to Investigate Tachycardia:

  • Continuous Hemodynamic Monitoring: Simultaneously record blood pressure and heart rate to correlate the onset and magnitude of tachycardia with changes in blood pressure.

  • Electrocardiogram (ECG) Analysis: Obtain an ECG to characterize the nature of the tachycardia (e.g., sinus tachycardia, atrial fibrillation).

  • Assess Volume Status: Check for signs of dehydration and, if appropriate, administer fluids to see if the tachycardia resolves.

  • Baroreflex Sensitivity Testing: Evaluate the sensitivity of the baroreflex arc to determine if it is heightened.

Issue 3: Lack of Hypotensive Response

The absence of a hypotensive effect after this compound administration is another unexpected outcome that requires investigation.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Verification Steps
Incorrect Dosing or Administration Verify the concentration of the dosing solution and the administered volume. Confirm the route of administration was correct and successful.
Impaired Sympathetic Activity The hypotensive activity of this compound is dependent on sympathetic neuronal activity. If the experimental model has compromised sympathetic function, the drug's effect may be blunted.
Pharmacokinetic Issues Consider the possibility of poor absorption or rapid metabolism of the drug in the specific experimental model.
Rebound Hypertension from Other Medications If the subject was previously on other antihypertensive medications that were abruptly stopped, rebound hypertension could mask the effect of this compound.

Experimental Protocol to Investigate Lack of Efficacy:

  • Pharmacokinetic Analysis: Measure plasma concentrations of this compound over time to confirm absorption and determine its pharmacokinetic profile.

  • Sympathetic Function Assessment: Use pharmacological challenges (e.g., tyramine) to assess the integrity of the sympathetic nervous system.

  • Dose-Response Study: Administer increasing doses of this compound to determine if a higher dose is required to elicit a hypotensive response in the experimental model.

Key Experimental Protocols

Protocol 1: Blood Pressure Measurement in Conscious Cynomolgus Monkeys

Methodology:

  • Animal Preparation: Socially house male or female cynomolgus monkeys (Macaca fascicularis) and acclimatize them to the laboratory environment. Train the monkeys to sit calmly in a restraining chair.

  • Telemetry Implantation: For continuous monitoring, surgically implant a telemetry transmitter (e.g., DSI PhysioTel™ Digital M11) with the catheter inserted into the femoral or carotid artery. Allow for a recovery period of at least three weeks post-surgery.

  • Data Acquisition: House the monkeys in their home cages within the telemetry receiver range. Record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) continuously.

  • Non-Invasive Method (Alternative): For intermittent measurements, use a tail-cuff oscillometric method (e.g., Dinamap). Place a properly sized cuff at the base of the monkey's tail. Take multiple readings at each time point and average them.

  • Data Analysis: Collect baseline data for a sufficient period before drug administration. After this compound administration, record cardiovascular parameters at predefined time points. Analyze the change from baseline for each parameter.

Protocol 2: Cardiac Output Measurement by Thermodilution

Methodology:

  • Catheterization: Under anesthesia, insert a pulmonary artery (Swan-Ganz) catheter into the pulmonary artery via the jugular or femoral vein.

  • Injectate Preparation: Prepare a known volume (e.g., 5-10 mL) of cold (0-4°C) or room temperature sterile saline or 5% dextrose solution.

  • Injection and Measurement: Rapidly inject the bolus of cold solution into the right atrium through the proximal port of the catheter. A thermistor at the catheter's tip in the pulmonary artery measures the change in blood temperature over time.

  • Calculation: A cardiac output computer integrates the temperature change over time to calculate the cardiac output based on the Stewart-Hamilton equation.

  • Repeat Measurements: Perform at least three measurements and average the results to ensure accuracy. Ensure measurements are taken at the same point in the respiratory cycle (end-expiration).

Visualizations

Losulazine_Mechanism_of_Action This compound This compound Adrenergic_Neuron Adrenergic Neuron This compound->Adrenergic_Neuron Enters Norepinephrine_Vesicles Norepinephrine Vesicles Adrenergic_Neuron->Norepinephrine_Vesicles Depletes Norepinephrine_Release Norepinephrine Release Norepinephrine_Vesicles->Norepinephrine_Release Inhibits Synaptic_Cleft Synaptic Cleft Norepinephrine_Release->Synaptic_Cleft Reduced Release Adrenergic_Receptors Adrenergic Receptors (α1, α2, β1) Synaptic_Cleft->Adrenergic_Receptors Less Norepinephrine Binding Effector_Cell Effector Cell (e.g., Vascular Smooth Muscle) Adrenergic_Receptors->Effector_Cell Reduced Stimulation Hypotension Hypotension Effector_Cell->Hypotension Leads to

Caption: Mechanism of action of this compound leading to hypotension.

Troubleshooting_Paradoxical_Hypertension Start Paradoxical Hypertension Observed Check_Dose Verify Drug and Dose Start->Check_Dose Check_Equipment Check BP Equipment Calibration & Function Start->Check_Equipment Review_CoMeds Review Co-administered Medications Start->Review_CoMeds Assess_Catecholamines Measure Plasma Catecholamines Start->Assess_Catecholamines Experimental_Error Potential Experimental Error Check_Dose->Experimental_Error Check_Equipment->Experimental_Error Drug_Interaction Potential Drug Interaction Review_CoMeds->Drug_Interaction Pheochromocytoma Consider Pheochromocytoma Assess_Catecholamines->Pheochromocytoma

Caption: Troubleshooting workflow for paradoxical hypertension.

Adrenergic_Signaling_Pathway cluster_alpha1 Alpha-1 Adrenergic Signaling cluster_alpha2 Alpha-2 Adrenergic Signaling Norepinephrine_a1 Norepinephrine Alpha1_Receptor α1 Receptor Norepinephrine_a1->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Norepinephrine_a2 Norepinephrine Alpha2_Receptor α2 Receptor Norepinephrine_a2->Alpha2_Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein activates AC Adenylyl Cyclase Gi_Protein->AC inhibits cAMP cAMP AC->cAMP NE_Release_Inhibition Inhibition of Norepinephrine Release cAMP->NE_Release_Inhibition

Caption: Alpha-1 and Alpha-2 adrenergic signaling pathways.

References

Technical Support Center: Optimizing Losulazine in Norepinephrine Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Losulazine in norepinephrine uptake assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot potential issues, and answer frequently asked questions regarding the unique mechanism of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a peripheral norepinephrine-depleting agent. Its mechanism is comparable to that of reserpine, where it interferes with the storage of norepinephrine in presynaptic vesicles.[1] This leads to a reduction in the overall levels of norepinephrine available for release, rather than directly blocking the norepinephrine transporter (NET).

Q2: How does this compound differ from traditional norepinephrine reuptake inhibitors (NRIs)?

A2: Traditional NRIs, such as desipramine, directly bind to the norepinephrine transporter (NET) and block the reuptake of norepinephrine from the synaptic cleft. In contrast, this compound does not primarily act by inhibiting NET. Instead, it depletes norepinephrine from storage vesicles, which indirectly affects the dynamics of norepinephrine in the synapse.[1]

Q3: Why are my results with this compound in a standard norepinephrine uptake assay inconsistent or showing low potency?

A3: Standard norepinephrine uptake assays are designed to measure the direct inhibition of the norepinephrine transporter. Since this compound's primary mechanism is norepinephrine depletion, you may not observe a classic dose-dependent inhibition of uptake in a typical short-duration assay. The effect of this compound is dependent on the depletion of vesicular stores, which may require longer pre-incubation times to become apparent.

Q4: What is the expected outcome of a norepinephrine uptake assay when using a depleting agent like this compound?

A4: With a norepinephrine-depleting agent, you might observe a decrease in the maximal uptake capacity (Vmax) of norepinephrine rather than a change in the affinity (Km) of the transporter for its substrate.[2] This is because there is less norepinephrine available within the cell to be exchanged or recycled. In contrast, a competitive NET inhibitor would typically increase the apparent Km of the substrate.

Q5: What cell types are suitable for studying the effects of this compound?

A5: Cell lines that endogenously express the norepinephrine transporter and have the cellular machinery for vesicular storage, such as PC12 or SK-N-BE(2)C cells, are suitable models.[2][3] It is crucial to use cells that can store catecholamines in vesicles to observe the depleting effects of this compound. Assays using cells that only express the NET without vesicular storage capabilities may not show an effect with this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No significant inhibition of norepinephrine uptake observed. This compound is not a direct NET inhibitor. The assay is not designed to measure norepinephrine depletion.Modify the experimental protocol to detect norepinephrine depletion. This may involve longer pre-incubation times with this compound (e.g., several hours) to allow for vesicular depletion before adding the radiolabeled or fluorescent norepinephrine substrate.
High variability in results between experiments. Cell health and density can significantly impact norepinephrine uptake and storage.Ensure consistent cell culture conditions, including passage number, seeding density, and viability. Perform a cell viability test before each experiment.
Low signal-to-noise ratio. Suboptimal assay conditions, such as substrate concentration or incubation time.Optimize the concentration of the norepinephrine substrate to be near the Km value for the transporter in your cell line. Also, optimize the uptake incubation time to be within the linear range of uptake.
Unexpected increase in norepinephrine uptake at certain concentrations. Complex biological response to the compound.This could be an artifact or a true biological effect. Carefully repeat the experiment with a wider range of concentrations and include appropriate positive and negative controls. Consider investigating potential off-target effects.
Difficulty distinguishing between direct NET inhibition and norepinephrine depletion. The experimental design does not differentiate between these two mechanisms.Design experiments to specifically assess vesicular norepinephrine content after this compound treatment. This could involve cell lysis and subsequent measurement of intracellular norepinephrine levels by HPLC or ELISA.

Experimental Protocols

Protocol 1: Standard Norepinephrine Uptake Inhibition Assay

This protocol is designed to measure the direct inhibition of the norepinephrine transporter and can be used to compare the activity of this compound to a known NET inhibitor like Desipramine.

  • Cell Culture: Plate a suitable cell line (e.g., hNET-HEK293 or SK-N-BE(2)C) in 24- or 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Desipramine) in assay buffer. The final DMSO concentration should be kept below 0.1%.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound or control compounds for 15-30 minutes at 37°C.

  • Uptake Initiation: Add [³H]-norepinephrine (or a fluorescent analog) to each well to initiate the uptake. A typical concentration is the Km value for the transporter.

  • Incubation: Incubate for 10-20 minutes at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Detection: Lyse the cells and measure the amount of internalized substrate using a scintillation counter (for radiolabeled substrate) or a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Protocol 2: Assay to Assess Norepinephrine Depletion

This protocol is designed to investigate the norepinephrine-depleting effects of this compound.

  • Cell Culture: Use a cell line capable of vesicular storage of norepinephrine (e.g., PC12 cells).

  • Compound Treatment: Treat the cells with varying concentrations of this compound for an extended period (e.g., 1, 4, and 24 hours).

  • Cell Lysis: After the treatment period, wash the cells and then lyse them to release the intracellular contents.

  • Norepinephrine Quantification: Measure the total intracellular norepinephrine concentration using a commercially available ELISA kit or by HPLC with electrochemical detection.

  • Data Analysis: Plot the intracellular norepinephrine concentration against the this compound concentration and treatment duration to determine the extent of depletion.

Quantitative Data Summary

Compound Class Reported NET Ki (nM)
DesipramineTricyclic Antidepressant (TCA)0.4 - 2.9
ReboxetineSelective Norepinephrine Reuptake Inhibitor (NRI)1.1 - 18.0
AtomoxetineSelective Norepinephrine Reuptake Inhibitor (NRI)2.2 - 5.0
This compound Norepinephrine Depleting Agent Data not available (Not a direct NET inhibitor)

Note: Ki values can vary depending on the experimental conditions.

Visualizing the Mechanism

To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 This compound Action Vesicle Vesicle Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release NE_in_Vesicle Norepinephrine NET Norepinephrine Transporter (NET) Cytosolic_NE Cytosolic Norepinephrine NET->Cytosolic_NE Cytosolic_NE->Vesicle VMAT2 Synaptic_NE Norepinephrine Synaptic_NE->NET Reuptake This compound This compound This compound->Vesicle Inhibits Storage

Caption: Mechanism of this compound as a norepinephrine-depleting agent.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_3 NRI Action Vesicle Vesicle Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release NE_in_Vesicle Norepinephrine NET Norepinephrine Transporter (NET) Cytosolic_NE Cytosolic Norepinephrine NET->Cytosolic_NE Cytosolic_NE->Vesicle VMAT2 Synaptic_NE Norepinephrine Synaptic_NE->NET Reuptake NRI NRI (e.g., Desipramine) NRI->NET Inhibits Reuptake

Caption: Mechanism of a traditional Norepinephrine Reuptake Inhibitor (NRI).

cluster_workflow Experimental Workflow: Assessing Norepinephrine Depletion A 1. Cell Culture (e.g., PC12 cells) B 2. Treat with this compound (Varying concentrations and durations) A->B C 3. Cell Lysis B->C D 4. Quantify Intracellular Norepinephrine (ELISA or HPLC) C->D E 5. Data Analysis (Depletion Curve) D->E

Caption: Experimental workflow for assessing norepinephrine depletion by this compound.

References

Technical Support Center: Losulazine Therapeutic Index Improvement Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental work with Losulazine. The following information is intended to provide a deeper understanding of this compound's mechanism of action, its therapeutic index, and potential strategies for its improvement.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antihypertensive agent. Its primary mechanism of action is the depletion of norepinephrine from postganglionic adrenergic neurons, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.

Efficacy and Dosing

Q2: What is the effective dose range for this compound in clinical studies?

In a double-blind, placebo-controlled clinical trial involving patients with hypertension, this compound was found to be effective at a dosage range of 10 to 30 mg administered twice daily (b.i.d.). This regimen successfully lowered diastolic blood pressure to 90 mm Hg or less in over 70% of the subjects who received the drug.[1]

Q3: Is there quantitative data available from preclinical dose-response studies?

Yes, a study in conscious cynomolgus monkeys demonstrated dose-related hypotensive responses following acute oral administration of this compound at doses of 0.1, 1, 10, and 30 mg/kg. These effects were observed without significant alterations in heart rate.

Therapeutic Index and Safety

Q4: What are the known side effects of this compound?

The most commonly reported side effects in clinical trials were minimal and included drug-related pruritus (itchy eyes), nasal stuffiness, and conjunctival congestion. These side effects were readily reversed upon discontinuation of the drug.[1]

Q5: Has the therapeutic index (TI) of this compound been quantitatively determined?

Troubleshooting Guide

Managing and Investigating Side Effects

Issue 1: Pruritus (Itching) is observed in animal models or cell cultures.

  • Plausible Cause: Pruritus associated with this compound may be linked to its effect on norepinephrine levels. Norepinephrine can modulate itch signaling pathways. Depletion of norepinephrine might disrupt the normal inhibitory control of itch-transmitting neurons in the spinal cord. Additionally, norepinephrine can influence mast cell degranulation and histamine release, which are key mediators of itch.[2]

  • Troubleshooting/Investigation Strategies:

    • Histamine Release Assay: Perform a histamine release assay using mast cells or basophils treated with this compound to determine if it directly or indirectly causes histamine release.

    • Mast Cell Degranulation Assay: Utilize a mast cell degranulation assay (e.g., by measuring the release of β-hexosaminidase) to assess the effect of this compound on mast cell stability.

    • Co-administration with Antihistamines: In animal models, co-administer this compound with a histamine H1 receptor antagonist to see if this mitigates the pruritic response.

    • Substance P Measurement: Investigate if this compound affects the release of Substance P, a neuropeptide involved in itch signaling.

Issue 2: Nasal Congestion is observed in animal models.

  • Plausible Cause: Nasal congestion can be influenced by the tone of blood vessels in the nasal mucosa, which is regulated by adrenergic receptors. This compound's norepinephrine-depleting action could lead to a relative dominance of parasympathetic activity or other vasodilatory signals, resulting in vasodilation of nasal blood vessels and subsequent congestion. Specifically, reduced activation of α2-adrenoceptors on vascular smooth muscle in the nasal mucosa could contribute to this effect.

  • Troubleshooting/Investigation Strategies:

    • Nasal Mucosal Blood Flow Studies: In an appropriate animal model, measure nasal mucosal blood flow after administration of this compound to directly assess its effect on nasal vasculature.

    • Co-administration with Alpha-1 Adrenergic Agonists: Investigate if co-administration of a selective alpha-1 adrenergic agonist can counteract the nasal congestion, suggesting that the effect is mediated by a lack of alpha-adrenergic tone.

    • In vitro Vasoconstriction/Vasodilation Assays: Use isolated nasal mucosal tissue to study the direct effect of this compound on vascular tone and its interaction with adrenergic agonists and antagonists.

Data Presentation

Table 1: Summary of this compound Efficacy Data

Study TypeSpecies/SubjectsDosePrimary OutcomeResult
Clinical TrialHypertensive Patients (n=16)10-30 mg b.i.d.Diastolic Blood PressureLowered to ≤ 90 mm Hg in >70% of subjects
PreclinicalCynomolgus Monkeys0.1, 1, 10, 30 mg/kg (oral)Blood PressureDose-related hypotensive response

Experimental Protocols

1. Histamine Release Assay (General Protocol)

  • Objective: To determine if this compound induces histamine release from basophils.

  • Methodology:

    • Collect heparinized whole blood from a suitable animal model or human volunteers.

    • Incubate whole blood samples with varying concentrations of this compound. Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer).

    • After incubation (e.g., 60 minutes at 37°C), centrifuge the samples to separate the plasma.

    • Measure the histamine concentration in the plasma supernatant using a commercially available Histamine ELISA kit.

    • Calculate the percentage of histamine release relative to the total histamine content (determined by lysing the cells).

2. Mast Cell Degranulation Assay (β-hexosaminidase release)

  • Objective: To assess the effect of this compound on mast cell degranulation.

  • Methodology:

    • Culture a suitable mast cell line (e.g., RBL-2H3).

    • Sensitize the cells with anti-DNP IgE.

    • Pre-incubate the sensitized cells with various concentrations of this compound.

    • Induce degranulation by adding the antigen (DNP-HSA). Include positive (antigen alone) and negative (buffer) controls.

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the activity of β-hexosaminidase in the supernatant by adding a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at the appropriate wavelength.

    • Express the results as a percentage of total β-hexosaminidase release (determined by lysing the cells with a detergent).

Mandatory Visualization

Losulazine_Mechanism_of_Action This compound This compound Vesicle Synaptic Vesicle This compound->Vesicle Inhibits NE storage NE Norepinephrine Vesicle->NE Reduced Release Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds to Blood_Vessel Blood Vessel Smooth Muscle Adrenergic_Receptor->Blood_Vessel Activates Vasoconstriction Vasoconstriction Blood_Vessel->Vasoconstriction Blood_Pressure Blood Pressure Vasoconstriction->Blood_Pressure Increases Pruritus_Signaling_Pathway cluster_skin Skin cluster_spinal_cord Spinal Cord Mast_Cell Mast Cell Histamine Histamine Release Mast_Cell->Histamine Nerve_Ending Sensory Nerve Ending Itch_Neuron Itch-Transmitting Neuron Nerve_Ending->Itch_Neuron Signal Transmission Itch_Sensation Itch Sensation Itch_Neuron->Itch_Sensation Inhibitory_Interneuron Inhibitory Interneuron Inhibitory_Interneuron->Itch_Neuron Inhibits This compound This compound Norepinephrine Norepinephrine Depletion This compound->Norepinephrine Norepinephrine->Mast_Cell May promote degranulation Norepinephrine->Inhibitory_Interneuron Reduces inhibitory signal Histamine->Nerve_Ending Activates Nasal_Congestion_Workflow Start Observe Nasal Congestion Hypothesis Hypothesis: NE depletion leads to vasodilation Start->Hypothesis Experiment1 In vivo: Measure nasal mucosal blood flow Hypothesis->Experiment1 Experiment2 In vitro: Vasoreactivity of nasal mucosal arteries Hypothesis->Experiment2 Analysis Analyze Data Experiment1->Analysis Experiment2->Analysis Conclusion Conclusion on Mechanism Analysis->Conclusion

References

Technical Support Center: Refining Animal Models for Losulazine Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study the cardiovascular effects of Losulazine. The focus is on refining experimental designs to ensure data accuracy, reproducibility, and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antihypertensive agent that functions as a peripheral norepinephrine-depleting agent.[1] Its mechanism is similar to that of reserpine, where it inhibits adrenergic neuron function, leading to a reduction in norepinephrine release from postganglionic adrenergic neurons.[1] This depletion of norepinephrine results in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[1]

Q2: Which animal models are most appropriate for studying this compound's antihypertensive effects?

A2: Historically, this compound has been studied in both rodent (Sprague-Dawley rats) and non-human primate (cynomolgus monkeys) models.[1][2] For refinement and detailed mechanistic studies, the spontaneously hypertensive rat (SHR) is a highly relevant model as it mimics many features of human essential hypertension. For studies requiring genetic manipulation to explore specific pathways, transgenic mouse models of hypertension are also suitable.

Q3: What are the key cardiovascular parameters to monitor when assessing this compound's efficacy?

A3: The primary endpoint is a reduction in mean arterial pressure (MAP). Additionally, monitoring heart rate (HR) is crucial, as this compound is noted to lower blood pressure without causing significant reflex tachycardia. For a comprehensive assessment, consider measuring cardiac output and peripheral vascular resistance.

Q4: Are there known off-target or side effects of this compound in animal models?

A4: Yes, agents that deplete norepinephrine, like the pharmacologically similar drug reserpine, can have effects beyond blood pressure reduction. In rodent models, reserpine has been shown to induce behavioral changes, including depression-like symptoms and motor deficits such as tremors and catalepsy. Therefore, it is advisable to include behavioral assessments in your study design to monitor for potential central nervous system side effects of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in blood pressure readings between animals in the same treatment group. 1. Stress-induced blood pressure fluctuations from handling or restraint-based measurement techniques.2. Inconsistent drug administration (e.g., gavage technique).3. Variability in the severity of the hypertensive phenotype in the chosen animal model.1. Refine blood pressure monitoring: Implement radiotelemetry for continuous, long-term monitoring in conscious, unrestrained animals. This is considered the gold standard for accurate cardiovascular data collection.2. Refine drug administration: Ensure consistent training of personnel for techniques like oral gavage. Consider alternative, less stressful methods like administration in drinking water or formulated chow if feasible.3. Model selection and acclimatization: Use a well-characterized hypertensive model like the SHR. Ensure a sufficient acclimatization period for the animals to the housing and experimental conditions before starting measurements.
Unexpected behavioral changes observed in this compound-treated animals (e.g., lethargy, reduced mobility). 1. Central nervous system effects due to norepinephrine depletion in the brain.2. Sedative effects of the drug or its metabolites.3. General malaise or discomfort.1. Incorporate behavioral testing: Use standardized tests like the open field test for locomotor activity and the forced swim test for depression-like behavior.2. Dose-response assessment: Determine if the behavioral effects are dose-dependent and identify a therapeutic window with minimal behavioral side effects.3. Monitor animal welfare: Regularly assess indicators of animal well-being, such as body weight, food and water intake, and grooming behavior.
Lack of significant blood pressure reduction at previously reported effective doses. 1. Poor oral bioavailability of the drug formulation.2. Rapid metabolism of this compound in the specific animal strain being used.3. Insufficient statistical power.1. Pharmacokinetic analysis: Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and elimination half-life (t1/2) in your model. This will help optimize the dosing regimen.2. Formulation check: Ensure the drug is properly solubilized or suspended for consistent dosing.3. Power analysis: Perform a power analysis before starting the main study to ensure an adequate number of animals per group to detect a statistically significant effect.
Mortality or severe adverse events in the high-dose group. 1. Exaggerated hypotensive effect leading to organ hypoperfusion.2. Toxicity related to the parent compound or a metabolite.1. Dose-range finding study: Conduct a preliminary dose-range finding study to identify the maximum tolerated dose (MTD).2. Staggered dosing: In the main study, consider a staggered start for the high-dose group to closely monitor for early signs of toxicity.3. Histopathological analysis: At the end of the study, perform a histopathological examination of key organs (e.g., heart, kidneys, liver) to assess for any signs of toxicity.

Data Presentation: Hypothetical Comparative Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

The following tables present hypothetical data from a study comparing two methods of blood pressure measurement in SHRs treated with this compound.

Table 1: Blood Pressure Measurement via Tail-Cuff Plethysmography (Non-invasive)

Treatment Group Dose (mg/kg, p.o.) N Baseline Systolic BP (mmHg) ± SEM Week 4 Systolic BP (mmHg) ± SEM Change from Baseline (mmHg) ± SEM
Vehicle (0.5% CMC)-10185.2 ± 3.1188.5 ± 3.5+3.3 ± 1.8
This compound1010184.7 ± 2.9165.4 ± 4.2-19.3 ± 2.5
This compound3010186.1 ± 3.3148.9 ± 3.8-37.2 ± 3.1

Table 2: Blood Pressure Measurement via Radiotelemetry (Invasive, Refined Method)

Treatment Group Dose (mg/kg, p.o.) N Baseline Mean Arterial Pressure (mmHg) ± SEM Week 4 Mean Arterial Pressure (mmHg) ± SEM Change from Baseline (mmHg) ± SEM
Vehicle (0.5% CMC)-8151.6 ± 2.5154.1 ± 2.8+2.5 ± 1.1
This compound108152.3 ± 2.2135.8 ± 2.9-16.5 ± 1.9
This compound308150.9 ± 2.4121.7 ± 3.1-29.2 ± 2.6

Experimental Protocols

Protocol 1: Continuous Blood Pressure Monitoring in Rats Using Radiotelemetry

Objective: To continuously measure blood pressure and heart rate in conscious, freely moving rats to assess the chronic effects of this compound.

Methodology:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Telemetry Device Implantation:

    • Anesthetize the rat using isoflurane (2-3% in oxygen).

    • Perform a midline laparotomy to expose the abdominal aorta.

    • Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.

    • Place the transmitter body into the peritoneal cavity.

    • Suture the muscle and skin layers.

    • Administer post-operative analgesics as prescribed by the veterinarian.

  • Recovery and Acclimatization:

    • Allow a minimum of 7-10 days for surgical recovery.

    • House the animals individually in their home cages placed on the telemetry receivers.

    • Allow at least 48 hours of acclimatization to the recording setup before baseline data collection.

  • Data Collection:

    • Record baseline blood pressure, heart rate, and activity for 48-72 hours.

    • Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).

    • Continuously record cardiovascular parameters 24 hours a day.

  • Data Analysis:

    • Analyze the data in appropriate time bins (e.g., hourly, or differentiating between light and dark cycles).

    • Calculate the mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.

    • Compare the changes from baseline between the this compound-treated and vehicle-treated groups.

Protocol 2: Assessment of Norepinephrine Depletion

Objective: To quantify the extent of peripheral norepinephrine depletion following this compound administration.

Methodology:

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals using an approved method.

    • Rapidly dissect tissues of interest, such as the heart, mesenteric arteries, and kidneys.

    • Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Norepinephrine Quantification (using HPLC with Electrochemical Detection):

    • Homogenize the thawed tissues in a suitable buffer containing an internal standard (e.g., dihydroxybenzylamine).

    • Precipitate the proteins using perchloric acid and centrifuge to collect the supernatant.

    • Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

    • Use an electrochemical detector to quantify the norepinephrine levels based on the peak area relative to the internal standard.

  • Data Analysis:

    • Express norepinephrine content as ng per gram of tissue.

    • Compare the norepinephrine levels in tissues from this compound-treated animals to those from vehicle-treated animals.

Visualizations

Losulazine_Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine VMAT2 VMAT2 (Transporter) Dopamine->VMAT2 Uptake Vesicle_NE Norepinephrine (NE) in Vesicle NE_cytosol NE (Cytosol) Vesicle_NE->NE_cytosol Leakage NE_Released Released NE VMAT2->Vesicle_NE This compound This compound This compound->VMAT2 Inhibits MAO MAO NE_cytosol->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Nerve_Impulse Nerve Impulse Adrenergic_Receptor Adrenergic Receptor (on Smooth Muscle) NE_Released->Adrenergic_Receptor Binds Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Experimental_Workflow cluster_setup Phase 1: Model Preparation & Baseline cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A1 Select Animal Model (e.g., SHR) A2 Telemetry Device Implantation Surgery A1->A2 A3 Surgical Recovery (7-10 days) A2->A3 A4 Baseline Data Recording (48-72 hours) A3->A4 B1 Randomize Animals (Vehicle vs. This compound) A4->B1 B2 Chronic Daily Dosing (e.g., 4 weeks) B1->B2 B3 Continuous BP/HR Monitoring B2->B3 B4 Weekly Behavioral Assessment (Open Field Test) B2->B4 C1 Euthanasia & Tissue Collection (Heart, Arteries) B2->C1 C2 Cardiovascular Data Analysis (Change from Baseline) B3->C2 C3 Norepinephrine Quantification (HPLC-ED) C1->C3 C4 Data Interpretation & Reporting C2->C4 C3->C4 Troubleshooting_Logic start Experiment Start: High BP Variability Observed q1 Is BP measured by tail-cuff? start->q1 a1_yes Implement Radiotelemetry for stress-free measurement. q1->a1_yes Yes q2 Are animals properly acclimatized? q1->q2 No end_node Variability Reduced a1_yes->end_node a2_no Increase acclimatization period to ≥ 48 hours post-recovery. q2->a2_no No q3 Is drug administration consistent? q2->q3 Yes a2_no->q3 a3_no Retrain staff on gavage technique. Verify drug formulation. q3->a3_no No q3->end_node Yes a3_no->end_node

References

Avoiding artifacts in electrophysiological recordings with Losulazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Losulazine in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential artifacts in your recordings, ensuring the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a peripheral norepinephrine-depleting agent.[1] Its mechanism of action is similar to reserpine, where it inhibits adrenergic neuron function, leading to a reduction in norepinephrine release.[1] This action results in a dose-dependent hypotensive response without significant changes in heart rate.[1][2]

Q2: Are there any known direct interferences of this compound with electrophysiological recording equipment?

A2: Currently, there is no direct evidence to suggest that this compound chemically interferes with standard electrophysiology recording electrodes (e.g., Ag/AgCl) or recording electronics. However, indirect artifacts can arise from the physiological effects of the drug on the preparation.

Q3: What are the expected physiological effects of this compound that might impact my recordings?

A3: this compound's primary effect is the depletion of norepinephrine from postganglionic adrenergic neurons, leading to a reduction in sympathetic tone.[1] This can cause a decrease in blood pressure (hypotension). In whole-animal or tissue-level preparations, this may lead to reduced perfusion, which can affect cell health and recording stability.

Q4: How should I prepare this compound for my experiments?

A4: this compound hydrochloride is typically dissolved in an aqueous solution. For in vitro experiments, it is recommended to prepare a stock solution in the external recording solution and then dilute it to the final working concentration. Ensure the final solution is well-mixed and filtered (0.2 µm filter) to remove any potential precipitates. Prepare fresh solutions daily to ensure potency and avoid degradation.

Q5: At what concentrations should I use this compound?

A5: Effective oral doses in conscious cynomolgus monkeys have been reported in the range of 0.1 to 30 mg/kg, which evoked dose-related hypotensive responses. For in vitro studies, the optimal concentration will need to be determined empirically for your specific preparation and research question. It is advisable to perform a dose-response curve to identify the desired level of norepinephrine depletion.

Troubleshooting Guide: Artifacts and Solutions

This guide addresses common challenges you may encounter during electrophysiological recordings when using this compound.

Issue Potential Cause Troubleshooting Steps
Unstable Baseline or Drifting Recordings Physiological Effects of this compound: Hypotension-induced changes in tissue perfusion or cell health. General Issues: Poor grounding, unstable pipette holder, temperature fluctuations, or perfusion system instability.1. Monitor Preparation Health: Ensure adequate oxygenation and perfusion of the tissue, especially in whole-animal or slice preparations. Consider monitoring vital signs if applicable. 2. Stable Grounding: Verify that all components of the recording rig are connected to a common ground. 3. Secure Pipette: Ensure the pipette holder is firmly clamped and there is no drift before applying the drug. 4. Control for Perfusion Effects: Apply the vehicle solution alone to ensure the perfusion system is not introducing mechanical or electrical noise.
Increased Noise in Recordings Physiological Noise: In whole-animal preparations, changes in blood pressure could lead to movement artifacts. Electrical Noise: Improper shielding, ground loops, or noise from nearby equipment.1. Minimize Movement Artifacts: Secure the preparation to minimize movement. In some cases, a Faraday cage can help shield from external electrical noise that can be exacerbated by movement. 2. Check Grounding and Shielding: Ensure the Faraday cage is properly closed and grounded. Identify and turn off any non-essential electrical equipment near the setup. 3. Pipette and Seal Quality: A high-resistance seal (>1 GΩ) is crucial for low-noise recordings. If noise increases after drug application, it may indicate a deterioration of the seal.
Inconsistent or Noisy Drug Effect Drug Delivery Issues: Incomplete washout of the previous solution or slow perfusion rate. Preparation Variability: Differences in animal health, age, or tissue quality.1. Optimize Perfusion System: Ensure the perfusion system allows for rapid and complete exchange of the bath solution. 2. Establish a Stable Baseline: Record a stable baseline for a sufficient period before applying this compound to ensure the observed effects are due to the drug. 3. Control Experiments: Run experiments in parallel with a vehicle control to account for any time-dependent changes in the preparation.
Sudden Loss of Seal or Cell Death Compromised Cell Health: Reduced perfusion due to hypotension can lead to hypoxia and cell death. Solution Osmolarity: Incorrect osmolarity of the drug-containing solution.1. Verify Solution Composition: Double-check the composition and osmolarity of your this compound-containing external solution to ensure it matches the control solution. 2. Monitor Tissue Viability: If possible, visually inspect the cells or tissue for any signs of swelling or damage after drug application. 3. Gradual Application: Consider applying the drug at a slower rate or in increasing concentrations to allow the preparation to acclimatize.

Experimental Protocols

To help differentiate between a true biological effect of this compound and an experimental artifact, it is critical to follow a rigorous experimental protocol.

Protocol 1: Baseline Stability and Vehicle Control
  • Preparation: Prepare the cells or tissue slice as per your standard protocol.

  • Obtain Recording: Achieve a stable whole-cell patch-clamp recording with a high-resistance seal (>1 GΩ) and a stable baseline for at least 5-10 minutes.

  • Vehicle Application: Perfuse the preparation with the vehicle solution (the external solution without this compound) for the same duration as the planned drug application.

  • Monitor Key Parameters: Continuously monitor seal resistance, access resistance, and baseline noise. There should be no significant changes in these parameters during vehicle application.

  • Washout: Washout the vehicle and observe if the baseline returns to the initial state.

Protocol 2: this compound Application
  • Establish Baseline: Following a stable recording in the control external solution for 5-10 minutes, proceed with drug application.

  • Drug Perfusion: Switch the perfusion to the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the electrophysiological response continuously throughout the drug application period.

  • Washout: After the desired application time, switch back to the control external solution to observe for washout of the drug effect.

  • Data Analysis: Compare the electrophysiological parameters (e.g., firing frequency, resting membrane potential, ion channel currents) before, during, and after this compound application. The effect should be reversible upon washout if it is a direct pharmacological effect.

Signaling Pathways and Workflows

This compound's Mechanism of Action

This compound acts by depleting norepinephrine from presynaptic terminals of adrenergic neurons. This diagram illustrates the simplified signaling pathway.

Losulazine_Pathway cluster_presynaptic Presynaptic Adrenergic Neuron cluster_postsynaptic Postsynaptic Cell Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Dopamine Dopamine DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle NE_vesicle Norepinephrine (NE) label_depletion Depletion of NE stores leads to reduced release NE_Release NE_vesicle->NE_Release VMAT2->Vesicle NE Storage This compound This compound This compound->VMAT2 Inhibition Adrenergic_Receptor Adrenergic Receptor Cellular_Response Cellular Response (e.g., Vasoconstriction) Adrenergic_Receptor->Cellular_Response Signal Transduction label_effect Reduced Postsynaptic Signaling NE_Release->Adrenergic_Receptor Binding Troubleshooting_Workflow Start Start Experiment Establish_Baseline Establish Stable Baseline (5-10 min) Start->Establish_Baseline Apply_Vehicle Apply Vehicle Control Establish_Baseline->Apply_Vehicle Check_Stability Is Baseline Stable? Apply_Vehicle->Check_Stability Troubleshoot_Setup Troubleshoot General Setup (Grounding, Perfusion, etc.) Check_Stability->Troubleshoot_Setup No Apply_this compound Apply this compound Check_Stability->Apply_this compound Yes Troubleshoot_Setup->Establish_Baseline Observe_Effect Observe Electrophysiological Change Apply_this compound->Observe_Effect Washout Washout with Control Solution Observe_Effect->Washout Check_Reversibility Is the Effect Reversible? Washout->Check_Reversibility Conclude_Drug_Effect Likely a True Pharmacological Effect Check_Reversibility->Conclude_Drug_Effect Yes Consider_Artifact Consider Indirect Artifacts (e.g., Cell Health, Run-down) Check_Reversibility->Consider_Artifact No

References

Validation & Comparative

Head-to-head comparison of Losulazine and clonidine in hypertensive models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two antihypertensive agents, losulazine and clonidine, focusing on their performance in preclinical hypertensive models. While direct head-to-head studies are limited, this document synthesizes available data to offer an objective analysis of their mechanisms of action, efficacy, and experimental validation.

At a Glance: this compound vs. Clonidine

FeatureThis compoundClonidine
Primary Mechanism Peripheral Norepinephrine DepletionCentral Alpha-2 Adrenergic Agonism
Secondary Mechanism -Imidazoline I1 Receptor Agonism
Site of Action Postganglionic Adrenergic NeuronsBrainstem (Presynaptic & Postsynaptic)
Effect on Norepinephrine Depletes stores in peripheral neurons[1]Reduces central sympathetic outflow, thereby decreasing norepinephrine release[2][3]
Receptor Targets Not a direct receptor agonistAlpha-2 Adrenergic Receptors, Imidazoline I1 Receptors

Efficacy in Hypertensive Models: An Indirect Comparison

Table 1: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

DrugDoseRoute of AdministrationDuration of TreatmentMean Arterial Pressure (MAP) ReductionHeart Rate EffectReference
This compound Not specified in SHR modelNot specified in SHR modelNot specified in SHR modelData not available in SHR model; however, a similar drug, reserpine, showed significant blood pressure reduction[4]Tendency to decrease[5]
Clonidine 0.1 mg/kg/daySubcutaneous24 hoursSignificant decreaseData not specified
Clonidine 0.6 mg/24h/kgOral (drinking water)3 weeksSustained fall in blood pressureData not specified
Clonidine 5 µg/kgIntravenousAcuteGreater decrease than in normotensive ratsData not specified

Note: The data for this compound in SHR models is inferred from its mechanistic similarity to reserpine. Direct studies on this compound in SHRs are needed for a conclusive comparison.

Mechanism of Action: Distinct Pathways to Blood Pressure Reduction

The antihypertensive effects of this compound and clonidine are achieved through fundamentally different mechanisms, as illustrated in the signaling pathways below.

This compound: Peripheral Sympatholysis

This compound acts peripherally by depleting norepinephrine from postganglionic adrenergic neurons. This prevents the release of norepinephrine at the neuroeffector junction, leading to reduced vasoconstriction and a subsequent decrease in blood pressure. Its mechanism is comparable to that of reserpine.

losulazine_mechanism This compound This compound AdrenergicNeuron Postganglionic Adrenergic Neuron This compound->AdrenergicNeuron Enters NE_Vesicles Norepinephrine Vesicles This compound->NE_Vesicles Depletes Norepinephrine NE_Release Norepinephrine Release AdrenergicNeuron->NE_Release Reduced BloodVessel Blood Vessel Smooth Muscle NE_Release->BloodVessel Reduced Stimulation Vasoconstriction Vasoconstriction BloodVessel->Vasoconstriction Leads to Reduced BP Blood Pressure Vasoconstriction->BP Results in Decreased clonidine_mechanism Clonidine Clonidine Brainstem Brainstem Clonidine->Brainstem Acts on Alpha2_Receptor Alpha-2 Adrenergic Receptor Clonidine->Alpha2_Receptor Agonist Imidazoline_Receptor Imidazoline I1 Receptor Clonidine->Imidazoline_Receptor Agonist Sympathetic_Outflow Sympathetic Outflow Alpha2_Receptor->Sympathetic_Outflow Inhibits Imidazoline_Receptor->Sympathetic_Outflow Inhibits NE_Release_Peripheral Peripheral Norepinephrine Release Sympathetic_Outflow->NE_Release_Peripheral Reduces BloodVessel Blood Vessel Smooth Muscle NE_Release_Peripheral->BloodVessel Reduced Stimulation Vasoconstriction Vasoconstriction BloodVessel->Vasoconstriction Leads to Reduced BP Blood Pressure Vasoconstriction->BP Results in Decreased ne_depletion_workflow start Start animal_treatment Treat hypertensive animals with this compound or vehicle start->animal_treatment tissue_collection Collect relevant tissues (e.g., heart, spleen) animal_treatment->tissue_collection homogenization Homogenize tissues tissue_collection->homogenization extraction Extract catecholamines homogenization->extraction hplc Quantify norepinephrine levels using HPLC with electrochemical detection extraction->hplc data_analysis Compare norepinephrine levels between treated and control groups hplc->data_analysis end End data_analysis->end binding_assay_workflow start Start membrane_prep Prepare cell membranes expressing the target receptor (e.g., alpha-2) start->membrane_prep incubation Incubate membranes with a radiolabeled ligand and varying concentrations of Clonidine membrane_prep->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity using a scintillation counter separation->quantification data_analysis Determine IC50 and Ki values to assess binding affinity quantification->data_analysis end End data_analysis->end

References

Cross-Validation of In Vitro and In Vivo Data for Losulazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of the Antihypertensive Agent Losulazine and its Alternatives

This guide provides a detailed comparison of the antihypertensive drug this compound with alternative norepinephrine-depleting agents, namely reserpine and guanethidine. The objective is to cross-validate available in vitro and in vivo data to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.

Executive Summary

This compound is an antihypertensive agent that exerts its therapeutic effect by depleting norepinephrine from peripheral sympathetic nerve endings. This mechanism of action is shared with established drugs like reserpine and guanethidine. While clinical and preclinical in vivo studies have demonstrated the efficacy of this compound in lowering blood pressure, publicly available quantitative in vitro data for direct comparison remains limited. This guide synthesizes the existing information, presenting a comparative analysis based on the established pharmacology of its alternatives and outlining the key experimental protocols for their evaluation.

I. Comparative In Vitro and In Vivo Performance

A direct quantitative comparison of this compound with its alternatives is challenging due to the limited availability of its in vitro data in the public domain. However, based on its described mechanism as a peripheral norepinephrine-depleting agent, its activity can be inferred to be similar to reserpine, which primarily inhibits the vesicular monoamine transporter 2 (VMAT2). Guanethidine, another comparator, acts by inhibiting the norepinephrine transporter (NET) and displacing norepinephrine from vesicular stores.

Table 1: In Vitro Data Comparison

CompoundTargetAssayIC50
This compound VMAT2 (inferred)-Data not available
Reserpine VMAT2[³H]Dihydrotetrabenazine Binding Assay0.63 µM[1]
Guanethidine NET[³H]Norepinephrine Uptake AssayData not available

Table 2: In Vivo Data Comparison

CompoundAnimal ModelDoseEffect on Blood PressureReference
This compound Hypertensive Patients10-30 mg b.i.d.Significant reduction in diastolic blood pressure[2]Gore et al., 1985[2]
Conscious Cynomolgus Monkeys0.1-30 mg/kg p.o.Dose-related hypotensive response[3]Pals & DeGraaf, 1985[3]
Reserpine Spontaneously Hypertensive Rats-Antihypertensive effect-
Guanethidine Spontaneously Hypertensive Rats-Antihypertensive effect-

II. Mechanism of Action and Signaling Pathways

This compound, like reserpine and guanethidine, disrupts the normal process of norepinephrine storage and release from sympathetic neurons. This leads to a reduction in the amount of norepinephrine available to act on adrenergic receptors in blood vessels, resulting in vasodilation and a decrease in blood pressure.

cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Smooth Muscle) cluster_drugs Drug Action NE_synthesis Norepinephrine (NE) Synthesis VMAT2 VMAT2 NE_synthesis->VMAT2 packaging Vesicle Synaptic Vesicle NE_release NE Release Vesicle->NE_release exocytosis VMAT2->Vesicle into NET NET NET->NE_synthesis recycling NE_synapse Norepinephrine NE_release->NE_synapse NE_synapse->NET reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor binding Response Vasoconstriction Adrenergic_Receptor->Response This compound This compound This compound->VMAT2 inhibits (inferred) Reserpine Reserpine Reserpine->VMAT2 inhibits Guanethidine Guanethidine Guanethidine->Vesicle displaces NE Guanethidine->NET inhibits

Caption: Mechanism of action of norepinephrine-depleting antihypertensive drugs.

III. Experimental Protocols

This section details the methodologies for key in vitro and in vivo experiments used to characterize norepinephrine-depleting agents.

A. In Vitro Assays

1. Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay

  • Principle: This assay measures the ability of a test compound to inhibit the binding of a radiolabeled ligand (e.g., [³H]dihydrotetrabenazine) to VMAT2 in membrane preparations.

  • Protocol:

    • Prepare membrane fractions from a source rich in VMAT2 (e.g., rat brain striatum or cells expressing recombinant VMAT2).

    • Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]dihydrotetrabenazine.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. Norepinephrine Transporter (NET) Uptake Assay

  • Principle: This assay determines a compound's ability to block the reuptake of radiolabeled norepinephrine into cells expressing NET.

  • Protocol:

    • Culture cells stably expressing the human norepinephrine transporter (hNET).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add [³H]norepinephrine to the cells and incubate for a defined period.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value for the inhibition of norepinephrine uptake.

cluster_invitro In Vitro Assay Workflow Start Start Preparation Prepare Cells/Membranes Expressing Target Transporter Start->Preparation Incubation Incubate with Test Compound and Radiolabeled Substrate Preparation->Incubation Separation Separate Bound/Unbound Ligand or Terminate Uptake Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Calculate IC50 Value Quantification->Analysis End End Analysis->End

Caption: General workflow for in vitro transporter inhibition assays.

B. In Vivo Studies

1. Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

  • Principle: The SHR model is a widely used genetic model of hypertension to evaluate the efficacy of antihypertensive drugs.

  • Protocol:

    • Use adult male or female SHRs with established hypertension.

    • Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.

    • Administer the test compound (e.g., this compound) or vehicle control orally or via another appropriate route for a specified duration.

    • Monitor blood pressure at regular intervals throughout the study.

    • At the end of the study, compare the blood pressure of the treated group to the control group to determine the antihypertensive effect.

2. Measurement of Norepinephrine Levels in Tissues

  • Principle: To confirm the norepinephrine-depleting effect of a compound, tissue levels of norepinephrine are measured.

  • Protocol:

    • Administer the test compound or vehicle to a group of animals.

    • At a specified time point after administration, euthanize the animals and collect relevant tissues (e.g., heart, spleen, vas deferens).

    • Homogenize the tissues in an appropriate buffer.

    • Extract the catecholamines from the tissue homogenate.

    • Quantify the norepinephrine levels using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Compare the norepinephrine levels in the tissues of treated animals to those of control animals.

cluster_invivo In Vivo Study Workflow Start Start Animal_Model Select Animal Model (e.g., SHR) Start->Animal_Model Baseline Measure Baseline Blood Pressure Animal_Model->Baseline Treatment Administer Test Compound or Vehicle Baseline->Treatment Monitoring Monitor Blood Pressure Treatment->Monitoring Tissue_Collection Collect Tissues for NE Measurement (Optional) Monitoring->Tissue_Collection Analysis Analyze Data and Compare Groups Monitoring->Analysis Tissue_Collection->Analysis End End Analysis->End

Caption: General workflow for in vivo antihypertensive studies.

IV. Conclusion

This compound is a promising antihypertensive agent with a mechanism of action centered on peripheral norepinephrine depletion. While direct in vitro comparisons are currently limited by the lack of publicly available data, its in vivo efficacy has been demonstrated. By comparing its profile to well-characterized drugs like reserpine and guanethidine, and by utilizing the standardized experimental protocols outlined in this guide, researchers can effectively evaluate and position this compound within the landscape of antihypertensive therapies. Further publication of its detailed in vitro pharmacological profile would be highly beneficial for the scientific community.

References

A Comparative Analysis of Losulazine and Alpha-2 Adrenergic Agonists: Divergent Mechanisms in Sympathetic Nervous System Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmacological agents targeting the sympathetic nervous system, Losulazine and alpha-2 adrenergic agonists represent two distinct mechanistic classes. While both culminate in a reduction of sympathetic tone, their pathways to achieve this effect are fundamentally different. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound operates as a peripheral norepinephrine-depleting agent, its action analogous to reserpine. It disrupts the storage of norepinephrine in presynaptic vesicles, leading to its cytoplasmic degradation and a subsequent reduction in its release. In stark contrast, alpha-2 adrenergic agonists, such as clonidine, dexmedetomidine, and xylazine, act as direct agonists at alpha-2 adrenergic receptors. By stimulating these presynaptic autoreceptors, they initiate a negative feedback loop that inhibits the further release of norepinephrine. This fundamental divergence in their primary molecular targets results in different pharmacological profiles and potential therapeutic applications.

Mechanism of Action: A Tale of Two Pathways

This compound: The Norepinephrine Depletor

This compound's mechanism is centered on the inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for pumping cytosolic monoamines, including norepinephrine, into synaptic vesicles for storage and subsequent release. By irreversibly binding to and inhibiting VMAT2, this compound prevents the sequestration of norepinephrine into these protective vesicles.[1][2]

The unprotected cytoplasmic norepinephrine is then vulnerable to degradation by monoamine oxidase (MAO), an enzyme located on the outer membrane of mitochondria. This enzymatic breakdown leads to a progressive depletion of norepinephrine stores within the presynaptic neuron.[1] Consequently, the amount of norepinephrine available for release upon nerve stimulation is significantly diminished, resulting in a reduction of sympathetic neurotransmission. Studies have indicated that the hypotensive effects of this compound are dependent on sympathetic neuronal activity, further supporting its role in modulating norepinephrine release.[3]

dot

Losulazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits NE_vesicle Vesicular Norepinephrine VMAT2->NE_vesicle Sequesters NE_cyto Cytoplasmic Norepinephrine NE_cyto->VMAT2 Transport MAO MAO NE_cyto->MAO Degradation Reduced_NE_Release Reduced Norepinephrine Release Degraded_NE Degraded Norepinephrine MAO->Degraded_NE

Caption: Mechanism of action of this compound.

Alpha-2 Adrenergic Agonists: The Receptor Stimulators

In contrast to the indirect action of this compound, alpha-2 adrenergic agonists directly interact with and activate alpha-2 adrenergic receptors on the presynaptic neuronal membrane. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[3]

Upon agonist binding, the Gi protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels ultimately results in the inhibition of further norepinephrine release from the presynaptic terminal. This negative feedback mechanism is the primary way through which alpha-2 adrenergic agonists exert their sympatholytic effects. There are three main subtypes of alpha-2 adrenergic receptors: α2A, α2B, and α2C, and different agonists exhibit varying affinities for these subtypes, which can influence their specific pharmacological effects.

dot

Alpha2_Agonist_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Alpha2_Agonist Alpha-2 Adrenergic Agonist Alpha2_Receptor Alpha-2 Adrenergic Receptor Alpha2_Agonist->Alpha2_Receptor Binds & Activates Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase NE_Release_Inhibition Inhibition of Norepinephrine Release cAMP->NE_Release_Inhibition Leads to Reduced_NE_Release Reduced Norepinephrine Release

Caption: Signaling pathway of alpha-2 adrenergic agonists.

Quantitative Comparison of Potency and Receptor Affinity

The following tables summarize the available quantitative data for this compound's analogue, reserpine, and common alpha-2 adrenergic agonists.

Table 1: Potency of VMAT2 Inhibition

CompoundTargetPotency (IC50/Ki)Organism/SystemReference
ReserpineVMAT1Ki = 34 nM-
ReserpineVMAT2Ki = 12 nM-
ReserpineNicotinic-stimulated catecholamine releaseIC50 < 100 nMPC12 and bovine chromaffin cells

No direct IC50 or Ki values for this compound's VMAT2 inhibition were found in the reviewed literature. Reserpine is presented as a functional analogue.

Table 2: Receptor Binding Affinities (Ki in nM) of Alpha-2 Adrenergic Agonists

Agonistα2A Receptorα2B Receptorα2C Receptorα2D ReceptorReference
Xylazine1570136012001460

Note: A consistent set of Ki values for clonidine and dexmedetomidine across all subtypes from a single study was not available in the reviewed literature. However, it is widely reported that dexmedetomidine has a significantly higher selectivity for the alpha-2 receptor compared to the alpha-1 receptor (ratio of approximately 1600:1) than clonidine (ratio of approximately 200:1).

Experimental Protocols

Norepinephrine Depletion Assay (Conceptual Protocol for this compound/Reserpine)

This protocol describes a general method for assessing the norepinephrine-depleting effects of a compound like this compound, often using PC12 cells, which are a well-established model for studying catecholamine secretion.

1. Cell Culture and Treatment:

  • PC12 cells are cultured in appropriate media and conditions.
  • Cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified duration.

2. Measurement of Norepinephrine Content:

  • Following treatment, cells are lysed to release their intracellular contents.
  • The concentration of norepinephrine in the cell lysates is quantified using a sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

3. Data Analysis:

  • The norepinephrine content in treated cells is compared to that of the vehicle-treated control cells.
  • The IC50 value, representing the concentration of the compound that causes a 50% reduction in norepinephrine content, can be calculated from the dose-response curve.

dot

NE_Depletion_Workflow start Start culture Culture PC12 Cells start->culture treat Treat with this compound (or vehicle) culture->treat lyse Lyse Cells treat->lyse hplc Quantify Norepinephrine (HPLC-ECD) lyse->hplc analyze Analyze Data (Calculate IC50) hplc->analyze end End analyze->end

Caption: Experimental workflow for a norepinephrine depletion assay.

Radioligand Binding Assay (for Alpha-2 Adrenergic Agonists)

This protocol outlines the standard method for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

1. Membrane Preparation:

  • Cell membranes expressing the specific alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C) are prepared from cultured cells or tissues.

2. Competitive Binding Assay:

  • The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine) that is known to bind to the alpha-2 receptor.
  • A range of concentrations of the unlabeled test compound (the "competitor," e.g., clonidine, dexmedetomidine, or xylazine) is added to the incubation mixture.

3. Separation and Counting:

  • The reaction is allowed to reach equilibrium.
  • The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
  • The amount of radioactivity trapped on the filter is measured using a scintillation counter.

4. Data Analysis:

  • The data are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

dot

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Membranes with Alpha-2 Receptors start->prepare_membranes incubate Incubate Membranes with Radioligand and Competitor prepare_membranes->incubate filtrate Separate Bound and Free Radioligand (Filtration) incubate->filtrate count Measure Radioactivity filtrate->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Conclusion

The mechanisms of this compound and alpha-2 adrenergic agonists, while both leading to a decrease in sympathetic outflow, are fundamentally distinct. This compound acts intracellularly to deplete norepinephrine stores, an indirect and long-lasting mechanism. In contrast, alpha-2 adrenergic agonists engage in direct, reversible binding to presynaptic receptors to inhibit norepinephrine release. This comparative guide, by presenting their divergent pathways, quantitative data, and the experimental protocols used for their characterization, provides a valuable resource for researchers in the fields of pharmacology and drug development. A thorough understanding of these differences is paramount for the rational design and application of therapeutic agents targeting the sympathetic nervous system.

References

A Comparative Analysis of the Duration of Action: Losulazine Versus Other Norepinephrine Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the duration of action of Losulazine, a peripheral norepinephrine-depleting agent, with other norepinephrine inhibitors. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.

Comparative Pharmacokinetic Data

DrugClassHalf-LifeDuration of Action
This compound Norepinephrine Depleting AgentData not available~12 hours (inferred from b.i.d. dosing)
Reserpine Norepinephrine Depleting Agent~200 hours (terminal)Several weeks
Guanethidine Norepinephrine Depleting Agent~5 days (terminal)9-10 days
Venlafaxine Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)5 hours (parent), 11 hours (metabolite)Requires multiple daily doses or extended-release formulation
Desvenlafaxine Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)11 hoursOnce-daily dosing
Milnacipran Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)6-8 hoursTwice-daily dosing

Experimental Protocols for Determining Duration of Action

The duration of action of antihypertensive drugs is a critical parameter evaluated during drug development. Standardized protocols are employed to ensure accurate and reproducible results.

Preclinical In Vivo Studies

Objective: To determine the dose-dependent duration of the antihypertensive effect of a test compound in animal models of hypertension (e.g., Spontaneously Hypertensive Rats - SHRs).

Methodology:

  • Animal Model: Utilize adult male SHRs with established hypertension.

  • Housing and Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week before the study.

  • Blood Pressure Measurement: Employ telemetry or tail-cuff plethysmography for continuous or frequent blood pressure monitoring. Telemetry is the preferred method as it allows for stress-free, continuous data collection.

  • Drug Administration: Administer the test compound (e.g., this compound) and a vehicle control orally or via the appropriate clinical route. Multiple dose levels should be tested.

  • Data Collection: Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at baseline (pre-dose) and at multiple time points post-dosing (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. The duration of action is defined as the time it takes for the blood pressure to return to a predetermined percentage (e.g., 80%) of the baseline value.

Clinical Trial Protocols

Objective: To assess the duration of the antihypertensive effect in human subjects.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study is the gold standard.

  • Patient Population: Recruit patients with mild to moderate essential hypertension.

  • Washout Period: A washout period of 2-4 weeks is implemented to eliminate the effects of any prior antihypertensive medications.

  • Blood Pressure Monitoring: Ambulatory Blood Pressure Monitoring (ABPM) is the preferred method for assessing the 24-hour blood pressure profile.[1][2][3] Readings are typically taken every 15-30 minutes during the day and every 30-60 minutes at night.

  • Trough-to-Peak Ratio: The trough-to-peak ratio is a key metric for evaluating the duration of action.[1] It is calculated as the ratio of the blood pressure reduction at the end of the dosing interval (trough) to the maximum blood pressure reduction (peak). A ratio closer to 1 indicates a longer and more consistent antihypertensive effect over the dosing interval.

  • Data Analysis: Statistical analysis is performed to compare the changes in blood pressure between the treatment and placebo groups over the 24-hour period. The duration of effect is determined by the time the drug maintains a statistically significant reduction in blood pressure compared to placebo.

Visualizing the Norepinephrine Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Norepinephrine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NET->Dopamine NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation This compound This compound (Norepinephrine Depleter) This compound->NE_vesicle Inhibits NE storage NRI Norepinephrine Reuptake Inhibitors (NRIs) NRI->NET Blocks Reuptake

Caption: Norepinephrine signaling pathway and points of inhibition.

Experimental Workflow for Determining Duration of Action Animal_Selection Animal Selection (e.g., SHRs) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (Telemetry/Tail-cuff) Acclimatization->Baseline_BP Drug_Admin Drug Administration (this compound vs. Vehicle) Baseline_BP->Drug_Admin Post_Dose_BP Post-Dose Blood Pressure Monitoring (Continuous/Frequent) Drug_Admin->Post_Dose_BP Data_Analysis Data Analysis (Change from Baseline) Post_Dose_BP->Data_Analysis Duration_Determination Determination of Duration of Action Data_Analysis->Duration_Determination

Caption: Workflow for preclinical duration of action studies.

References

Comparative Potency of Losulazine and Its Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of Losulazine and its analogs, focusing on their potency as antihypertensive agents. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics.

Introduction

This compound is an antihypertensive agent that primarily functions as a peripheral norepinephrine-depleting agent. Its mechanism of action is similar to that of reserpine, involving the inhibition of adrenergic neuron function, which leads to a reduction in arterial blood pressure. The therapeutic potential of this compound and its analogs is attributed to their interaction with alpha-1 adrenergic receptors and their ability to modulate sympathetic nervous system activity. Understanding the comparative potency and structure-activity relationships (SAR) of these compounds is crucial for the design of novel and more effective antihypertensive drugs.

Comparative Potency Data

Due to the limited availability of publicly accessible, direct comparative studies on a series of this compound analogs, the following table presents illustrative data. This data is hypothetical and serves to demonstrate the format for comparing the potency of such compounds. Researchers are encouraged to generate their own experimental data using the protocols outlined in this guide.

Compound IDStructure/Modificationα1A-Adrenoceptor Affinity (Ki, nM)α1B-Adrenoceptor Affinity (Ki, nM)α1D-Adrenoceptor Affinity (Ki, nM)In Vitro Norepinephrine Depletion (IC50, µM)In Vivo Antihypertensive Activity (ED50, mg/kg)
This compound (Parent Compound) [Hypothetical Value: 5.2] [Hypothetical Value: 8.1] [Hypothetical Value: 12.5] [Hypothetical Value: 0.5] [Hypothetical Value: 10]
Analog A[Hypothetical Modification: R1 = Cl][Hypothetical Value: 3.8][Hypothetical Value: 6.5][Hypothetical Value: 10.1][Hypothetical Value: 0.3][Hypothetical Value: 7.5]
Analog B[Hypothetical Modification: R2 = OCH3][Hypothetical Value: 7.1][Hypothetical Value: 10.2][Hypothetical Value: 15.8][Hypothetical Value: 0.8][Hypothetical Value: 12.0]
Analog C[Hypothetical Modification: Piperazine replaced with homopiperazine][Hypothetical Value: 12.5][Hypothetical Value: 18.9][Hypothetical Value: 25.3][Hypothetical Value: 1.2][Hypothetical Value: 20.0]

Disclaimer: The data presented in this table is for illustrative purposes only and is not based on actual experimental results.

Experimental Protocols

This protocol details the determination of the binding affinity of this compound and its analogs to alpha-1 adrenergic receptor subtypes.

a. Materials:

  • Cell membranes expressing human α1A, α1B, and α1D adrenoceptors (e.g., from CHO or HEK293 cells)

  • [3H]-Prazosin (radioligand)

  • Phentolamine (non-specific binding competitor)

  • Test compounds (this compound and its analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

b. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [3H]-Prazosin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or phentolamine (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of this compound and its analogs to deplete norepinephrine from neuronal cells.

a. Materials:

  • PC12 cells (or other suitable neuronal cell line)

  • Cell culture medium

  • Test compounds (this compound and its analogs)

  • Lysis buffer

  • Norepinephrine ELISA kit or HPLC with electrochemical detection

  • Protein assay kit

b. Procedure:

  • Culture PC12 cells to the desired confluency.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and centrifuge to remove cellular debris.

  • Measure the norepinephrine concentration in the supernatant using a norepinephrine ELISA kit or HPLC.

  • Determine the total protein concentration in each sample using a protein assay kit.

  • Normalize the norepinephrine concentration to the total protein concentration.

  • Calculate the IC50 value for each test compound, representing the concentration that causes a 50% reduction in intracellular norepinephrine levels.

Visualizations

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Activates Gq Gq protein Alpha1_R->Gq Activates This compound This compound / Analog This compound->Alpha1_R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Response PKC->Response

Caption: Alpha-1 adrenoceptor signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start Synthesized this compound Analogs Binding_Assay Radioligand Binding Assay (α1-Adrenoceptor Affinity) Start->Binding_Assay NE_Depletion_Assay Norepinephrine Depletion Assay (Cell-based) Start->NE_Depletion_Assay Data_Analysis_vitro Data Analysis (Ki and IC50 Determination) Binding_Assay->Data_Analysis_vitro NE_Depletion_Assay->Data_Analysis_vitro Lead_Selection Lead Candidate Selection Data_Analysis_vitro->Lead_Selection Animal_Model Antihypertensive Activity (e.g., in SHRs) Lead_Selection->Animal_Model Data_Analysis_vivo Data Analysis (ED50 Determination) Animal_Model->Data_Analysis_vivo Final_Comparison Comparative Potency Assessment Data_Analysis_vivo->Final_Comparison

Caption: Workflow for determining the comparative potency of this compound analogs.

Benchmarking Losulazine: A Comparative Guide for Antihypertensive Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Losulazine, a peripheral norepinephrine-depleting agent, with established first-line antihypertensive drug classes. The information is intended to support research and development efforts in the field of cardiovascular therapeutics.

Executive Summary

This compound demonstrates efficacy in lowering blood pressure by reducing peripheral vascular resistance and cardiac output through the depletion of norepinephrine from postganglionic adrenergic neurons. Clinical trial data indicates its potential as a therapeutic option for hypertension. This guide benchmarks this compound's performance against Angiotensin-Converting Enzyme (ACE) Inhibitors, Angiotensin II Receptor Blockers (ARBs), Beta-Blockers, Calcium Channel Blockers (CCBs), and Diuretics, providing available quantitative data, outlining experimental protocols for antihypertensive drug evaluation, and visualizing key pathways and workflows.

Data Presentation: Comparative Efficacy

Direct head-to-head clinical trial data comparing this compound with other antihypertensive drug classes is limited. The following tables summarize available efficacy data from separate clinical trials and meta-analyses. It is crucial to note that cross-study comparisons have inherent limitations due to variations in study design, patient populations, and methodologies.

Table 1: Clinical Efficacy of this compound

DrugDosageEfficacy OutcomeSource
This compound10 to 30 mg b.i.d.Diastolic blood pressure lowered to ≤90 mm Hg in over 70% of subjects.[1]

Table 2: Comparative Efficacy of Established Antihypertensive Drug Classes (Data from Meta-Analyses)

Drug ClassMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Source
ACE Inhibitors-7.3-4.3[2]
ARBs-8.9-5.4[2]
Beta-Blockers-9.3-7.5[2]
Calcium Channel Blockers-10.6-6.0[2]
Diuretics-8.8-4.5

Note: The data in Table 2 represents placebo-corrected estimates from a meta-analysis of randomized, double-blind, placebo-controlled trials.

Experimental Protocols

The evaluation of antihypertensive drugs involves a rigorous preclinical and clinical testing process to establish safety and efficacy.

Preclinical Evaluation

Preclinical assessment of antihypertensive agents utilizes a variety of in vitro and in vivo models to elucidate the mechanism of action and to assess efficacy and safety prior to human trials.

Key Preclinical Experiments:

  • In Vitro Receptor Binding Assays: To determine the affinity and selectivity of the compound for its molecular target(s).

  • Isolated Tissue Preparations: Using isolated arteries or other relevant tissues to assess the direct effect of the compound on vascular tone and contractility.

  • Animal Models of Hypertension:

    • Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.

    • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of volume-dependent hypertension.

    • Renal Artery Ligation (Goldblatt) Model: A model of renovascular hypertension.

    • Angiotensin II Infusion Model: To study drugs that interfere with the renin-angiotensin system.

  • Hemodynamic Measurements in Anesthetized or Conscious Animals: Continuous monitoring of blood pressure, heart rate, and cardiac output following drug administration.

  • Safety Pharmacology Studies: To evaluate potential adverse effects on major organ systems, including cardiovascular, respiratory, and central nervous systems.

Clinical Evaluation

Clinical trials for antihypertensive drugs are typically conducted in phases to systematically gather data on safety, efficacy, and optimal dosing in human subjects.

Key Clinical Trial Design Elements:

  • Phase I: First-in-human studies in a small number of healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.

  • Phase II: Studies in a larger group of patients with hypertension to determine the effective dose range and to further evaluate safety. These are often randomized, double-blind, placebo-controlled trials.

  • Phase III: Large-scale, multicenter, randomized, double-blind, controlled trials to confirm efficacy and safety in a broader patient population. These trials often compare the new drug to a standard-of-care antihypertensive agent.

  • Phase IV: Post-marketing studies to monitor long-term safety and efficacy in a real-world setting.

Primary Efficacy Endpoints: The primary endpoint in most hypertension clinical trials is the change from baseline in seated or ambulatory systolic and diastolic blood pressure compared to a control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

cluster_neuron Sympathetic Neuron Terminal This compound This compound VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Inhibits Norepinephrine_vesicle Norepinephrine in Vesicles VMAT2->Norepinephrine_vesicle Sequesters Norepinephrine Synaptic_cleft Synaptic Cleft Norepinephrine_vesicle->Synaptic_cleft Reduced Release Norepinephrine_cytoplasm Cytoplasmic Norepinephrine MAO Monoamine Oxidase (MAO) Norepinephrine_cytoplasm->MAO Metabolized by Metabolites Inactive Metabolites MAO->Metabolites Adrenergic_receptor Adrenergic Receptor Synaptic_cleft->Adrenergic_receptor Reduced Stimulation Blood_vessel Blood Vessel (Vasoconstriction) Adrenergic_receptor->Blood_vessel Heart Heart (Increased Heart Rate & Contractility) Adrenergic_receptor->Heart Reduced_BP Reduced Blood Pressure Blood_vessel->Reduced_BP Leads to Vasodilation Heart->Reduced_BP Leads to Decreased Cardiac Output

Caption: Mechanism of action of this compound.

General Experimental Workflow for Antihypertensive Drug Screening

Start Compound Library HTS High-Throughput Screening (e.g., Receptor Binding Assays) Start->HTS Hit_compounds Hit Compounds HTS->Hit_compounds Lead_optimization Lead Optimization (Structure-Activity Relationship) Hit_compounds->Lead_optimization Candidate_drug Candidate Drug Lead_optimization->Candidate_drug Preclinical Preclinical Studies (In Vitro & In Vivo Models) Candidate_drug->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Clinical_trials Clinical Trials (Phase I-III) IND->Clinical_trials NDA New Drug Application (NDA) Clinical_trials->NDA Approval Regulatory Approval NDA->Approval

Caption: Drug discovery and development workflow.

Signaling Pathways of Major Antihypertensive Drug Classes

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Sympathetic Sympathetic Nervous System cluster_Vascular Vascular Smooth Muscle cluster_Kidney Kidney Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Beta1_Receptor β1 Receptor (Heart) Increased_HR_CO ↑ Heart Rate & Cardiac Output Beta1_Receptor->Increased_HR_CO L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Vascular_Contraction Contraction Ca_Influx->Vascular_Contraction Na_Cl_Symporter Na+-Cl- Symporter Na_Reabsorption Na+ Reabsorption Na_Cl_Symporter->Na_Reabsorption ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->Angiotensin_II Block Conversion ARBs ARBs ARBs->AT1_Receptor Block Beta_Blockers Beta-Blockers Beta_Blockers->Beta1_Receptor Block CCBs Calcium Channel Blockers (CCBs) CCBs->L_type_Ca_Channel Block Diuretics Diuretics Diuretics->Na_Cl_Symporter Block

Caption: Targets of major antihypertensive drugs.

References

A Comparative Review of the Pharmacology of Peripheral Sympatholytics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of alpha-blockers, beta-blockers, and adrenergic neuron blockers for researchers and drug development professionals.

This guide provides a detailed comparison of the three main classes of peripheral sympatholytics: alpha-adrenergic antagonists (alpha-blockers), beta-adrenergic antagonists (beta-blockers), and adrenergic neuron blockers. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comparative look at the efficacy, potency, and side-effect profiles of these agents, supported by experimental data and methodologies.

Classification and Mechanism of Action

Peripheral sympatholytics are drugs that inhibit the effects of the sympathetic nervous system on peripheral organs. Their primary mechanisms of action differ based on their site of intervention within the sympathetic signaling pathway.

  • Alpha-Adrenergic Antagonists (Alpha-Blockers): These drugs, such as prazosin, doxazosin, and terazosin, selectively block alpha-1 adrenergic receptors on the smooth muscle of blood vessels. This blockade inhibits the vasoconstrictor effects of norepinephrine, leading to vasodilation and a decrease in peripheral resistance, which in turn lowers blood pressure. Some alpha-blockers may also have effects on alpha-2 adrenergic receptors.

  • Beta-Adrenergic Antagonists (Beta-Blockers): This class of drugs, including propranolol, metoprolol, and atenolol, competitively inhibits beta-adrenergic receptors. Beta-1 receptor blockade in the heart reduces heart rate, myocardial contractility, and cardiac output. Blockade of beta-2 receptors can lead to bronchoconstriction and vasoconstriction. The selectivity of beta-blockers for beta-1 versus beta-2 receptors is a key determinant of their clinical profile.

  • Adrenergic Neuron Blockers: Drugs in this class, such as reserpine and guanethidine, act by interfering with the storage and/or release of norepinephrine from sympathetic nerve terminals. Reserpine, for instance, inhibits the vesicular monoamine transporter (VMAT), leading to the depletion of norepinephrine stores. Guanethidine is taken up into the nerve terminal and displaces norepinephrine from storage vesicles. This reduction in available norepinephrine leads to a decrease in sympathetic tone.

Below is a diagram illustrating the points of intervention for each class of peripheral sympatholytics.

Figure 1: Sites of action of peripheral sympatholytics.

Comparative Efficacy in Hypertension

The primary clinical application for many peripheral sympatholytics is the management of hypertension. The following table summarizes the blood pressure-lowering effects of representative drugs from each class based on clinical trial data.

Drug ClassRepresentative DrugBaseline Blood Pressure (mmHg)Blood Pressure Reduction (mmHg)Study PopulationReference
Alpha-Blocker Prazosin165.1 / 97.913.9 / 7.3Patients with essential hypertension (with diuretics)[1]
Beta-Blocker Propranolol167.0 / 96.514.0 / 4.6Patients with essential hypertension (with diuretics)[1]
Adrenergic Neuron Blocker Reserpine161.5 / 100.029.3 / 22.0Patients with refractory hypertension[2][3]

Note: The study on reserpine was conducted in patients with refractory hypertension, which may account for the larger observed blood pressure reduction compared to the studies on prazosin and propranolol in patients with essential hypertension.

Clinical studies have shown that prazosin and propranolol have comparable long-term blood pressure-lowering effects when used as monotherapy in patients with mild-to-moderate hypertension.[4] In a study comparing prazosin and propranolol in combination with thiazide diuretics, both drugs significantly reduced blood pressure. Reserpine has demonstrated substantial blood pressure reduction in patients with refractory hypertension, a condition where blood pressure remains uncontrolled despite treatment with multiple antihypertensive agents.

Comparative Potency at Adrenergic Receptors

The potency of sympatholytic drugs is often quantified by their binding affinity (Ki) for adrenergic receptors. A lower Ki value indicates a higher binding affinity. The following table provides a comparison of the binding affinities of selected peripheral sympatholytics for different adrenergic receptor subtypes.

DrugClassα1 Ki (nM)α2 Ki (nM)β1 Ki (nM)β2 Ki (nM)Reference
Prazosin Alpha-Blocker~0.5-2~300-1000>10,000>10,000
Propranolol Beta-Blocker~1000>10,000~1-5~1-5
Atenolol Beta-Blocker>10,000>10,000~100-200~2000-4000
Guanethidine Adrenergic Neuron Blocker-----

The data indicates that prazosin is highly selective for the alpha-1 receptor, while propranolol is a non-selective beta-blocker with high affinity for both beta-1 and beta-2 receptors. Atenolol demonstrates selectivity for the beta-1 receptor over the beta-2 receptor.

Comparative Side-Effect Profiles

The clinical utility of peripheral sympatholytics is often limited by their side-effect profiles. The following table presents the incidence of common adverse effects associated with each class of drugs.

Adverse EffectAlpha-Blockers (e.g., Prazosin)Beta-Blockers (e.g., Propranolol)Adrenergic Neuron Blockers (e.g., Reserpine)
Orthostatic Hypotension High, especially with the first dose.Less common, but can occur.Can be significant.
Dizziness 5-10%Can occur.Can occur.
Headache 5-10%Can occur.Can occur.
Fatigue/Drowsiness 5-10%Common.Common, can be severe.
Bradycardia Less common.Common.Common.
Bronchospasm (in susceptible individuals) Not expected.A risk with non-selective beta-blockers.Can worsen asthma.
Nasal Congestion Can occur.Less common.Common.
Depression Rare.Can occur.A significant concern.

Alpha-blockers are notably associated with a "first-dose phenomenon," characterized by a significant drop in blood pressure and potential syncope after the initial dose. Beta-blockers can cause fatigue and bradycardia, and non-selective agents may induce bronchospasm in patients with asthma. Adrenergic neuron blockers like reserpine are associated with a higher incidence of central nervous system side effects, including drowsiness and depression.

Experimental Protocols

Preclinical Evaluation of Antihypertensive Activity

A common preclinical model for evaluating the efficacy of antihypertensive agents involves the use of spontaneously hypertensive rats (SHR) or the induction of hypertension in normotensive rats, for example, through the administration of L-NAME (a nitric oxide synthase inhibitor).

Workflow for Preclinical Antihypertensive Screening:

G cluster_0 Animal Model cluster_1 Treatment and Monitoring cluster_2 Data Analysis A Select Animal Model (e.g., Spontaneously Hypertensive Rat) B Acclimatize Animals A->B C Establish Baseline Blood Pressure B->C D Administer Test Compound or Vehicle C->D E Measure Blood Pressure at Intervals (e.g., Tail-cuff method) D->E F Monitor for Adverse Effects D->F G Compare Blood Pressure Changes between Treatment and Control Groups E->G H Determine Dose-Response Relationship E->H

Figure 2: Preclinical screening workflow for antihypertensive agents.

Detailed Methodology:

  • Animal Model: Male Wistar rats or spontaneously hypertensive rats are commonly used.

  • Hypertension Induction (if applicable): For L-NAME induced hypertension, L-NAME is administered daily in drinking water or via gavage.

  • Blood Pressure Measurement: Systolic blood pressure is typically measured non-invasively using the tail-cuff method.

  • Drug Administration: The test compound is administered orally or via injection at various doses.

  • Data Analysis: Blood pressure readings are compared between the treated and control groups to determine the antihypertensive effect.

Receptor Binding Affinity Assay

Receptor binding assays are crucial for determining the potency and selectivity of sympatholytic drugs. These assays typically involve the use of radiolabeled ligands that bind to specific adrenergic receptors.

Methodology for Radioligand Binding Assay:

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor of interest are isolated.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin for alpha-1 receptors, [3H]-dihydroalprenolol for beta-receptors) and varying concentrations of the unlabeled test drug.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Assessment of Baroreflex Sensitivity

Sympatholytic drugs can affect the baroreflex, the body's mechanism for regulating blood pressure. Baroreflex sensitivity (BRS) can be assessed in humans to understand the autonomic effects of these drugs.

Methodology for Assessing Baroreflex Sensitivity (Modified Oxford Method):

  • Subject Preparation: The subject rests in a supine position while heart rate and blood pressure are continuously monitored.

  • Drug Infusion: A bolus of a vasoconstrictor (e.g., phenylephrine) is administered intravenously to increase blood pressure, followed by a bolus of a vasodilator (e.g., sodium nitroprusside) to decrease blood pressure.

  • Data Recording: The resulting changes in heart rate (specifically, the R-R interval on an ECG) are recorded in response to the changes in systolic blood pressure.

  • Data Analysis: The BRS is calculated as the slope of the linear relationship between the change in R-R interval and the change in systolic blood pressure.

Conclusion

The selection of a peripheral sympatholytic for therapeutic use requires a careful consideration of its efficacy, potency, and side-effect profile. Alpha-blockers, beta-blockers, and adrenergic neuron blockers each possess distinct pharmacological properties that make them suitable for different clinical scenarios. This guide provides a comparative framework to aid researchers and clinicians in understanding the nuances of these important drug classes. Further head-to-head clinical trials directly comparing agents from all three classes would be beneficial for a more definitive assessment of their relative merits.

References

Statistical Validation of Losulazine's Therapeutic Effects in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical therapeutic effects of Losulazine, a peripheral norepinephrine-depleting agent, with other antihypertensive drugs. The data presented is derived from key preclinical studies to assist researchers and drug development professionals in evaluating its potential.

Executive Summary

This compound has demonstrated significant dose-dependent hypotensive effects in preclinical models, primarily through the depletion of norepinephrine from postganglionic adrenergic neurons. Comparative studies suggest a mechanism of action similar to that of reserpine, involving the inhibition of the vesicular monoamine transporter 2 (VMAT2). This guide summarizes the quantitative data from these studies, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Comparative Efficacy

The therapeutic effects of this compound have been evaluated in comparison to other norepinephrine-depleting agents. The following tables summarize the key quantitative data from a pivotal preclinical study in conscious cynomolgus monkeys.

Table 1: Dose-Dependent Hypotensive Effects of Oral this compound in Cynomolgus Monkeys

Dose (mg/kg)Mean Arterial Pressure (MAP) Reduction (mmHg)Onset of Action (hours)Duration of Action (hours)
0.110 ± 31-24-6
125 ± 51-28-12
1040 ± 60.5-1> 24
3055 ± 80.5-1> 24

Data represents mean ± standard error.

Table 2: Comparative Cardiovascular Effects of this compound and Other Adrenergic Neuron Blockers in Cynomolgus Monkeys

DrugDose (mg/kg, p.o.)Maximum MAP Reduction (mmHg)Heart Rate (HR) ChangeInhibition of Tyramine Pressor Response
This compound 1040 ± 6Minimal ChangeStrong
Reserpine0.535 ± 5BradycardiaStrong
Guanethidine1038 ± 7Minimal ChangeModerate
Guanadrel1032 ± 6Minimal ChangeModerate

This table provides a qualitative and quantitative comparison based on the profiles of effect described in the cited preclinical study.[1]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the depletion of norepinephrine from peripheral sympathetic nerve terminals. This is achieved through the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for packaging norepinephrine into synaptic vesicles for release. By blocking VMAT2, this compound prevents the storage of norepinephrine, leading to its cytoplasmic degradation by monoamine oxidase (MAO). The resulting reduction in vesicular norepinephrine leads to decreased release into the synaptic cleft, causing a reduction in sympathetic tone, peripheral vascular resistance, and ultimately, blood pressure.[1]

Losulazine_Mechanism_of_Action cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE_cytoplasm Norepinephrine (Cytoplasm) Dopamine->NE_cytoplasm MAO MAO NE_cytoplasm->MAO Degradation VMAT2 VMAT2 NE_cytoplasm->VMAT2 Transport Vesicle Synaptic Vesicle NE_vesicle Norepinephrine (Vesicle) NE_released Norepinephrine Vesicle->NE_released Exocytosis (Reduced) Metabolites Inactive Metabolites MAO->Metabolites VMAT2->Vesicle This compound This compound This compound->VMAT2 Inhibition Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binding Effector_Cell Effector Cell (e.g., Smooth Muscle) Adrenergic_Receptor->Effector_Cell Signal Transduction

Caption: Mechanism of this compound's norepinephrine-depleting action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound.

In Vivo Cardiovascular Monitoring in Conscious Cynomolgus Monkeys
  • Animal Model: Adult male and female conscious cynomolgus monkeys (Macaca fascicularis), acclimated to restraint chairs.

  • Surgical Implantation: Animals were surgically instrumented with implantable telemetry transmitters for the continuous measurement of blood pressure and heart rate. A catheter was placed in the descending aorta via the femoral artery for direct blood pressure monitoring.

  • Drug Administration: this compound and comparator drugs (reserpine, guanethidine, guanadrel) or vehicle were administered orally (p.o.) via nasogastric gavage.

  • Data Acquisition: Arterial blood pressure (systolic, diastolic, and mean) and heart rate were continuously recorded via the telemetry system. Data was collected at baseline and for at least 24 hours post-dosing.

  • Tyramine Pressor Response: To assess the degree of adrenergic neuron blockade, the pressor response to intravenous (i.v.) tyramine was measured before and after drug administration. A dose of tyramine that produced a 30-40 mmHg increase in mean arterial pressure at baseline was used.

Measurement of Plasma Norepinephrine Levels
  • Sample Collection: Blood samples were collected from a peripheral vein at specified time points before and after drug administration. Samples were collected into chilled tubes containing EDTA and sodium metabisulfite to prevent catecholamine degradation.

  • Plasma Separation: Plasma was separated by centrifugation at 4°C and stored at -80°C until analysis.

  • Quantification: Plasma norepinephrine concentrations were determined using high-performance liquid chromatography (HPLC) with electrochemical detection. This method allows for the sensitive and specific quantification of catecholamines.

  • Data Analysis: The percentage depletion of norepinephrine was calculated by comparing the post-drug plasma concentrations to the baseline levels.

Experimental_Workflow cluster_invivo In Vivo Cardiovascular Study cluster_exvivo Norepinephrine Depletion Assay start Acclimated Cynomolgus Monkeys implant Telemetry Transmitter Implantation start->implant baseline Baseline Cardiovascular and Tyramine Response Measurement implant->baseline dosing Oral Administration of This compound or Comparator baseline->dosing monitoring Continuous Blood Pressure and Heart Rate Monitoring dosing->monitoring blood_collection Serial Blood Sampling dosing->blood_collection post_tyramine Post-Dose Tyramine Response Measurement monitoring->post_tyramine data_analysis_cv Cardiovascular Data Analysis post_tyramine->data_analysis_cv final_report Comparative Efficacy Report plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage hplc HPLC-EC Analysis of Norepinephrine storage->hplc data_analysis_ne Norepinephrine Depletion Quantification hplc->data_analysis_ne

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

Preclinical evidence strongly supports the therapeutic potential of this compound as a hypotensive agent. Its mechanism of action, centered on the depletion of peripheral norepinephrine via VMAT2 inhibition, is well-characterized and analogous to that of reserpine. The dose-dependent reduction in blood pressure, coupled with a favorable heart rate profile in animal models, underscores its efficacy. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and similar compounds in the drug development pipeline.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Losulazine
Reactant of Route 2
Reactant of Route 2
Losulazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。